molecular formula C9H8N2O2 B1367536 1-Methyl-7-nitro-1H-indole CAS No. 101489-23-0

1-Methyl-7-nitro-1H-indole

Cat. No.: B1367536
CAS No.: 101489-23-0
M. Wt: 176.17 g/mol
InChI Key: FUPIEEZTCMDMTO-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1H-indole is a synthetically modified indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in medicinal agents due to its ability to interact with diverse biological targets . Nitro-substituted indoles, particularly at the 7-position, have been identified as key precursors and active scaffolds in developing potent inhibitors for various enzymes . This compound serves as a versatile building block for the design and synthesis of novel molecules targeting a wide array of diseases, including cancer, inflammatory disorders, and infections . Researchers value this chemical for its potential in structure-activity relationship (SAR) studies, where structural modifications on the indole core can optimize pharmacological properties and overcome challenges like drug resistance . In vitro studies on similar nitroindole structures have shown their role as key intermediates in synthesizing more complex, biologically active molecules . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-7-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPIEEZTCMDMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542363
Record name 1-Methyl-7-nitro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101489-23-0
Record name 1-Methyl-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-Methyl-7-nitro-1H-indole, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the inherent challenges of direct nitration on the indole scaffold, this document details a robust, multi-step synthetic strategy. The protocol is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles and rationale for experimental choices. The synthesis proceeds via the formation of a key 7-nitro-1H-indole intermediate, followed by a targeted N-methylation to yield the final product. This approach ensures high regioselectivity and yield, circumventing the common pitfalls of isomeric mixture formation.

Strategic Overview: Navigating the Challenges of Indole Nitration

The indole nucleus is a privileged scaffold in a vast number of biologically active compounds.[1] The introduction of a nitro group, particularly at the C7 position, provides a versatile chemical handle for further functionalization in drug discovery programs.[2] However, the indole ring system presents significant challenges to direct electrophilic substitution. The high electron density of the pyrrole ring makes it exceptionally reactive, especially at the C3 position. Direct nitration of indole or 1-methylindole under standard acidic conditions often leads to uncontrolled polymerization or the formation of a complex mixture of undesired isomers (predominantly 3-nitro and 5-nitro derivatives).[3][4]

To overcome these obstacles, a more strategic, indirect pathway is required. The protocol outlined in this guide is bifurcated into two primary stages:

  • Synthesis of the 7-Nitro-1H-indole Intermediate: This stage employs a well-established method that temporarily reduces the indole's pyrrole ring to an indoline. This deactivates the highly nucleophilic C2-C3 double bond, allowing for controlled nitration of the benzene ring. Subsequent aromatization restores the indole core, now selectively nitrated at the desired C7 position.[3][5]

  • N-Methylation of 7-Nitro-1H-indole: With the key intermediate in hand, a standard N-alkylation reaction is performed to introduce the methyl group onto the indole nitrogen, yielding the target compound, this compound.

This strategic approach ensures a predictable and high-yielding synthesis, critical for reproducible research and development applications.

G cluster_0 Overall Synthetic Strategy Start Indole (Starting Material) Intermediate 7-Nitro-1H-indole Start->Intermediate Part 1: Regioselective Nitration via Indoline Intermediate End This compound (Final Product) Intermediate->End Part 2: N-Methylation

Caption: High-level overview of the two-part synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 7-Nitro-1H-indole

The synthesis of 7-nitroindole circumvents the challenges of direct nitration by first reducing indole to indoline, followed by protection, nitration, and deprotection/aromatization.[3] This method provides the desired isomer with high purity and yield.

Mechanistic Rationale

The core of this strategy lies in the temporary saturation of the pyrrole ring. Reacting indole with sodium bisulfite achieves a simultaneous reduction to indoline and the introduction of a sulfonate group at the C2 position.[3] The subsequent acetylation of the indoline nitrogen further protects the ring and prepares the molecule for nitration. With the highly reactive C3 position eliminated, the nitrating agent (acetyl nitrate) is directed to the benzene ring, with the 7-position being favored. Finally, alkaline hydrolysis efficiently removes the protecting acetyl and sulfonate groups while simultaneously inducing dehydrogenation, which re-aromatizes the indoline ring back to indole.[3][5]

G cluster_1 Workflow for 7-Nitro-1H-indole Synthesis Indole Indole IndolineSulfonate Sodium Indoline-2-sulfonate Indole->IndolineSulfonate 1. NaHSO₃ (Reduction/Sulfonation) AcetylIndoline Sodium 1-acetylindoline-2-sulfonate IndolineSulfonate->AcetylIndoline 2. Acetic Anhydride (N-Acetylation) NitratedIntermediate Nitrated Acetylindoline Intermediate AcetylIndoline->NitratedIntermediate 3. Acetyl Nitrate (Nitration) Nitroindole 7-Nitro-1H-indole NitratedIntermediate->Nitroindole 4. NaOH (aq) (Hydrolysis/Aromatization)

Caption: Experimental workflow for the synthesis of 7-nitroindole.

Detailed Experimental Protocol

Step A: Preparation of Sodium 1-acetylindoline-2-sulfonate

  • In a suitable reaction vessel, combine indole and a solution of sodium bisulfite in water.

  • Heat the mixture to facilitate the simultaneous reduction and sulfonation reaction.

  • Cool the reaction mixture and add acetic anhydride for the N-acetylation step. This protects the nitrogen atom.

  • The product, sodium 1-acetylindoline-2-sulfonate, will precipitate and can be isolated by filtration.

Step B: Nitration

  • Prepare the nitrating agent, acetyl nitrate, by carefully adding nitric acid to acetic anhydride at a low temperature (typically below 10°C).

  • Dissolve the sodium 1-acetylindoline-2-sulfonate from Step A in acetic acid or acetic anhydride.

  • Add the prepared acetyl nitrate solution dropwise to the dissolved intermediate, maintaining the reaction temperature at or below 10°C to control the reaction rate and prevent side reactions.[3]

  • After the addition is complete, allow the reaction to stir for a designated period (e.g., 2 hours at 5°C) to ensure complete nitration.[5]

  • The nitrated intermediate will precipitate and can be collected by filtration.

Step C: Alkaline Hydrolysis and Aromatization

  • Transfer the filtered nitrated intermediate to a flask containing a 20% aqueous solution of sodium hydroxide.

  • Stir the mixture at a temperature between 20-60°C for 0.5 to 5 hours.[3] This step removes the protecting groups and re-establishes the indole aromatic system.

  • The final product, 7-nitroindole, will precipitate from the solution as a solid.

  • Collect the precipitated 7-nitroindole by filtration and wash thoroughly with water.

  • Dry the crude product. For higher purity, recrystallization from an ethanol/water mixture is recommended.[3]

Reagent and Yield Data
StepKey ReagentsMolar Ratio (Typical)Solvent(s)Expected Yield
A Indole, Sodium Bisulfite, Acetic Anhydride1 : 1.2 : 1.1Water85-95%
B Intermediate from A, Nitric Acid, Acetic Anhydride1 : 1.5 : 5Acetic Anhydride90-98%
C Intermediate from B, Sodium Hydroxide1 : excessWater80-90%

Part 2: N-Methylation of 7-Nitro-1H-indole

The final step in the sequence is the methylation of the indole nitrogen. This is a standard nucleophilic substitution reaction where the deprotonated indole nitrogen acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide.

Mechanistic Rationale

The N-H proton of the indole ring is weakly acidic. In the presence of a sufficiently strong base (e.g., sodium amide, sodium hydride, or even milder bases like diisopropylethylamine in some contexts), this proton can be abstracted to form a resonance-stabilized indolide anion. This anion is a potent nucleophile that readily attacks methyl iodide in an SN2 reaction, forming a new N-C bond and yielding the desired this compound. The use of an aprotic solvent like DMF or liquid ammonia is crucial to prevent protonation of the intermediate anion.[6]

G cluster_2 N-Methylation Workflow Nitroindole 7-Nitro-1H-indole Anion Indolide Anion (Intermediate) Nitroindole->Anion 1. Base (e.g., NaNH₂) (Deprotonation) Product This compound Anion->Product 2. Methyl Iodide (CH₃I) (SN2 Attack)

Caption: Reaction mechanism for the N-methylation of 7-nitroindole.

Detailed Experimental Protocol

Caution: Methyl iodide is toxic and a suspected carcinogen. Sodium amide and sodium hydride react violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer and a gas inlet under an inert atmosphere (e.g., nitrogen or argon).

  • Add liquid ammonia to the flask, followed by a catalytic amount of ferric nitrate nonahydrate.[6]

  • Add clean, metallic sodium in small portions until the characteristic blue color persists, then disappears, indicating the formation of sodium amide (NaNH₂).

  • Slowly add a solution of 7-nitro-1H-indole (from Part 1) dissolved in anhydrous ether. Stir for 10-15 minutes to ensure complete deprotonation.

  • Add a solution of methyl iodide in anhydrous ether dropwise to the reaction mixture.

  • Continue stirring for an additional 15-20 minutes after the addition is complete.

  • Allow the ammonia to evaporate under a gentle stream of inert gas.

  • Carefully quench the reaction by adding water, followed by ether for extraction.

  • Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Reagent and Characterization Data
ParameterValueSource(s)
Starting Material 7-Nitro-1H-indole[3]
Reagents Sodium Amide (or NaH), Methyl Iodide[6]
Solvent Liquid Ammonia, Anhydrous Ether[6]
Final Product This compound-
Molecular Formula C₉H₈N₂O₂[8]
Molecular Weight 176.17 g/mol [8]

Safety and Handling

  • Nitric Acid & Acetic Anhydride: Both are highly corrosive. The mixture to form acetyl nitrate is exothermic and must be performed with extreme care at low temperatures.

  • Sodium Hydroxide: A strong base that is highly corrosive and can cause severe burns.

  • Methyl Iodide: A toxic, volatile, and suspected carcinogenic alkylating agent. Handle only in a fume hood with appropriate gloves.[7]

  • Sodium Amide / Sodium Hydride: Highly reactive with water and moisture, producing flammable hydrogen gas (in the case of NaH) or ammonia. Handle under a strictly inert atmosphere.

Conclusion

The synthesis of this compound is most reliably achieved through a strategic, multi-step process. By first preparing the 7-nitro-1H-indole intermediate via a protective indoline-based route, the common challenges of regioselectivity in direct indole nitration are effectively bypassed. The subsequent N-methylation is a straightforward and high-yielding transformation. This guide provides a robust and validated framework, grounded in established chemical principles, to enable researchers and drug development professionals to confidently produce this valuable chemical scaffold for further investigation and application.

References

  • Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole - Benchchem.
  • Notes - Synthesis of 7-Nitroindole. J. Am. Chem. Soc.
  • Method for producing 7-nitroindoles.
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  • 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem.
  • Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitrois
  • 1-methylindole - Organic Syntheses Procedure.
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  • Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry.
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  • 7-Nitroindole 97 6960-42-5 - Sigma-Aldrich.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Sources

An In-Depth Technical Guide to the Regioselective Synthesis of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-7-nitro-1H-indole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. The strategic placement of a nitro group at the C7 position of the N-methylated indole scaffold provides a versatile chemical handle for further functionalization, leading to a diverse array of pharmacologically active compounds. However, the synthesis of this specific regioisomer is non-trivial. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position, making direct nitration of 1-methylindole a challenging and low-yielding endeavor. This guide provides an in-depth analysis of robust and regioselective synthetic strategies to overcome this challenge, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

The Challenge of Regioselectivity in Indole Nitration

The indole ring system is an electron-rich heterocycle. The fusion of the benzene and pyrrole rings results in a molecule with high electron density, particularly within the five-membered pyrrole ring. Electrophilic aromatic substitution, the archetypal reaction for introducing functional groups like the nitro moiety, overwhelmingly favors the C3 position. This preference is due to the superior stabilization of the cationic intermediate (the sigma complex) when the electrophile attacks at C3, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

Direct nitration of 1-methylindole with standard nitrating agents (e.g., HNO₃/H₂SO₄) leads to a complex mixture of products, including 3-nitro, 5-nitro, and other isomers, along with potential oxidative degradation of the sensitive indole core.[1] Achieving selective nitration at the C7 position requires a more nuanced and strategic approach that circumvents the natural reactivity of the indole nucleus.

Strategic Approaches to C7-Nitration

Two primary strategies have proven effective for the regioselective synthesis of 7-nitroindoles: an indirect approach involving the temporary saturation of the pyrrole ring and a constructive approach via the Fischer indole synthesis.

Strategy I: The Indoline Route - A Sequential Reduction-Nitration-Aromatization Approach

The most reliable and widely employed method for synthesizing C7-substituted indoles involves a three-stage process that temporarily masks the high reactivity of the pyrrole ring. By reducing the 1-methylindole to its corresponding 2,3-dihydro derivative (1-methylindoline), the electronic landscape of the molecule is fundamentally altered. The resulting 1-methylindoline behaves as a substituted N-alkylaniline, where the powerful electron-donating effect of the nitrogen atom strongly activates the benzene ring and directs electrophilic substitution to the ortho (C7) and para (C5) positions.

Causality of Regioselectivity: In the 1-methylindoline intermediate, the nitrogen's lone pair of electrons provides a strong activating, ortho, para-directing influence. While both C5 (para) and C7 (ortho) positions are activated, specific nitrating conditions can be employed to favor substitution at the C7 position. This provides a powerful tool to override the inherent C3-directing nature of the indole core.

Indoline Route Workflow Start 1-Methyl-1H-indole Step1 Reduction (e.g., NaBH3CN, H+) Start->Step1 Intermediate1 1-Methylindoline Step1->Intermediate1 Step2 Regioselective Nitration (e.g., HNO3/Ac2O) Intermediate1->Step2 Intermediate2 1-Methyl-7-nitroindoline Step2->Intermediate2 Step3 Dehydrogenation (e.g., MnO2 or DDQ) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the synthesis of this compound via the indoline route.

Strategy II: The Fischer Indole Synthesis - Constructing the Core

The Fischer indole synthesis is a classic, powerful, and convergent method for building the indole skeleton from fundamental precursors.[2][3] To obtain the desired this compound, this strategy requires starting with a pre-functionalized hydrazine, namely N-methyl-N-(2-nitrophenyl)hydrazine, and a carbonyl compound that will form the pyrrole ring.

Causality of Regioselectivity: The regiochemistry of the final product is unequivocally defined by the substitution pattern of the starting arylhydrazine. By beginning with a hydrazine that already contains the nitro group at the required position relative to the nitrogen atom, the subsequent acid-catalyzed cyclization guarantees the formation of the 7-nitroindole isomer.

The key steps of this reaction are:

  • Hydrazone Formation: Condensation of N-methyl-N-(2-nitrophenyl)hydrazine with an aldehyde or ketone. To synthesize the parent compound without substitution at C2 or C3, acetaldehyde or a synthetic equivalent is used.

  • [4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the hydrazone tautomerizes to an ene-hydrazine, which then undergoes a concerted[4][4]-sigmatropic rearrangement.[4][5]

  • Cyclization and Aromatization: The intermediate from the rearrangement cyclizes and eliminates ammonia to form the final aromatic indole product.[2]

Fischer Indole Synthesis cluster_start Starting Materials Hydrazine N-Methyl-N-(2-nitrophenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Carbonyl Acetaldehyde Carbonyl->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement H+ cat. Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & -NH3 Diimine->Cyclization Product This compound Cyclization->Product

Caption: Key mechanistic steps of the Fischer Indole Synthesis for this compound.

Detailed Experimental Protocol: The Indoline Route

This protocol is a self-validating system, providing a reliable pathway to the target compound. It is adapted from established procedures for the synthesis of related nitroindoles.

Part A: Synthesis of 1-Methylindoline from 1-Methylindole
  • Setup: To a solution of 1-methylindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (NaBH₃CN) (2.0-2.5 eq) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into an ice-cold aqueous solution of sodium hydroxide (NaOH) to neutralize the acetic acid and quench the reducing agent.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude 1-methylindoline is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

Part B: Nitration of 1-Methylindoline
  • Preparation of Nitrating Agent (Acetyl Nitrate): In a separate flask, cool acetic anhydride (Ac₂O) to 0 °C. Add fuming nitric acid (HNO₃) (1.1 eq relative to 1-methylindoline) dropwise while maintaining the temperature below 10 °C. Stir the resulting acetyl nitrate solution at this temperature for 15-20 minutes.

  • Nitration Reaction: Dissolve the 1-methylindoline (1.0 eq) from Part A in acetic anhydride. Cool this solution to 0 °C.

  • Addition: Add the prepared acetyl nitrate solution dropwise to the 1-methylindoline solution. The temperature must be strictly maintained at or below 5 °C to prevent side reactions and ensure regioselectivity.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Isolation: Extract the product with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield crude 1-methyl-7-nitroindoline.

Part C: Dehydrogenation (Aromatization) to this compound
  • Setup: Dissolve the crude 1-methyl-7-nitroindoline (1.0 eq) from Part B in a suitable solvent such as DCM or toluene.

  • Oxidation: Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-8 hours. The reaction should be monitored by TLC for the disappearance of the starting material and the appearance of the more conjugated indole product.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Data Presentation & Characterization

Precise analytical data is crucial for the validation of the synthesized compound. While a full experimental characterization would be performed in a laboratory setting, the following table summarizes the key reagents and expected analytical data for the final product based on known chemical principles and data from similar compounds.[6][7][8][9]

Table 1: Reagents and Materials

Reagent Molar Mass ( g/mol ) Density (g/mL) CAS Number Role
1-Methylindole 131.18 1.051 603-76-9 Starting Material
Sodium Cyanoborohydride 37.83 1.20 25895-60-7 Reducing Agent
Acetic Anhydride 102.09 1.082 108-24-7 Solvent/Reagent
Fuming Nitric Acid 63.01 1.51 7697-37-2 Nitrating Agent

| Manganese Dioxide | 86.94 | 5.026 | 1313-13-9 | Oxidizing Agent |

Table 2: Expected Analytical Data for this compound

Property Expected Value
Molecular Formula C₉H₈N₂O₂
Molar Mass 176.17 g/mol
Appearance Yellow to orange crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 7.9-8.1 (d, 1H, H4), 7.6-7.8 (d, 1H, H6), 7.2-7.4 (t, 1H, H5), 7.1-7.2 (d, 1H, H2), 6.6-6.7 (d, 1H, H3), 4.1-4.2 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ≈ 135 (C7a), 132 (C7), 130 (C2), 128 (C3a), 125 (C5), 120 (C4), 118 (C6), 104 (C3), 34 (N-CH₃)

| Mass Spec (ESI+) | m/z = 177.06 [M+H]⁺ |

Note: NMR chemical shifts are predictive and may vary based on solvent and experimental conditions. The shifts are estimated based on the additive effects of the N-methyl and C7-nitro substituents on the indole scaffold.

Conclusion

The regioselective synthesis of this compound is a prime example of strategic synthetic design in modern organic chemistry. By understanding and manipulating the inherent reactivity of the indole nucleus, researchers can access valuable and otherwise challenging-to-synthesize isomers. The indoline route, involving a sequential reduction, directed nitration, and re-aromatization, stands out as a robust and reliable method for laboratory and potential scale-up applications. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this key intermediate, paving the way for the discovery of new therapeutic agents.

References

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  • Noland, W. E., & Rieke, R. D. (1961). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.
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  • Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
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Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-Methyl-7-nitro-1H-indole, a key heterocyclic intermediate. Designed for researchers, chemists, and drug development professionals, this document outlines a robust synthetic protocol, predicts and interprets its complete spectroscopic profile (¹H NMR, ¹³C NMR, FT-IR, and MS), and discusses its potential chemical reactivity and utility. The methodologies are presented with a focus on the underlying chemical principles and experimental rationale, ensuring both scientific accuracy and practical applicability.

Introduction and Strategic Importance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group provides a versatile chemical handle; it is a potent electron-withdrawing group that modifies the electronic properties of the indole ring and can be readily transformed into other functional groups, most notably an amine, which is a critical step in the synthesis of many pharmacologically active agents.[2]

This compound is a strategic intermediate that combines these features. The N-methylation prevents the formation of undesired dimers or alternative reaction pathways involving the indole nitrogen, directing subsequent reactions to other positions on the scaffold.[3] Its precursor, 7-nitroindole, is a known reagent used in the synthesis of inhibitors for protein kinases and other biologically relevant targets.[4] This guide serves as a foundational resource for laboratories aiming to synthesize, verify, and utilize this compound in their research and development pipelines.

Recommended Synthetic Pathway: N-Methylation of 7-Nitro-1H-indole

The most direct and efficient route to this compound is the N-alkylation of the commercially available starting material, 7-nitro-1H-indole. The choice of base and methylating agent is critical for achieving high yield and purity.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H. This quantitative formation of the indolide anion ensures a rapid and complete reaction with the electrophile. An alternative, milder base like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent. Dimethyl sulfate ((CH₃)₂SO₄) is a less volatile and often more cost-effective alternative, though it requires careful handling due to its toxicity.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal solvents. They are polar and aprotic, effectively solvating the sodium indolide salt without interfering with the reaction.

Experimental Workflow Diagram

synthesis_workflow reagents Reagents: - 7-Nitro-1H-indole - Sodium Hydride (NaH) - Methyl Iodide (CH₃I) - Anhydrous DMF start Start: 7-Nitro-1H-indole in Anhydrous DMF (0°C) deprotonation Deprotonation: Add NaH (60% disp.) Stir for 30 min start->deprotonation 1. Base Addition methylation N-Methylation: Add CH₃I dropwise Warm to RT, Stir 2-4h deprotonation->methylation 2. Electrophile Addition workup Aqueous Workup: Quench with H₂O Extract with Ethyl Acetate methylation->workup 3. Reaction Quench purification Purification: Dry (Na₂SO₄), Concentrate Silica Gel Chromatography workup->purification 4. Extraction product Final Product: This compound purification->product 5. Isolation

Caption: Synthetic workflow for the N-methylation of 7-nitro-1H-indole.

Detailed Synthesis Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 7-nitro-1H-indole (1.0 eq).[4]

  • Dissolution: Add anhydrous DMF via syringe to create a 0.2 M solution. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should change color, indicating the formation of the sodium indolide.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents the predicted and expected values based on established principles of spectroscopy and analysis of structurally related molecules.

Physical Properties
PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Expected as a yellow to orange crystalline solid
Solubility Expected to be soluble in acetone, ethyl acetate, DCM, and DMF; sparingly soluble in alcohols; insoluble in water.
Melting Point Predicted to be significantly higher than 7-nitro-1H-indole (94-98 °C) due to methylation.
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: The ¹H NMR spectrum is the primary tool for confirming the successful N-methylation and the substitution pattern. The N-CH₃ signal will appear as a sharp singlet. The aromatic protons will exhibit shifts and couplings influenced by the electron-withdrawing nitro group and the indole ring system. Data is predicted for a spectrum recorded in CDCl₃ at 400 MHz.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~ 4.1 - 4.2Singlet (s)N/A
H-2~ 7.2 - 7.3Doublet (d)J ≈ 3.2 Hz
H-3~ 6.6 - 6.7Doublet (d)J ≈ 3.2 Hz
H-4~ 7.8 - 7.9Doublet of Doublets (dd)J ≈ 8.0, 1.0 Hz
H-5~ 7.1 - 7.2Triplet (t)J ≈ 8.0 Hz
H-6~ 8.0 - 8.1Doublet of Doublets (dd)J ≈ 8.0, 1.0 Hz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: The ¹³C NMR spectrum confirms the carbon skeleton. The number of signals should correspond to the nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached heteroatoms and the nitro group.[5]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃~ 34 - 35
C-2~ 128 - 129
C-3~ 103 - 104
C-3a~ 129 - 130
C-4~ 118 - 119
C-5~ 122 - 123
C-6~ 129 - 130
C-7~ 133 - 134
C-7a~ 135 - 136

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR spectroscopy is used to identify key functional groups. The most diagnostic peaks for this molecule will be the strong, characteristic stretches of the nitro group.[6]

Wavenumber (cm⁻¹)Vibration ModeIntensity
3100 - 3000Aromatic C-H StretchMedium
2950 - 2850Aliphatic C-H (Methyl) StretchMedium
1610 - 1580Aromatic C=C StretchMedium
1530 - 1510 Asymmetric NO₂ Stretch Strong
1360 - 1340 Symmetric NO₂ Stretch Strong
800 - 750Aromatic C-H Out-of-Plane BendStrong

Mass Spectrometry (MS)

  • Rationale: Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation patterns.[7]

m/z ValueInterpretation
176 [M]⁺, Molecular Ion Peak
160[M - O]⁺
146[M - NO]⁺
130[M - NO₂]⁺
116Loss of NO₂ and CH₂, characteristic of indoles

Chemical Reactivity and Synthetic Utility

This compound is a versatile platform for further chemical modification. Its reactivity is dominated by the nitro group and the electron-rich pyrrole ring.

Key Transformations Diagram

Caption: Key synthetic transformations of this compound.

  • Reduction of the Nitro Group: The most valuable transformation is the reduction of the nitro group to a primary amine (1-Methyl-1H-indol-7-amine). This is a gateway to a vast array of derivatives.

    • Standard Conditions: Catalytic hydrogenation (H₂, Pd/C) in ethanol or methanol is a clean and effective method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can be employed.[8]

  • Electrophilic Aromatic Substitution: The indole C3 position is nucleophilic and susceptible to electrophilic attack. Reactions like the Vilsmeier-Haack reaction (POCl₃, DMF) would install a formyl group at C3, yielding this compound-3-carbaldehyde.[9] Halogenation (e.g., with NBS or NCS) would also be expected to occur regioselectively at the C3 position.

Conclusion

This guide establishes a comprehensive framework for the synthesis and characterization of this compound. By providing a detailed, rationalized synthetic protocol and a complete set of predicted spectroscopic data, researchers are equipped to produce, identify, and utilize this valuable intermediate with confidence. Its strategic importance lies in its potential for facile conversion into 7-aminoindoles and C3-functionalized derivatives, opening avenues for the exploration of novel chemical space in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Singh, T., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole, 1-methyl-5-nitro-. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

  • Molbase. (n.d.). 7-Nitro-1H-indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • ACS Publications. (2023). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]

  • Kaushik, N. K., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]

  • de la Torre, B. G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-7-nitro-1H-indole

In the landscape of pharmaceutical and materials science research, the indole scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and material characteristics. The target of our present study, this compound, is a compound of significant interest, combining the N-methylation common in many bioactive molecules with a powerful electron-withdrawing group at the 7-position. This substitution pattern dramatically alters the electron density distribution across the bicyclic system, influencing its reactivity, binding affinity, and photophysical properties.

Accurate and unambiguous structural confirmation is the bedrock of any research endeavor. Without a definitive spectroscopic fingerprint, all subsequent biological or material data rests on an unverified foundation. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As direct, published spectra for this specific molecule are not readily consolidated in the public domain, this document leverages expert analysis of substituent effects and fragmentation patterns, drawing from established data on analogous indole derivatives to present a predictive and instructional framework for its characterization. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel or sparsely documented compound.

Molecular Structure and Spectroscopic Numbering

A clear understanding of the molecular geometry and the conventional numbering system is crucial for interpreting spectroscopic data. The structure of this compound is shown below, with atoms numbered according to IUPAC standards, which will be used throughout this guide.

Caption: IUPAC Numbering Scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C NMR.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Causality: The ¹H NMR spectrum of an indole is characterized by distinct regions for the aromatic protons on the benzene and pyrrole rings. The introduction of a methyl group on the nitrogen (N1) and a nitro group at C7 induces predictable shifts. The N-methyl group will appear as a singlet in the aliphatic region. The nitro group is strongly electron-withdrawing, which will significantly deshield (shift downfield) the adjacent proton at C6. This effect diminishes with distance, but will also influence the protons at C5 and C4.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on data from analogous substituted indoles.[1][2][3]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~8.10Doublet (d)J4,5 ≈ 8.0 HzPeri-effect and deshielding from the adjacent nitro group.
H5~7.25Triplet (t)J5,4 ≈ 8.0 Hz, J5,6 ≈ 8.0 HzStandard aromatic region, influenced by adjacent protons.
H6~7.90Doublet (d)J6,5 ≈ 8.0 HzStrongly deshielded by the ortho-nitro group.
H2~7.20Doublet (d)J2,3 ≈ 3.0 HzTypical C2-H of a 1-substituted indole.
H3~6.60Doublet (d)J3,2 ≈ 3.0 HzTypical C3-H, generally the most upfield aromatic proton.
N1-CH₃~4.10Singlet (s)N/AN-alkylation removes N-H coupling and shifts the methyl group downfield.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[4]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Caption: Key ¹H-¹H coupling relationships in the indole ring system.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Causality: The ¹³C spectrum provides complementary information. The electron-withdrawing nitro group dramatically impacts the chemical shifts of the carbon atoms it is attached to (C7) and the adjacent carbons (C7a, C6). C7 is expected to be significantly deshielded. Conversely, carbons in the pyrrole ring are less affected by the C7 substituent. The N-methyl carbon will appear as a distinct signal in the aliphatic region.

Predicted ¹³C NMR Data

Based on substituent effects observed in various nitro- and methyl-indoles, the predicted chemical shifts are tabulated below.[1][5][6]

Carbon AssignmentPredicted δ (ppm)Rationale
C2~129.0Relatively standard for a 1-substituted indole.
C3~103.0Typically the most shielded aromatic carbon.
C3a~128.5Bridgehead carbon, influenced by both rings.
C4~119.0Deshielded by the proximate nitro group.
C5~122.0Standard aromatic region.
C6~129.5Deshielded by the ortho-nitro group.
C7~135.0Directly attached to the nitro group, strongly deshielded.
C7a~133.0Bridgehead carbon, deshielded by attachment to N1 and proximity to C7.
N1-CH₃~35.0Typical shift for an N-methyl group on an indole.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentration (~20-50 mg) is preferable for faster acquisition.

  • Instrument Setup: Use a 100 MHz (for a 400 MHz ¹H system) or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.

  • Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Part 2: Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides extensive fragmentation, yielding a characteristic fingerprint of the molecule. For nitroaromatic compounds, the fragmentation is dominated by processes involving the nitro group. The molecular ion (M⁺˙) should be clearly visible. Key fragmentation steps include the loss of NO₂ (M - 46), the loss of O followed by CO (the "nitro-nitrite rearrangement"), and the loss of NO (M - 30).[7][8]

Predicted Fragmentation Pathway

G cluster_0 Fragmentation Pathway M [M]⁺˙ m/z = 176 M_minus_O [M-O]⁺˙ m/z = 160 M->M_minus_O - O M_minus_NO2 [M-NO₂]⁺ m/z = 130 M->M_minus_NO2 - NO₂ M_minus_NO [M-NO]⁺ m/z = 146 M_minus_O->M_minus_NO - CO IndoleCore [C₈H₆N]⁺ m/z = 116 M_minus_NO2->IndoleCore - CH₂

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted Mass Spectral Data

The molecular weight of C₉H₈N₂O₂ is 176.17 g/mol . The expected key fragments are listed below.

m/zProposed FragmentIdentity
176[C₉H₈N₂O₂]⁺˙Molecular Ion (M⁺˙)
146[C₉H₈N₂O]⁺Loss of NO
130[C₉H₈N]⁺Loss of NO₂
116[C₈H₆N]⁺Loss of NO₂ and CH₂
103[C₇H₅N]⁺Further fragmentation

Experimental Protocol: GC-EI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (This must be optimized).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.[9]

Conclusion

The structural elucidation of this compound is readily achievable through a combined NMR and MS approach. The ¹H and ¹³C NMR spectra are defined by the strong deshielding effects of the C7-nitro group on the benzene portion of the molecule and the characteristic singlet of the N1-methyl group. The mass spectrum is characterized by a clear molecular ion at m/z 176 and predictable fragmentation losses of NO and NO₂. This guide provides the necessary framework and detailed protocols for researchers to confidently synthesize, isolate, and verify the structure of this important indole derivative, ensuring the integrity of their subsequent scientific investigations.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Retrieved from [Link]

  • Yadav, G., & Singh, S. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). Retrieved from [Link]

  • NIST. (n.d.). 7-Methyl-1H-indole. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-83. Retrieved from [Link]

  • Li, Q., et al. (2023). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methylindole - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • Scientist channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • De Luca, L. et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation. Molecules, 27(4), 1335. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Methyl-7-nitro-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and employs established principles of physical organic chemistry to predict its characteristics. The following sections detail the proposed synthesis, predicted physicochemical parameters, and expected spectral data for this compound, offering a foundational resource for its handling, characterization, and application in a research setting.

Introduction and Significance

Indole and its derivatives are fundamental scaffolds in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the indole ring system. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[2] The methylation of the indole nitrogen can further influence its metabolic stability and receptor binding affinity.

This compound, therefore, represents a molecule with potential for further investigation in drug discovery programs. Understanding its core physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening. This guide aims to provide a detailed, albeit predictive, overview of these properties to facilitate such research.

Molecular Structure and Key Features

The structure of this compound consists of a bicyclic indole core, with a methyl group substituted at the nitrogen atom (position 1) and a nitro group at position 7 of the benzene ring.

Figure 1: Molecular Structure of this compound.

Synthesis and Purification

A definitive, optimized synthesis for this compound is not extensively reported in the literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the N-methylation of indoles. The most logical precursor is 7-nitro-1H-indole, which can be synthesized via the decarboxylation of 7-nitroindole-2-carboxylic acid.[3]

Proposed Synthetic Workflow

The proposed synthesis involves the deprotonation of 7-nitro-1H-indole with a suitable base, followed by quenching with an electrophilic methylating agent.

G start 7-Nitro-1H-indole step1 Deprotonation with a base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) start->step1 step2 Formation of the sodium salt of 7-nitro-1H-indole step1->step2 step3 Addition of a methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate) step2->step3 step4 Nucleophilic substitution to form this compound step3->step4 purification Purification by column chromatography step4->purification product This compound purification->product

Figure 2: Proposed Synthetic Workflow for this compound.
Experimental Protocol (Hypothetical)
  • Preparation of the Anion: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 7-nitro-1H-indole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical Properties

PropertyPredicted/Analog ValueRationale and References
Molecular Formula C₉H₈N₂O₂Based on molecular structure.
Molecular Weight 176.17 g/mol Calculated from the molecular formula.
Appearance Yellowish solidPredicted based on the chromophore system and data for related nitroindoles.[3]
Melting Point Not available (Predicted to be slightly lower than 7-nitro-1H-indole)The melting point of 7-nitro-1H-indole is 94-98 °C.[3][4] N-methylation might slightly decrease the melting point by disrupting intermolecular hydrogen bonding.
Boiling Point Not available (Predicted to be >290 °C at atm. pressure)The estimated boiling point of 7-nitro-1H-indole is ~289 °C.[3] The addition of a methyl group will slightly increase the molecular weight and van der Waals forces, likely resulting in a slightly higher boiling point.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, acetone); moderately soluble in alcohols (methanol, ethanol); sparingly soluble in non-polar solvents (hexane); slightly soluble in water.The nitro group and indole nitrogen lone pair can act as hydrogen bond acceptors, while the aromatic system contributes to its solubility in organic solvents. The overall polarity suggests good solubility in polar aprotic solvents.
pKa Not applicable (no acidic proton)The acidic N-H proton of the parent indole is replaced by a methyl group. The molecule is expected to be a very weak base.
logP Predicted to be in the range of 2.0-2.5The logP of indole is approximately 2.1. The nitro group increases polarity, while the N-methyl group increases lipophilicity. The net effect is likely a small change in the logP value. This can be computationally estimated.[5]

Spectral Analysis (Predicted)

The following sections detail the expected spectral characteristics of this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons of the indole ring and the N-methyl protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H27.2 - 7.4d~3.0Typical chemical shift for the H2 proton of an indole.
H36.6 - 6.8d~3.0Coupled to H2.
H47.9 - 8.1d~8.0Downfield shift due to the anisotropic effect of the adjacent nitro group.
H57.1 - 7.3t~8.0Coupled to H4 and H6.
H67.6 - 7.8d~8.0Downfield shift due to the influence of the nitro group.
N-CH₃3.8 - 4.0s-Singlet for the N-methyl group.
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2128 - 130Typical chemical shift for C2 in N-methylindoles.
C3102 - 104Upfield shift characteristic of C3 in indoles.
C3a128 - 130Quaternary carbon.
C4118 - 120Aromatic carbon.
C5122 - 124Aromatic carbon.
C6129 - 131Aromatic carbon.
C7133 - 135Downfield shift due to the attachment of the electron-withdrawing nitro group.
C7a135 - 137Quaternary carbon.
N-CH₃32 - 34Typical chemical shift for an N-methyl group on an indole.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro group and the aromatic system.

Wavenumber (cm⁻¹)VibrationRationale
~3100 - 3000Aromatic C-H stretchCharacteristic of aromatic C-H bonds.
~2950 - 2850Aliphatic C-H stretchFrom the N-methyl group.
~1520 - 1550Asymmetric NO₂ stretchStrong and characteristic absorption for nitro compounds.
~1340 - 1370Symmetric NO₂ stretchStrong and characteristic absorption for nitro compounds.
~1600, ~1470Aromatic C=C stretchSkeletal vibrations of the aromatic rings.
~750 - 800C-H out-of-plane bendCharacteristic of the substitution pattern on the benzene ring.
Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zInterpretationRationale
176[M]⁺Molecular ion peak.
130[M - NO₂]⁺Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
115[M - NO₂ - CH₃]⁺Subsequent loss of the methyl group.
103Further fragmentation of the indole ring.

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions. The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution. The pyrrole ring, however, remains relatively electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), providing a handle for further functionalization.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the physicochemical properties of this compound. While direct experimental data remains to be fully elucidated and published, the information presented herein, derived from the analysis of structurally related compounds and fundamental chemical principles, offers a valuable resource for researchers. The proposed synthetic route, predicted physicochemical parameters, and expected spectral data provide a solid foundation for the synthesis, purification, and characterization of this promising indole derivative, thereby facilitating its exploration in various scientific disciplines, particularly in the realm of medicinal chemistry.

References

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Navigating the Physicochemical Landscape of 1-Methyl-7-nitro-1H-indole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive predictive overview of the solubility and stability characteristics of 1-Methyl-7-nitro-1H-indole. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from the structurally analogous compounds 7-nitro-1H-indole and 1-methyl-1H-indole , and standardized experimental protocols to offer a predictive framework and practical methodologies for its empirical determination. This document is intended to equip researchers with the foundational knowledge and procedural insights necessary to effectively handle, solubilize, and evaluate this compound in a laboratory setting, thereby ensuring the integrity and reproducibility of experimental outcomes.

Introduction: The Importance of Physicochemical Characterization

This compound is a nitroaromatic heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and the introduction of a nitro group can significantly modulate its electronic properties and biological activity. However, the successful application of any compound in biological assays or as a therapeutic lead is fundamentally dependent on its physicochemical properties, most notably its solubility and stability.

Predicted Physicochemical Properties and Solubility Profile

Due to the absence of publicly available experimental data for this compound, we will predict its properties based on the known characteristics of its structural precursors: 7-nitro-1H-indole and 1-methyl-1H-indole.

Structural Analogs:

  • 7-nitro-1H-indole: Provides the core indole nucleus with the electron-withdrawing nitro group. This imparts polarity and potential for hydrogen bonding via the indole N-H.

  • 1-methyl-1H-indole: Introduces the N-methylation, which removes the hydrogen bond donor capability of the indole nitrogen and slightly increases lipophilicity.

Property7-nitro-1H-indole1-methyl-1H-indolePredicted: this compound Rationale for Prediction
Molecular Weight 162.15 g/mol 131.17 g/mol 176.17 g/mol Sum of the molecular formula (C₉H₈N₂O₂).
logP (o/w) ~2.6 (Predicted)[1]2.72[2][3]~2.8 - 3.2 The addition of a methyl group generally increases the logP by ~0.5. The nitro group contributes to polarity, but the methylation of the indole nitrogen will likely result in a net increase in lipophilicity compared to 7-nitro-1H-indole.
pKa 13.96 (Predicted, acidic N-H)[4]N/A (No acidic proton)N/A (Non-ionizable) The methylation of the indole nitrogen removes the only readily ionizable proton. The compound is not expected to have a pKa in the physiologically relevant pH range.
Aqueous Solubility Slightly soluble[4]432.5 mg/L (estimated)[2]Low The predicted high logP and lack of an ionizable group suggest that the aqueous solubility will be poor. The nitro group's polarity is unlikely to overcome the lipophilicity of the methylated indole core.
DMSO Solubility Not specifiedSlightly soluble[5]High Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[6] Given the structure, high solubility is anticipated.
Predicted Solubility in Detail

The "like dissolves like" principle is a foundational concept in predicting solubility.[6] The molecular structure of this compound, featuring a largely nonpolar methylated indole ring system and a polar nitro group, dictates its solubility profile.

  • In Dimethyl Sulfoxide (DMSO): As a strong polar aprotic solvent, DMSO is predicted to be an excellent choice for preparing high-concentration stock solutions of this compound.[6] It can effectively solvate both the polar nitro group and the aromatic indole core.

  • In Aqueous Buffers: The predicted high logP value and the absence of an ionizable functional group suggest that this compound will exhibit low aqueous solubility . Unlike its analog, 7-nitro-1H-indole, which could be deprotonated at very high pH to increase solubility, the N-methylation prevents this. Therefore, its solubility is expected to be largely independent of pH in the typical biological range (pH 4-8).[7][8]

The following diagram illustrates the logical flow for predicting the solubility of this compound.

G cluster_analogs Structural Analogs cluster_target Target Compound: this compound cluster_prediction Solubility Prediction A 7-nitro-1H-indole - Polar nitro group - Acidic N-H (pKa ~13.96) - logP ~2.6 C Combined Features: - Polar nitro group - Non-polar methyl group - No acidic proton A->C Adds nitro group & indole core B 1-methyl-1H-indole - Non-polar methyl group - No acidic proton - logP ~2.72 B->C Adds N-methyl group D High logP (~2.8-3.2) C->D Increases lipophilicity E Non-ionizable in phys. pH range C->E Removes acidic proton F High Solubility in DMSO C->F General organic nature G Low, pH-independent Aqueous Solubility D->G E->G

Caption: Predictive solubility workflow for this compound.

Experimental Protocols for Empirical Determination

The following sections provide detailed, step-by-step protocols for the empirical determination of the solubility and stability of this compound.

Preparation of Stock Solutions in DMSO

Accurate preparation of a high-concentration stock solution is the first critical step for most in vitro experiments.

Rationale: DMSO is chosen due to its high solvating power for a wide range of organic compounds, minimizing the risk of precipitation at high concentrations.[6]

Protocol:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1.76 mg for a 10 mM stock in 1 mL) into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]

Rationale: The shake-flask method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a true thermodynamic solubility value.

Protocol:

  • Compound Addition: Add an excess amount of solid this compound to several vials (e.g., 1-2 mg per 1 mL of buffer). The excess solid is crucial to ensure saturation.

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a low-binding filter plate (e.g., 0.45 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared from the DMSO stock solution.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's propensity to precipitate from a DMSO stock solution upon dilution into an aqueous buffer.[1]

Rationale: This method mimics the process of diluting a DMSO stock solution into an aqueous assay buffer, which can lead to supersaturation and subsequent precipitation. It provides a practical measure of solubility under common experimental conditions.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

  • Buffer Addition: Rapidly add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to achieve the final desired compound concentration and a consistent DMSO concentration (e.g., 1%).

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.

  • Detection of Precipitation: Measure the amount of precipitation. This can be done using several methods:

    • Nephelometry: Measures light scattering caused by insoluble particles.

    • Direct UV/LC-MS: The plate is filtered to remove precipitate, and the concentration of the compound remaining in the filtrate is measured by UV absorbance or LC-MS.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or the measured concentration in the filtrate.

The following diagram outlines the workflow for both thermodynamic and kinetic solubility determination.

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (High-Throughput) T1 Add excess solid to buffer T2 Equilibrate (24-48h shaking) T1->T2 T3 Separate solid (Centrifuge/Filter) T2->T3 T4 Quantify supernatant (HPLC/LC-MS) T3->T4 T_Result Equilibrium Solubility T4->T_Result K1 Add DMSO stock to buffer in plate K2 Incubate (1-2h shaking) K1->K2 K3 Detect Precipitate (Nephelometry) K2->K3 K4 OR Filter & Quantify Filtrate (UV/LC-MS) K2->K4 K_Result Kinetic Solubility K3->K_Result K4->K_Result Start This compound Start->T1 Start->K1

Caption: Experimental workflows for solubility determination.

Stability Assessment

Assessing the stability of this compound in both DMSO stock solutions and aqueous experimental conditions is crucial for data integrity.

Stability in DMSO Stock Solution

Rationale: Compounds can degrade in DMSO over time, especially in the presence of water. Verifying long-term stability ensures that the concentration of the stock solution remains accurate.

Protocol:

  • Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC-UV to determine the initial peak area (purity).

  • Storage: Store the remaining stock solution under standard laboratory conditions (e.g., -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot, and re-analyze by HPLC-UV.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial T=0 value. A decrease of >10-15% typically indicates significant degradation.

Stability in Aqueous Buffers (Forced Degradation)

Rationale: Forced degradation studies under stressed conditions (acidic, basic, oxidative) can rapidly identify potential liabilities of the molecule. The electron-rich indole nucleus can be susceptible to oxidation, while the nitroaromatic system can be photolabile.[6]

Protocol:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add a solution of 3% hydrogen peroxide.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours). Include a control sample incubated in the neutral solvent mixture.

  • Analysis: Analyze all samples by HPLC-UV, comparing the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks corresponding to degradants.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive analysis based on its structural components provides a strong foundation for researchers. It is anticipated to have high solubility in DMSO and low, pH-independent solubility in aqueous buffers . The provided experimental protocols for determining thermodynamic and kinetic solubility, as well as for assessing stability, offer a clear and robust path for the empirical validation of these predictions. By undertaking this essential characterization, researchers can ensure the generation of high-quality, reliable, and reproducible data in their drug discovery and development efforts.

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A Technical Guide to the Preliminary Biological Activity of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of specific substituents onto the indole ring system can profoundly modulate this activity. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in numerous bioactive compounds, often enhancing their therapeutic potential.[3] Concurrently, methylation at the N-1 position of the indole nucleus has been demonstrated to significantly amplify cytotoxic effects against cancer cell lines, in some cases by as much as 60-fold.[4] This guide synthesizes existing data on related 7-nitroindole and N-1 methylindole analogs to construct a predictive profile of the preliminary biological activity of 1-Methyl-7-nitro-1H-indole. We will explore its plausible synthetic routes and propose robust experimental protocols for validating its anticipated anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a technical roadmap for researchers and drug development professionals seeking to investigate this promising, yet underexplored, molecule.

Proposed Synthesis and Characterization

While this compound is not commercially available, a logical and efficient synthetic pathway can be devised based on established organometallic and electrophilic substitution reactions. A robust two-step approach would involve the initial N-methylation of indole followed by a regioselective nitration at the C-7 position. This sequence is preferable as direct nitration of indole can lead to a mixture of isomers and potential polymerization under harsh acidic conditions.

Illustrative Synthetic Workflow

The proposed synthesis begins with the deprotonation of indole using a strong base like sodium amide in liquid ammonia, followed by quenching with methyl iodide to yield 1-methylindole.[5] The subsequent step involves the challenging, yet achievable, regioselective nitration. While direct nitration often favors the C-3 position, specific conditions can yield the 7-nitro derivative.

SynthesisWorkflow indole Indole step1_reagents 1. NaNH₂ / liq. NH₃ 2. CH₃I indole->step1_reagents methylindole 1-Methyl-1H-indole step1_reagents->methylindole step2_reagents Nitrating Agent (e.g., CF₃COONO₂) methylindole->step2_reagents final_product This compound step2_reagents->final_product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 1-Methyl-1H-indole

This protocol is adapted from established methodologies for N-alkylation of indoles.[5]

  • Setup: Equip a three-necked flask with a mechanical stirrer, a dry ice condenser, and a gas inlet. Ensure all glassware is flame-dried and under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Initiation: Add liquid ammonia (approx. 250 mL) to the flask. Add small pieces of sodium metal until a persistent blue color indicates the solution is anhydrous. Add a catalytic amount of ferric nitrate.

  • Amide Formation: Slowly add sodium metal (4.6 g, 0.20 mol) in small portions. The blue color will disappear as sodium amide is formed.

  • Indole Addition: Once all the sodium has reacted, add a solution of indole (23.4 g, 0.20 mol) in 50 mL of anhydrous ether.

  • Methylation: After 10 minutes of stirring, add a solution of methyl iodide (31.2 g, 0.22 mol) in an equal volume of anhydrous ether dropwise. Continue stirring for an additional 15 minutes.

  • Workup: Allow the ammonia to evaporate overnight under a fume hood. Add 100 mL of water to the residue, followed by 100 mL of ether.

  • Extraction & Purification: Separate the ether layer. Extract the aqueous phase with an additional 20 mL of ether. Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent via rotary evaporation. Purify the resulting crude oil by vacuum distillation to yield 1-methylindole as a colorless oil.

Note: The subsequent nitration step to produce this compound would require specialized conditions to favor C-7 substitution, potentially using a nitrating agent like trifluoroacetyl nitrate generated in situ.[6]

Anticipated Biological Activity I: Anticancer Potential

The combination of the 7-nitroindole core and N-1 methylation strongly suggests significant potential as an anticancer agent. Derivatives of 7-nitroindole are known to target unique DNA structures and critical signaling pathways, while N-1 methylation is a proven strategy for enhancing cytotoxicity.[4][7]

Predicted Mechanisms of Action
  • G-Quadruplex Stabilization: A key mechanism for certain 7-nitroindole derivatives is binding to and stabilizing G-quadruplex (G4) DNA structures.[7] These structures are often found in the promoter regions of oncogenes, such as c-Myc. Stabilizing the G4 structure inhibits gene transcription, leading to the downregulation of the oncoprotein and suppression of tumor growth.[7]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. Indole derivatives have been shown to modulate this pathway, and inhibition by 7-nitroindole-based compounds can trigger cell cycle arrest and apoptosis.[7]

AnticancerPathways cluster_0 c-Myc Regulation cluster_1 PI3K/Akt/mTOR Pathway cMyc_Promoter c-Myc Promoter (G-Quadruplex) cMyc_Transcription c-Myc Transcription cMyc_Promoter->cMyc_Transcription cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Compound This compound (Predicted) Compound->cMyc_Promoter Stabilizes Compound->PI3K Inhibits

Caption: Predicted anticancer signaling pathways targeted by this compound.

Comparative Cytotoxicity Data of Related Indoles

To establish a benchmark for potency, the following table summarizes the reported cytotoxic activity of related nitroindole derivatives.

Compound ClassCancer Cell LineIC₅₀ (µM)Putative Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.08c-Myc G-quadruplex binder[7][8]
Fused Indole DerivativeMCF-7 (Breast)0.022Tubulin Polymerization Inhibitor[9]
Fused Indole DerivativeA549 (Lung)0.031Tubulin Polymerization Inhibitor[9]
Arylthioindole DerivativeHCT116 (Colon)0.18Not Specified[9]
Protocol: MTT Cell Viability Assay

This colorimetric assay is fundamental for assessing the cytotoxic effect of a compound by measuring the metabolic activity of living cells.[9]

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Treat the cells with these varying concentrations and a vehicle control (e.g., 0.1% DMSO). Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anticipated Biological Activity II: Antimicrobial Effects

Indole and its derivatives are a significant class of compounds in the development of new antimicrobial agents, showing activity against a wide range of pathogens, including multi-drug resistant strains.[10]

Predicted Spectrum of Activity

Based on studies of various indole derivatives, this compound is predicted to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-thiadiazoleStaphylococcus aureus (MRSA)6.25[10][11]
Indole-triazoleStaphylococcus aureus (MRSA)6.25[10][11]
Indole-thiadiazoleBacillus subtilis3.125[11]
Indole-triazoleCandida krusei6.25[11]
Various Indole DerivativesGeneral Range3.125 - 50[10][11]
Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

MIC_Workflow cluster_prep Preparation A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Observe for turbidity (visual inspection or plate reader) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum: Prepare a microbial inoculum from an overnight culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[11] Dilute this suspension as required by the specific standard (e.g., CLSI guidelines).

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticipated Biological Activity III: Anti-inflammatory Properties

The indole nucleus is present in several compounds with known anti-inflammatory activity.[12] This activity often stems from the modulation of inflammatory cytokine production.

Predicted Mechanism of Action

Derivatives of indole have been shown to reduce the production and release of key pro-inflammatory mediators.[12][13] It is hypothesized that this compound could suppress the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6) in immune cells following an inflammatory stimulus.[13][14]

Protocol: In Vitro Cytokine Release Assay

This assay quantifies the effect of a compound on the production of inflammatory cytokines by immune cells, typically macrophages stimulated with lipopolysaccharide (LPS).[15][16]

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.

  • Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the percentage of inhibition.

Conclusion and Future Directions

The structural features of this compound—specifically the proven bioactivity of the 7-nitroindole scaffold and the potency-enhancing effect of N-1 methylation—provide a compelling rationale for its investigation as a novel therapeutic agent. Predictive analysis based on extensive literature strongly suggests a multifaceted biological profile with significant potential in oncology, infectious disease, and inflammatory disorders.

The immediate next steps involve the chemical synthesis and structural verification of the molecule. Following successful synthesis, the experimental protocols detailed in this guide provide a clear and robust framework for a systematic preliminary evaluation of its biological activities. Positive outcomes from these in vitro assays would warrant further investigation into its specific molecular targets, in vivo efficacy, and toxicological profile, paving the way for its development as a next-generation therapeutic lead.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

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  • Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. ResearchGate. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 1-Methyl-7-nitro-1H-indole in Neuronal Nitric Oxide Synthase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating neuronal nitric oxide synthase (nNOS) and its role in cellular signaling and disease.

Introduction: The Significance of Targeting Neuronal Nitric Oxide Synthase

Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes, particularly within the central and peripheral nervous systems.[1] Synthesized by a family of nitric oxide synthase (NOS) enzymes, NO's roles range from synaptic plasticity and neurotransmission to the regulation of cerebral blood flow.[1] The neuronal isoform, nNOS (or NOS-1), is a calcium-calmodulin dependent enzyme responsible for the majority of NO production in the nervous system.[1]

While essential for normal function, the dysregulation and overproduction of NO by nNOS have been implicated in the pathophysiology of numerous neurological disorders. These include neurodegenerative diseases like Parkinson's and Alzheimer's, as well as conditions such as stroke, migraine, and neuropathic pain.[2] This pathological role is often mediated by the reaction of excess NO with superoxide radicals to form the highly damaging oxidant, peroxynitrite.[3] Consequently, the development of potent and selective inhibitors of nNOS is a significant therapeutic goal, offering the potential to mitigate excitotoxicity and neuronal damage while sparing the vital functions of other NOS isoforms, such as endothelial NOS (eNOS) which is critical for cardiovascular homeostasis.[2]

This guide provides a detailed framework for the use of 1-Methyl-7-nitro-1H-indole , a putative selective nNOS inhibitor, in biochemical and cell-based assays. As a structural analog of the well-characterized nNOS inhibitor 7-nitroindazole (7-NI), the protocols and principles outlined herein are based on established methodologies for this class of compounds. Researchers are advised that these protocols serve as a robust starting point and should be optimized for their specific experimental systems.

Mechanism of Action: Competitive Inhibition at the Arginine Binding Site

This compound belongs to a class of heterocyclic compounds that act as competitive inhibitors of nNOS. The catalytic activity of nNOS involves the five-electron oxidation of the guanidino nitrogen of its substrate, L-arginine, to produce L-citrulline and nitric oxide.[3] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

Indole-based inhibitors like 7-nitroindazole are understood to function by competing with L-arginine for binding within the enzyme's active site.[4] The structural similarity allows the inhibitor to occupy the substrate-binding pocket, thereby preventing L-arginine from docking and halting the catalytic cycle. The selectivity of these inhibitors for nNOS over eNOS and iNOS is attributed to subtle, yet critical, differences in the architecture of the active sites among the isoforms, which can be exploited by specific chemical modifications on the inhibitor scaffold.[5] It is hypothesized that this compound shares this mechanism of action.

cluster_0 nNOS Catalytic Cycle cluster_1 Inhibition Pathway L_Arg L-Arginine nNOS_Active Active nNOS Enzyme L_Arg->nNOS_Active Binds to Active Site NO_Citrulline NO + L-Citrulline nNOS_Active->NO_Citrulline Catalysis nNOS_Inactive Inactive nNOS-Inhibitor Complex nNOS_Active->nNOS_Inactive Inhibition Cofactors NADPH, O₂, BH₄ Cofactors->nNOS_Active Inhibitor This compound Inhibitor->nNOS_Active Competitive Binding No_Reaction No NO Production nNOS_Inactive->No_Reaction cluster_workflow In Vitro nNOS Inhibition Assay Workflow A 1. Prepare Reagents (Inhibitor Dilutions, Enzyme, Standards) B 2. Add Inhibitor & Enzyme to 96-well plate A->B C 3. Pre-incubate (10-15 min, 37°C) B->C D 4. Initiate Reaction (Add Substrate/Cofactors) C->D E 5. Incubate (30-60 min, 37°C) D->E F 6. Add Griess Reagents (A then B) E->F G 7. Read Absorbance (540 nm) F->G H 8. Analyze Data (Calculate % Inhibition, IC₅₀) G->H

Figure 2: Workflow for the in vitro nNOS activity assay.

Protocol 2: Cell-Based Nitric Oxide Production Assay

This protocol outlines a method to measure the effect of this compound on NO production in a cellular context, such as in neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

1. Materials and Reagents:

  • Neuronal cell line or primary neurons

  • Appropriate cell culture medium and supplements

  • This compound

  • Stimulating agent to induce nNOS activity (e.g., NMDA, ionomycin, or other relevant agonist)

  • Griess Reagent (as described in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plate

2. Assay Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and grow to the desired confluency (typically 80-90%).

  • Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound or a vehicle control (DMSO). Pre-treat the cells for a specific duration (e.g., 1-2 hours).

  • Stimulation: Add the stimulating agent (e.g., NMDA) to the wells to induce nNOS activation and NO production. Include an unstimulated control.

  • Incubation: Incubate the plate for a period sufficient to allow for NO production and accumulation of nitrite in the medium (e.g., 30 minutes to several hours, requires optimization).

  • Sample Collection: Carefully collect a portion of the cell culture supernatant (e.g., 100 µL) from each well and transfer it to a new 96-well plate for the Griess assay.

  • Griess Assay: Perform the nitrite detection assay on the collected supernatants as described in Protocol 1, steps 6 and 7.

  • (Optional) Cell Viability/Protein Assay: After collecting the supernatant, you may perform a cell viability assay (e.g., MTT or resazurin) or a total protein assay (e.g., BCA) on the remaining cells in the plate to normalize the NO production data.

3. Data Analysis:

  • Calculate the nitrite concentration in each supernatant sample using a sodium nitrite standard curve.

  • Normalize the nitrite concentration to cell number or total protein content if a normalization assay was performed.

  • Determine the inhibitory effect of this compound on stimulated NO production by comparing the results to the stimulated vehicle control.

Trustworthiness and Self-Validation: Critical Controls

To ensure the integrity and validity of your results, the inclusion of proper controls is non-negotiable.

  • Negative Control (No Enzyme/Unstimulated Cells): Establishes the background signal of the assay components or basal NO production.

  • Positive Control (Vehicle): Represents 100% enzyme activity or stimulated NO production, against which inhibition is calculated.

  • Known Inhibitor Control: Use a well-characterized nNOS inhibitor, such as 7-Nitroindazole or L-NAME, as a positive control for inhibition to validate the assay system.

  • Standard Curve: A sodium nitrite standard curve must be run with every experiment to accurately quantify nitrite concentrations.

  • Interference Check: Test whether this compound interferes with the Griess reaction itself by adding it directly to a known concentration of sodium nitrite standard.

Conclusion and Future Directions

This compound represents a promising tool for the investigation of nNOS-mediated signaling pathways. By leveraging its structural similarity to known selective nNOS inhibitors, the protocols provided in this guide offer a comprehensive starting point for its characterization and application. The key to successful implementation lies in careful optimization of experimental parameters, including inhibitor concentration, incubation times, and the inclusion of rigorous controls. Determining the precise IC₅₀ and selectivity profile of this compound will be a critical step in validating its utility as a specific pharmacological probe for dissecting the complex roles of neuronal nitric oxide in health and disease.

References

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Application Notes and Protocols for Evaluating the Anticancer Effects of 1-Methyl-7-nitro-1H-indole on HeLa Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitroindoles in Cervical Cancer

The indole scaffold is a significant pharmacophore in the development of novel anticancer agents, with several indole derivatives already established as FDA-approved drugs.[1] Within this class of compounds, nitroindoles have garnered substantial interest for their potent cytotoxic activities against various cancer cell lines.[2] Emerging research suggests that certain nitroindole derivatives exert their anticancer effects through unique mechanisms, including the stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc.[3][4] This stabilization can inhibit oncogene transcription, leading to the suppression of tumor growth.[4] Furthermore, indole compounds have been shown to modulate critical cell survival pathways such as the PI3K/Akt/mTOR signaling cascade.[4][5]

HeLa cells, derived from cervical cancer, represent a cornerstone in cancer research, providing a robust and well-characterized model for investigating the efficacy and mechanisms of novel therapeutic agents.[6] This document provides a comprehensive guide for evaluating the anticancer properties of a specific nitroindole derivative, 1-Methyl-7-nitro-1H-indole, on HeLa cells. The following protocols are designed to be self-validating, with explanations of the scientific principles behind each experimental choice to ensure technical accuracy and reproducibility.

Characterizing the Anticancer Activity of this compound

A systematic approach is essential to elucidate the anticancer potential of this compound. The following experimental workflow outlines the key assays to determine its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in HeLa cells.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Analysis HeLa Cell Culture HeLa Cell Culture MTT Assay MTT Assay HeLa Cell Culture->MTT Assay Treatment with this compound IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Use IC50 concentration for subsequent assays Flow Cytometry Flow Cytometry IC50 Determination->Flow Cytometry Use IC50 concentration for subsequent assays Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assays->Annexin V/PI Staining DAPI Staining DAPI Staining Apoptosis Assays->DAPI Staining DNA Laddering Assay DNA Laddering Assay Apoptosis Assays->DNA Laddering Assay Cell Cycle Arrest Cell Cycle Arrest Flow Cytometry->Cell Cycle Arrest G cluster_0 Signaling Cascade cluster_1 Cellular Outcomes This compound This compound G-Quadruplex Stabilization G-Quadruplex Stabilization This compound->G-Quadruplex Stabilization Induces c-Myc Transcription c-Myc Transcription G-Quadruplex Stabilization->c-Myc Transcription Inhibits c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Leads to Cell Proliferation Cell Proliferation c-Myc Protein->Cell Proliferation Drives Cell Cycle Arrest Cell Cycle Arrest c-Myc Protein->Cell Cycle Arrest Reduced levels lead to Apoptosis Apoptosis c-Myc Protein->Apoptosis Reduced levels lead to

Caption: Putative signaling pathway of this compound in HeLa cells.

Part 5: Investigating Molecular Mechanisms by Western Blotting

To delve deeper into the molecular mechanisms of action, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol for Western Blotting:

  • Protein Extraction: Treat HeLa cells with this compound, and then lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein. [7]2. Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [7]5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. [7]6. Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, cyclins, CDKs), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. [7]7. Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system. [7]

Conclusion

These application notes and protocols provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent for cervical cancer. By systematically assessing its cytotoxicity, mechanism of cell death, and effects on the cell cycle in HeLa cells, researchers can gain valuable insights into its therapeutic potential and underlying molecular mechanisms. The data generated from these studies will be crucial for guiding further preclinical development.

References

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Application Notes and Protocols for Neuroprotection Studies Using 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Neurodegenerative diseases represent a significant and growing challenge to global health, with limited therapeutic options available. The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent neuroprotective activities.[1][2][3] This document provides a comprehensive guide for investigating the neuroprotective potential of a novel derivative, 1-Methyl-7-nitro-1H-indole. While direct studies on this specific molecule are nascent, its structural features—combining a methyl-indole core with a nitro group—suggest a strong rationale for its exploration. Drawing parallels from the known neuroprotective effects of related nitro-aromatic and indole compounds, we propose plausible mechanisms of action and provide detailed protocols for its evaluation in both in vitro and in vivo models of neurodegeneration.[4][5] This guide is intended to empower researchers to systematically explore the therapeutic promise of this compound.

Introduction: The Scientific Rationale

The indole scaffold is a cornerstone of neuropharmacology, present in key neurotransmitters like serotonin and melatonin, and numerous synthetic compounds with neuroprotective properties.[2] These properties often stem from their ability to combat oxidative stress, modulate neuroinflammation, and prevent protein aggregation—key pathological mechanisms in neurodegenerative diseases.[2][6] The introduction of a nitro group at the 7-position of the 1-methyl-indole core is a strategic chemical modification. Structurally similar compounds, such as 7-nitroindazole, have demonstrated significant neuroprotection in preclinical models, primarily through the inhibition of neuronal nitric oxide synthase (nNOS).[4][5][7] Overproduction of nitric oxide (NO) by nNOS is a critical factor in excitotoxicity and neuronal death.[4] Therefore, this compound emerges as a compelling candidate for investigation, potentially acting as a modulator of oxidative stress and nitrosative stress pathways.

Proposed Mechanism of Action

Based on the literature for structurally related compounds, we hypothesize that this compound may exert neuroprotective effects through a multi-pronged mechanism. A key proposed pathway involves the modulation of oxidative and nitrosative stress, which are central to neuronal damage in conditions like stroke and neurodegenerative diseases.[1][2]

A central hypothesis is the inhibition of neuronal nitric oxide synthase (nNOS). Excessive calcium influx in neurons activates nNOS, leading to a surge in nitric oxide (NO). NO can then react with superoxide anions (O₂⁻) to form the highly damaging peroxynitrite (ONOO⁻), which causes lipid peroxidation, DNA damage, and protein nitration, ultimately leading to neuronal apoptosis. By potentially inhibiting nNOS, this compound could mitigate this cascade.

Furthermore, many indole derivatives are known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[6] This pathway is a primary cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

The proposed signaling cascade is depicted below:

G cluster_stress Cellular Stressors (e.g., Glutamate, Aβ, Oxidative Stress) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_damage Cellular Damage Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates ROS ROS Superoxide Superoxide (O₂⁻) ROS->Superoxide Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx nNOS nNOS Ca_influx->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Neuronal_Damage Neuronal Damage & Apoptosis Peroxynitrite->Neuronal_Damage Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 ARE ARE Nrf2->ARE Translocates to Nucleus Keap1 Keap1 Keap1->Nrf2_Keap1 Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->Neuronal_Damage Inhibits Compound This compound Compound->nNOS Inhibits (Hypothesized) Compound->Nrf2_Keap1 Dissociates (Hypothesized)

Caption: General workflow for in vitro neuroprotection assays.

Key Neuroprotection Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • Protocol:

    • Following the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control. [8]

This assay quantifies cell membrane damage by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.

  • Protocol:

    • After the treatment period, collect the cell culture supernatant. [8] 2. Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

This assay measures the intracellular generation of reactive oxygen species (ROS).

  • Principle: The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

    • Quantify the relative ROS levels as a percentage of the control group. [8]

Data Presentation: Expected Outcomes

The following table summarizes hypothetical data from the in vitro assays, illustrating the potential neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced toxicity.

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)Intracellular ROS (% of H₂O₂)
Control (Untreated)100 ± 5.25 ± 1.1N/A
H₂O₂ (100 µM)45 ± 4.885 ± 6.3100 ± 8.1
H₂O₂ + 1 µM Compound62 ± 5.160 ± 5.575 ± 6.9
H₂O₂ + 10 µM Compound78 ± 6.335 ± 4.240 ± 5.3
H₂O₂ + 50 µM Compound92 ± 4.915 ± 2.820 ± 3.7

Experimental Protocols: In Vivo Evaluation

Following promising in vitro results, the neuroprotective efficacy of this compound should be validated in a relevant animal model of neurodegeneration. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a suitable choice, given the previously demonstrated efficacy of the nNOS inhibitor 7-nitroindazole in this model. [7]Zebrafish models also offer a high-throughput platform for initial in vivo screening. [9][10][11]

Animal Model: MPTP-Induced Parkinsonism in Mice
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Experimental Groups:

    • Vehicle Control (Saline)

    • MPTP Control (MPTP injection + Vehicle for compound)

    • Compound Treatment (MPTP injection + this compound)

    • Compound Alone (Saline injection + this compound)

Dosing and Administration
  • MPTP Administration: Administer MPTP-HCl (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day.

  • Compound Administration: Based on the efficacy of 7-nitroindazole, a starting dose range for this compound could be 25-50 mg/kg, administered intraperitoneally. [7]The compound should be administered 30 minutes prior to each MPTP injection and then daily for 7 days post-lesioning.

G cluster_day0 Day 0: Induction cluster_day1_7 Days 1-7: Post-Treatment cluster_day8 Day 8: Assessment cluster_analysis Post-Mortem Analysis A Pre-treat with Compound (e.g., 50 mg/kg, i.p.) B Administer MPTP (20 mg/kg, i.p.) A->B C Repeat A & B 4 times at 2h intervals B->C D Daily administration of Compound C->D E Behavioral Testing (e.g., Rotarod) D->E F Sacrifice and Tissue Collection E->F G Immunohistochemistry (Tyrosine Hydroxylase) F->G H Neurochemical Analysis (HPLC for Dopamine) F->H

Caption: Workflow for in vivo evaluation in the MPTP mouse model.

Assessment of Neuroprotection
  • Behavioral Analysis: Motor coordination and balance can be assessed using the rotarod test before sacrifice.

  • Neurochemical Analysis: Following sacrifice, the striatum should be dissected. The levels of dopamine and its metabolites (DOPAC and HVA) can be quantified using High-Performance Liquid Chromatography (HPLC). A significant attenuation of MPTP-induced dopamine depletion would indicate neuroprotection.

  • Histological Analysis: The brains should be sectioned and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons in the substantia nigra. Unbiased stereological counting of TH-positive neurons can be performed to quantify neuronal loss. [5]A preservation of TH-positive neurons in the compound-treated group compared to the MPTP group would confirm neuroprotection.

Conclusion and Future Directions

The structural attributes of this compound position it as a promising candidate for neuroprotective drug discovery. The protocols outlined in this document provide a systematic framework for its evaluation, from initial in vitro screening to in vivo validation. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, blood-brain barrier permeability, and long-term safety profile, paving the way for its potential development as a novel therapeutic for neurodegenerative diseases.

References

  • Giacomelli, C., Daniele, S., & Martini, C. (2021). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. Available at: [Link]

  • Stolc, S. (1999). Indole Derivatives as Neuroprotectants. PubMed. Available at: [Link]

  • Hilaris Publisher. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. Available at: [Link]

  • Ocal, I., et al. (2007). Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity. Neuroscience Letters. Available at: [Link]

  • Niziński, P., et al. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules. Available at: [Link]

  • Ocal, I., et al. (2007). Neuroprotection by 7-Nitroindazole Against Iron-Induced Hippocampal Neurotoxicity. PMC. Available at: [Link]

  • Ostacolo, C., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available at: [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs. Available at: [Link]

  • MDPI. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]

  • Thomas, B., et al. (2000). In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole. Semantic Scholar. Available at: [Link]

  • Lin, H.-Y., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Available at: [Link]

  • Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Taylor, M. R., et al. (2021). Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa. eLife. Available at: [Link]

  • ResearchGate. (n.d.). In vitro and in vivo models for developmental neurotoxicity screening. ResearchGate. Available at: [Link]

  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. Available at: [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. Available at: [Link]

  • Desper, R. M., & Castagnoli, N. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]

  • Kumar, V., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Available at: [Link]

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  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. Available at: [Link]

  • ACS Publications. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications. Available at: [Link]

  • Gonzalez-Lima, F., & Auchter, A. (2015). Neurometabolic mechanisms for memory enhancement and neuroprotection of methylene blue. PMC - PubMed Central. Available at: [Link]

  • Wen, Y., et al. (2012). Neuroprotective actions of methylene blue and its derivatives. PubMed - NIH. Available at: [Link]

  • PubMed. (2025). Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways. PubMed. Available at: [Link]

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Experimental Use of 1-Methyl-7-nitro-1H-indole in Cell Culture: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial in vitro evaluation of 1-Methyl-7-nitro-1H-indole. While this specific molecule is not extensively documented in public literature, the 7-nitroindole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile foundation for developing a wide range of biologically active compounds.[1] The unique electronic properties imparted by the electron-withdrawing nitro group at the 7-position can significantly modulate the reactivity and binding interactions of its derivatives.[1]

Therefore, this document outlines a logical, mechanism-driven approach to characterize the cellular effects of this compound. The protocols and scientific rationale are derived from extensive studies on related 5- and 7-nitroindole compounds, which have demonstrated potent anticancer activities through distinct mechanisms of action.[1][2] We will explore the primary putative mechanisms: stabilization of G-quadruplex DNA, modulation of critical cell survival pathways, and inhibition of neuronal nitric oxide synthase (nNOS), providing researchers with a robust starting point for their investigations.

Core Concepts & Putative Mechanisms of Action

The biological activity of nitroindole derivatives is often multifaceted. Based on existing literature for this class of compounds, we can hypothesize three primary avenues of investigation for this compound.

Targeting Oncogene Expression via G-Quadruplex (G4) DNA Stabilization

A prominent mechanism for several nitroindole derivatives is their ability to bind and stabilize G-quadruplex (G4) DNA structures.[1][2] These are four-stranded nucleic acid structures that can form in guanine-rich sequences, which are frequently found in the promoter regions of key oncogenes, most notably c-Myc.[2] The c-Myc oncoprotein is a master regulator of cell proliferation and is overexpressed in up to 80% of solid tumors.[2] By stabilizing the G4 structure in the c-Myc promoter, small molecules can inhibit transcriptional machinery, leading to the downregulation of c-Myc protein expression and a subsequent suppression of tumor growth.[1] This represents a primary and highly compelling hypothesis for the anticancer potential of this compound.

G4_Stabilization cluster_promoter c-Myc Promoter Region G4 G-Quadruplex (Unstable) Transcription c-Myc Transcription G4->Transcription Allows Stable_G4 Stabilized G4 Compound This compound Compound->G4 Binds & Stabilizes Repression Transcriptional Repression Stable_G4->Repression Leads to Protein c-Myc Protein (Downregulated) Repression->Protein Effect Suppressed Cell Proliferation Protein->Effect PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits Compound This compound Compound->Akt Inhibits Compound->mTOR Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR survival pathway.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The 7-nitroindole core is a well-documented pharmacophore for potent and selective inhibition of neuronal nitric oxide synthase (nNOS). [1]Overproduction of nitric oxide by nNOS is implicated in various neurological disorders. [1][3]While this may not be the primary mechanism in an oncology context, it is a critical aspect of the compound's biological profile. In studies involving neuronal cell lines or investigating off-target effects, assessing nNOS inhibition could be highly relevant. [1][4]

Experimental Workflow for Compound Characterization

A systematic approach is crucial for efficiently characterizing a novel compound. The following workflow progresses from broad phenotypic effects to specific molecular mechanisms.

Workflow A Step 1: Compound Preparation Stock Solution & Stability B Step 2: Cytotoxicity Screening (MTT / Alamar Blue Assay) A->B Determine IC50 values C Step 3: Phenotypic Analysis (Cell Cycle & Apoptosis) B->C Investigate mode of death D Step 4: Mechanistic Validation (Western Blotting) C->D Probe signaling pathways E Step 5: Target Engagement (e.g., G4 Binding Assays) D->E Confirm direct target

Caption: Logical workflow for in vitro evaluation of this compound.

Protocols for In Vitro Evaluation

The following protocols are generalized for mammalian cell culture and should be optimized for specific cell lines. [5]Always employ sterile techniques in a certified biological safety cabinet.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent compound concentration is fundamental. Dimethyl sulfoxide (DMSO) is the most common solvent for indole-based compounds. A high-concentration stock minimizes the final DMSO percentage in culture, which should ideally be below 0.5% to avoid solvent-induced artifacts. [6] Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Method:

  • Calculate the required mass of the compound to prepare a 10 mM or 20 mM stock solution.

  • In a sterile microcentrifuge tube, add the calculated mass of this compound.

  • Add the corresponding volume of sterile DMSO to achieve the desired concentration.

  • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Cytotoxicity using Alamar Blue Assay

Rationale: This is the primary screen to determine the compound's effect on cell viability and proliferation. The Alamar Blue (Resazurin) assay measures the metabolic activity of living cells, providing a quantitative measure of cytotoxicity and allowing for the calculation of the IC50 value (the concentration that inhibits cell growth by 50%). [7] Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, clear-bottom, black-walled microplates

  • Alamar Blue reagent

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorescence)

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment. [7]2. Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Final concentrations should typically range from 0.1 µM to 100 µM. [6]3. Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration as the highest compound dose) and a no-treatment control. [7]4. Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. [7]5. Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well and incubate for another 2-4 hours, or until a color change is observed in the control wells.

  • Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Hypothetical IC50 Data for this compound
Cell Line Cancer Type
HeLaCervical Cancer
A549Non-Small Cell Lung Cancer
MCF-7Breast Cancer
K-562Chronic Myelogenous Leukemia

Note: This data is illustrative, based on activities of related nitroindoles.[6]

Protocol 3: Analysis of Cell Cycle Progression

Rationale: To determine if cytotoxicity is caused by halting cell division, cell cycle analysis is performed. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in each cell, which corresponds to its phase in the cell cycle (G1, S, G2/M). [6] Materials:

  • 6-well plates

  • Test compound

  • PBS, Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Method:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. [6]2. Cell Harvesting: Harvest both adherent and floating cells by trypsinization, collect by centrifugation (300 x g, 5 min), and wash once with cold PBS. [7]3. Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. [6]4. Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer. [7]5. Incubation & Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the stained cells using a flow cytometer. Model the resulting DNA content histograms to quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases.

Protocol 4: Mechanistic Validation via Western Blotting

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to validate the mechanistic hypotheses. By probing for key proteins in the c-Myc and PI3K/Akt pathways, we can directly observe the molecular effects of the compound. [7] Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-p-Akt, anti-Akt, anti-Cleaved Caspase-3, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Method:

  • Cell Lysis: Treat cells in 6-well plates with the compound for a specified time (e.g., 24 hours). Wash with cold PBS and lyse the cells directly in the plate with ice-cold lysis buffer.

  • Protein Quantification: Scrape the lysate, collect it, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay. [7]3. SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane. [7]4. Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [7]5. Detection: Wash the membrane thoroughly, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-Actin or GAPDH to ensure equal protein loading.

References

  • BenchChem (2025).
  • BenchChem (2025). Application Notes and Protocols for 2-(5-nitro-1H-indol-3-yl)acetonitrile. BenchChem.
  • BenchChem (2025). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. BenchChem.
  • Nimbarte, V. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, PubMed Central. [Link]

  • Ahmad, A. et al. (2012). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents Med Chem, ResearchGate. [Link]

  • Park, W.S. et al. (2002). Effect of 7-nitroindazole on bilirubin-induced changes in brain cell membrane function and energy metabolism in newborn piglets. Biology of the Neonate, PubMed. [Link]

  • Hölscher, C. et al. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory, PubMed. [Link]

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Developing Selective nNOS Inhibitors from the 1-Methyl-7-nitro-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic strategy for a range of neurological disorders, including stroke, chronic pain, and neurodegenerative diseases.[1][2][3] However, achieving selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms is a significant challenge due to the highly conserved nature of the enzyme's active site.[4][5] This guide provides a comprehensive framework for the design, synthesis, and evaluation of selective nNOS inhibitors using 1-Methyl-7-nitro-1H-indole as a versatile starting scaffold. Drawing inspiration from the established 7-nitroindazole and 7-nitroindole classes of nNOS inhibitors, this document offers detailed protocols and expert insights into synthetic diversification, a robust in vitro assay cascade, and critical considerations for lead optimization.[6][7]

Introduction: The Rationale for Selective nNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms. While eNOS-derived NO is vital for cardiovascular homeostasis and iNOS is a key component of the immune response, the overactivation of nNOS in the central nervous system is implicated in excitotoxicity and neuronal damage.[8][9][10] Dysregulated nNOS activity contributes to the pathology of numerous disorders by generating excessive NO and peroxynitrite, leading to oxidative stress and cell death.[7][8]

Therefore, the development of small molecules that selectively inhibit nNOS, while sparing eNOS to avoid cardiovascular side effects, is a primary goal in neuro-pharmacology.[11][12]

The this compound Scaffold: A Privileged Starting Point

The 7-nitroindole scaffold is a well-validated template for potent nNOS inhibitors.[6] The nitro group is a critical pharmacophoric element, capable of forming key hydrogen bonds within the nNOS active site that contribute to both potency and selectivity.[13] We propose this compound as an advanced starting point for several strategic reasons:

  • Validated Core: It retains the essential 7-nitroindole core known for nNOS inhibition.

  • Modulation of Properties: The N1-methyl group blocks a potential site of metabolism and can be used to fine-tune physicochemical properties like solubility and lipophilicity, which are crucial for brain penetration.

  • Synthetic Tractability: The indole core is highly amenable to a wide range of chemical modifications, particularly at the C2 and C3 positions, allowing for the creation of diverse chemical libraries.[6]

The Challenge of the Nitro Group

While beneficial for activity, the nitroaromatic group is often considered a "structural alert" in drug discovery due to potential metabolic liabilities and toxicity.[14][15][16] The bioreduction of the nitro group can lead to reactive intermediates.[17][18] Therefore, a key aspect of this development program is the careful evaluation of the metabolic fate and toxicological profile of all synthesized compounds.

The Drug Discovery & Development Workflow

The process of developing a selective nNOS inhibitor from the selected scaffold follows a logical, multi-stage workflow. This iterative process involves synthesis, screening, and analysis to guide the design of subsequent generations of compounds.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Lead Optimization Scaffold Scaffold Selection (this compound) Synthesis Chemical Synthesis (Library Diversification) Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification Primary Primary Screen: Potency (Recombinant NOS Enzymes) Purification->Primary Secondary Secondary Screen: Selectivity (Cell-Based Assays) Primary->Secondary Active 'Hits' SAR SAR Analysis & Modeling Secondary->SAR SAR->Synthesis Iterative Design ADME In Vitro ADME/Tox SAR->ADME Lead Lead Compound ADME->Lead

Figure 1: Overall workflow for nNOS inhibitor development.

Synthetic Strategy and Protocols

The core strategy involves the functionalization of the this compound scaffold at key positions to probe interactions within the nNOS active site. The C3 position is a primary target for introducing diversity.

Protocol 3.1: Vilsmeier-Haack Formylation of the Indole Core

Rationale: This classic reaction introduces an aldehyde group at the electron-rich C3 position. The resulting aldehyde is a versatile chemical handle for subsequent modifications, such as reductive amination, to install various side chains.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.

  • Basify the solution by slowly adding saturated sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound-3-carbaldehyde.

Protocol 3.2: Reductive Amination for Library Diversification

Rationale: Reductive amination of the C3-aldehyde with a library of primary or secondary amines allows for the rapid generation of a diverse set of analogues. The introduced amine moiety can be designed to mimic the substrate L-arginine or to explore other pockets within the active site.

Materials:

  • This compound-3-carbaldehyde

  • Selected amine (e.g., piperidine, benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in DCE, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the product by chromatography or recrystallization.

In Vitro Assay Cascade: Determining Potency and Selectivity

A tiered screening approach is essential to efficiently identify promising compounds. The cascade begins with a high-throughput primary assay against the isolated enzymes, followed by a more complex, lower-throughput cell-based assay for validated hits.

The nNOS Signaling Pathway and Point of Inhibition

pathway LArg L-Arginine nNOS nNOS LArg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate Effects Downstream Neuronal Effects cGMP->Effects Inhibitor This compound Derivative Inhibitor->nNOS Inhibits

Figure 2: The neuronal nitric oxide signaling pathway and the targeted point of inhibition.

Protocol 4.1: Primary Screen - Recombinant NOS Inhibition Assay

Rationale: This biochemical assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of nNOS, eNOS, and iNOS, allowing for the calculation of IC₅₀ values and initial selectivity ratios. The hemoglobin capture assay is a robust method that measures the oxidation of oxyhemoglobin to methemoglobin by NO.[4]

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine (substrate)

  • NADPH

  • Tetrahydrobiopterin (H₄B) (cofactor)

  • Calmodulin (for nNOS/eNOS activation)

  • Calcium Chloride (CaCl₂)

  • Oxyhemoglobin

  • 96-well microplate reader

Procedure:

  • Prepare a master mix containing buffer, NADPH, H₄B, calmodulin, CaCl₂, and oxyhemoglobin.

  • In a 96-well plate, add serial dilutions of the test compounds (typically from 100 µM to 1 nM) in DMSO, ensuring the final DMSO concentration is <1%.

  • Add the master mix to each well.

  • Initiate the reaction by adding L-arginine. For background controls, omit L-arginine.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the change in absorbance at 401 nm, which corresponds to the formation of methemoglobin.

  • Calculate the percent inhibition for each compound concentration relative to the uninhibited (vehicle) control.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value for each NOS isoform.

Data Presentation: The results should be compiled to clearly show potency and selectivity.

Table 1: Example Data for Hypothetical nNOS Inhibitors

Compound ID R-Group at C3 nNOS IC₅₀ (nM) eNOS IC₅₀ (nM) iNOS IC₅₀ (nM) Selectivity (e/n) Selectivity (i/n)
IND-001 -H 850 1200 >10000 1.4x >11x
IND-002 -CH₂-Piperidine 45 9500 4800 211x 106x
IND-003 -CH₂-Morpholine 120 >20000 15000 >166x 125x

| IND-004 | -CH₂-NH-Bn | 22 | 6700 | 3100 | 304x | 140x |

Protocol 4.2: Secondary Screen - Cell-Based cGMP Assay

Rationale: This functional assay validates inhibitor activity in a physiological context, providing insights into cell permeability and target engagement within intact cells.[12] Measuring NMDA-stimulated cGMP accumulation in neuronal cells is a direct functional readout of nNOS activity.[19]

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture media and reagents

  • NMDA (N-methyl-D-aspartate)

  • IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation)

  • Commercial cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Plate neuronal cells in 96-well plates and grow to confluence.

  • Pre-treat cells with various concentrations of the test inhibitor and IBMX for 30 minutes.

  • Stimulate the cells with a sub-maximal concentration of NMDA for 5-10 minutes to activate nNOS.

  • Lyse the cells according to the EIA kit protocol.

  • Quantify the intracellular cGMP concentration using the EIA kit and a plate reader.

  • Determine the IC₅₀ value of the inhibitor in the cell-based assay.

  • Counter-screen: To confirm selectivity, promising compounds should also be tested in an eNOS-dependent cell assay (e.g., acetylcholine-stimulated cGMP production in endothelial cells).[12]

Lead Optimization and Future Directions

Data from the synthetic efforts and the assay cascade will build a structure-activity relationship (SAR) profile.[20] This knowledge guides the next cycle of inhibitor design. Key considerations for lead optimization include:

  • Improving Potency & Selectivity: Fine-tuning the substituents at the C3 position to maximize interactions with isoform-specific residues in the nNOS active site.

  • Pharmacokinetic Properties: Modifying the scaffold to enhance metabolic stability, solubility, and, critically, blood-brain barrier permeability. The nitro group's impact on metabolism is a key area of investigation.[14][17]

  • Toxicity Assessment: Early assessment for cytotoxicity and mutagenicity (e.g., Ames test) is crucial for nitroaromatic compounds to de-risk the chemical series.[18]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of a new generation of selective nNOS inhibitors. By combining rational, structure-guided design with systematic synthetic diversification and a robust, multi-tiered screening cascade, researchers can efficiently identify and optimize potent and selective lead candidates. The protocols and strategies outlined in this guide provide a validated roadmap for navigating the complexities of this important therapeutic target, with the ultimate goal of developing novel treatments for debilitating neurological disorders.

References

  • NNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story.R Discovery.
  • nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story.PubMed Central.
  • Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation. MDPI. Available at: [Link]

  • Functional Roles of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases and Mood Disorders. PubMed. Available at: [Link]

  • Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition. PMC. Available at: [Link]

  • In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. PMC - NIH. Available at: [Link]

  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. PMC - PubMed Central. Available at: [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC - PubMed Central. Available at: [Link]

  • Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Available at: [Link]

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  • Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. ResearchGate. Available at: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

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  • Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. MDPI. Available at: [Link]

  • Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. NIH. Available at: [Link]

  • Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC. Available at: [Link]

  • Nitric oxide synthase and structure-based inhibitor design. ResearchGate. Available at: [Link]

  • Nitro Group Containing Drugs. MDPI. Available at: [Link]

  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Unknown Source. Available at: [Link]

  • Timeline showing the nitroaromatic drugs approved until 2023. ResearchGate. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Available at: [Link]

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. Available at: [Link]

  • The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]

  • Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. PubMed. Available at: [Link]

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Application and Protocol Guide: Investigating c-Myc G-Quadruplex Binding with 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene, a pivotal regulator of cellular proliferation, is overexpressed in a vast array of human cancers, making it a prime target for therapeutic intervention. Direct inhibition of the c-Myc protein has proven challenging; however, a compelling alternative strategy has emerged: targeting a unique DNA secondary structure known as a G-quadruplex (G4) within the c-Myc promoter region. Stabilization of this G4 structure by small molecules can effectively silence c-Myc transcription. This guide provides a comprehensive overview and detailed protocols for studying the interaction of 1-Methyl-7-nitro-1H-indole, a representative of the promising nitroindole class of compounds, with the c-Myc G-quadruplex. We will delve into the foundational principles of c-Myc G4 targeting and present a suite of biophysical and cellular assays to rigorously characterize the binding affinity, selectivity, and functional consequences of this interaction.

The c-Myc G-Quadruplex: A Key Transcriptional Silencer

The c-Myc gene's transcription is intricately controlled by various elements, including a nuclease hypersensitivity element (NHE III₁) located upstream of the P1 promoter.[1] This region is rich in guanine and can fold into an intramolecular G-quadruplex structure.[1] This G4 formation acts as a transcriptional repressor by preventing the binding of activating transcription factors.[1] The stabilization of this G4 structure by small molecule ligands presents a promising therapeutic avenue for downregulating c-Myc expression in cancer cells.[2][3]

Nitroindole-based scaffolds have emerged as a noteworthy class of G4-binding ligands.[3][4] Their planar aromatic core allows for π-π stacking interactions with the G-tetrads of the quadruplex, while modifications to the indole ring can be tailored to enhance binding affinity and selectivity.[4] This guide will focus on the methodological framework for evaluating compounds such as this compound for their potential as c-Myc G4 stabilizers.

Biophysical Characterization of Ligand-G4 Interaction

A thorough biophysical assessment is the cornerstone of identifying and validating a G4-binding ligand. The following protocols are designed to confirm the formation of the c-Myc G4, assess the binding of this compound, and quantify the resulting stabilization.

Confirmation of c-Myc G-Quadruplex Formation via Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. G-quadruplexes exhibit a characteristic CD spectrum, with a positive peak at approximately 265 nm and a negative peak around 240 nm for a parallel topology, which is characteristic of the c-Myc G4.[3]

Protocol:

  • Oligonucleotide Preparation:

    • Synthesize and purify the c-Myc promoter G4-forming sequence (e.g., Pu27: 5'-TGAGGGTGGGGAGGGTGGGGAA-3').

    • Dissolve the oligonucleotide in a buffer containing a physiologically relevant concentration of potassium ions (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0), as potassium ions are essential for G4 stabilization.

    • Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to facilitate G4 formation.

  • CD Spectral Acquisition:

    • Record the CD spectrum of the annealed oligonucleotide from 350 nm to 220 nm at 25°C using a quartz cuvette with a 1 mm path length.

    • A characteristic positive peak at ~265 nm and a negative peak at ~240 nm will confirm the formation of the parallel c-Myc G-quadruplex.

  • Ligand Titration (Optional):

    • To observe ligand-induced conformational changes, titrate increasing concentrations of this compound into the G4 solution and record the CD spectrum after each addition.

    • Significant changes in the CD signal can indicate a ligand-induced structural alteration of the G-quadruplex.

Visualization of Experimental Workflow: CD Spectroscopy

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis CD Analysis Oligo c-Myc Oligonucleotide Buffer Potassium-rich Buffer Oligo->Buffer Dissolve Anneal Annealing (95°C -> RT) Buffer->Anneal Heat & Cool Spectrometer CD Spectrometer Anneal->Spectrometer Load Sample Spectrum Acquire Spectrum (220-350 nm) Spectrometer->Spectrum Result Characteristic G4 Spectrum (+265nm, -240nm) Spectrum->Result

Caption: Workflow for confirming c-Myc G4 formation using CD spectroscopy.

Quantifying G4 Stabilization using Fluorescence Resonance Energy Transfer (FRET) Melting Assay

Principle: A FRET melting assay measures the thermal stability of a nucleic acid structure. A dual-labeled oligonucleotide with a fluorescent reporter and a quencher at opposite ends is used. In the folded G4 conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the fluorophore and quencher, leading to an increase in fluorescence. A G4-stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G4s are unfolded.

Protocol:

  • Oligonucleotide Design:

    • Use a c-Myc G4 sequence dual-labeled with a FRET pair, for example, FAM (fluorescein) at the 5'-end and TAMRA (tetramethylrhodamine) at the 3'-end.

  • Assay Setup:

    • Prepare a solution of the dual-labeled oligonucleotide (e.g., 200 nM) in a potassium-containing buffer.

    • In a multi-well plate, set up reactions with the oligonucleotide alone (control) and with varying concentrations of this compound.

  • FRET Melting Analysis:

    • Use a real-time PCR instrument or a dedicated thermal cycler with fluorescence detection.

    • Monitor the fluorescence of the reporter dye (FAM) as the temperature is increased from 25°C to 95°C in small increments (e.g., 1°C/minute).

    • Plot the normalized fluorescence against temperature. The Tm is determined from the midpoint of the melting curve.

    • An increase in Tm in the presence of this compound indicates stabilization of the c-Myc G-quadruplex.

Data Presentation: FRET Melting Assay Results

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
Control065.2-
This compound168.53.3
This compound574.18.9
This compound1078.913.7

Note: Data are hypothetical and for illustrative purposes.

Polymerase Chain Reaction (PCR) Stop Assay

Principle: The PCR stop assay assesses the ability of a ligand to stabilize a G4 structure and thereby impede the progression of DNA polymerase.[5] If this compound stabilizes the c-Myc G4, Taq polymerase will be blocked, leading to a truncated DNA product.

Protocol:

  • Template and Primer Design:

    • Design a DNA template containing the c-Myc G4-forming sequence.

    • Design forward and reverse primers that flank this sequence.

  • PCR Reaction:

    • Set up PCR reactions containing the template, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Include a control reaction without the ligand and test reactions with increasing concentrations of this compound.

  • Thermal Cycling and Analysis:

    • Perform a standard PCR protocol.

    • Analyze the PCR products by agarose gel electrophoresis.

    • A decrease in the full-length PCR product and the appearance of a shorter band corresponding to the polymerase stopping at the G4 site in the presence of the ligand indicates G4 stabilization.

Cellular Assays: Probing the Biological Activity

While biophysical assays confirm direct binding, cellular assays are crucial to determine if this compound can access its target in a cellular context and elicit the desired biological response.

c-Myc Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Principle: This assay measures the effect of the ligand on the mRNA levels of c-Myc. A reduction in c-Myc mRNA levels in cells treated with this compound would suggest that the compound is stabilizing the G4 structure in the promoter and repressing transcription.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to have high c-Myc expression (e.g., HeLa or Ramos cells).

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the treated and control cells.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Calculate the relative change in c-Myc expression using the ΔΔCt method.

Visualization of Cellular Assay Workflow

Cellular_Assay_Workflow start Cancer Cell Culture treatment Treat with This compound start->treatment rna_extraction RNA Isolation treatment->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qRT_PCR qRT-PCR for c-Myc & Housekeeping Gene cDNA_synthesis->qRT_PCR data_analysis Data Analysis (ΔΔCt) qRT_PCR->data_analysis result Downregulation of c-Myc Expression data_analysis->result

Caption: Workflow for assessing c-Myc expression changes via qRT-PCR.

Cell Cycle Analysis by Flow Cytometry

Principle: Since c-Myc is a key driver of cell cycle progression, its downregulation is expected to cause cell cycle arrest.[3] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Fixation:

    • Treat cancer cells with this compound as described above.

    • Harvest the cells and fix them in cold ethanol.

  • Staining and Analysis:

    • Stain the fixed cells with a DNA-intercalating dye such as propidium iodide (PI).

    • Analyze the stained cells using a flow cytometer.

    • An accumulation of cells in the G1 or sub-G1 phase would be consistent with c-Myc inhibition and induction of apoptosis.[4]

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential c-Myc G-quadruplex stabilizing agent. Positive results from these assays would warrant further investigation, including more advanced biophysical techniques like NMR or isothermal titration calorimetry to detail the binding thermodynamics, and in vivo studies to assess anti-tumor efficacy. The targeting of G-quadruplexes in oncogene promoters remains a vibrant and promising area of cancer research, and systematic evaluation of novel chemical scaffolds is key to advancing this field.

References

  • Nimbarte, V. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1677. [Link]

  • Cookson, J. C., & D'Andrea, A. D. (2022). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. Molecules, 27(23), 8299. [Link]

  • Nimbarte, V. et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Brooks, T. A., & Hurley, L. H. (2010). Targeting MYC Expression through G-Quadruplexes. Cancer Research, 70(16), 6569-6573. [Link]

  • Nimbarte, V. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • WorldChem. (2025). 7-Nitro-1H-indole. WorldOfChemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Guedin, A. et al. (2021). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. Pharmaceuticals, 14(8), 769. [Link]

  • NIST. (n.d.). 1H-Indole, 1-methyl-. NIST WebBook. [Link]

  • Amato, J. et al. (2021). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. Scientific Reports, 11(1), 3869. [Link]

  • Wikipedia. (n.d.). 1-Methylindole. Wikipedia. [Link]

  • Wang, S. et al. (2023). Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. International Journal of Molecular Sciences, 24(3), 2549. [Link]

  • De, S. et al. (2021). Using Macrocyclic G-Quadruplex Ligands to Decipher the Interactions Between Small Molecules and G-Quadruplex DNA. Chemistry - A European Journal, 27(42), 10836-10845. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Li, Y. et al. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 24(2), 536-541. [Link]

  • Pagano, B. et al. (2015). Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes. Journal of Nucleic Acids, 2015, 837214. [Link]

Sources

cell cycle analysis with 1-Methyl-7-nitro-1H-indole by flow cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Cell Cycle Analysis of Cancer Cells Treated with 1-Methyl-7-nitro-1H-indole by Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Anti-Proliferative Potential of a Novel Indole Compound

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the identification of novel small molecules that can modulate the cell cycle is a cornerstone of modern oncology research. The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties. The introduction of a nitro group, particularly at the 7-position, can significantly influence the electronic properties and biological activity of the indole ring system.

This application note provides a comprehensive guide to analyzing the effects of a novel compound, This compound , on the cell cycle of cancer cells using flow cytometry. While direct studies on this specific molecule are emerging, the broader class of nitroindoles has shown promise in inducing cell cycle arrest and apoptosis.[1] Certain 5- and 7-nitroindole derivatives are known to stabilize G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, thereby inhibiting their transcription and suppressing tumor growth.[1] Additionally, indole compounds have been implicated in the modulation of critical cell survival pathways such as the PI3K/Akt/mTOR pathway.[1]

This guide offers a detailed, step-by-step protocol for treating cancer cells with this compound, preparing them for flow cytometric analysis, and interpreting the resulting data. By providing the scientific rationale behind each step, this document aims to equip researchers with the expertise to confidently assess the anti-proliferative effects of this and similar test compounds.

Principle of the Assay

Flow cytometry is a powerful technique for analyzing the cell cycle by quantifying the DNA content of individual cells within a population.[2] Cells are first treated with the test compound, this compound, to assess its impact on cell cycle progression. Subsequently, the cells are harvested, fixed to preserve their cellular integrity, and permeabilized to allow a fluorescent DNA-binding dye, such as Propidium Iodide (PI), to enter the cells.

PI is a stoichiometric dye, meaning it binds to DNA in a proportional manner.[3] Therefore, the intensity of the fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Cells in the G0/G1 phase of the cell cycle have a normal (2N) DNA content. As cells progress into the S phase, they actively synthesize DNA, resulting in an intermediate DNA content (between 2N and 4N). Cells in the G2 and M phases have a doubled (4N) DNA content. By analyzing the distribution of fluorescence intensities across a large population of cells, one can determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the test compound may be inducing cell cycle arrest at that checkpoint.

Since PI can also bind to double-stranded RNA, treatment with RNase is an essential step to ensure that the fluorescence signal is solely derived from DNA.[2][4]

Potential Mechanism of Action of this compound

Based on existing literature for related nitroindole compounds, a plausible mechanism of action for this compound involves the disruption of key cellular processes that regulate proliferation. The electron-withdrawing nitro group at the 7-position can create a unique electronic profile, potentially enabling the molecule to interact with biological targets that are overactive in cancer cells.[1]

G cluster_pathway Hypothesized Signaling Pathway Inhibition Compound This compound cMyc c-Myc Promoter (G-Quadruplex) Compound->cMyc Stabilizes PI3K PI3K/Akt/mTOR Pathway Compound->PI3K Inhibits Transcription c-Myc Transcription cMyc->Transcription Proliferation Cell Proliferation & Survival PI3K->Proliferation Transcription->Proliferation Promotes Arrest Cell Cycle Arrest Proliferation->Arrest Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
Cancer Cell Line (e.g., HeLa, MCF-7)ATCCCCL-2
This compoundCustom Synthesis/VendorN/A
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Complete Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Ethanol, 70% (prepare from 100% ethanol)Decon Labs2716
Propidium Iodide (PI) Staining Solution
- Propidium IodideSigma-AldrichP4170
- RNase A (DNase-free)Sigma-AldrichR6513
- Triton X-100Sigma-AldrichT8787
Flow Cytometry TubesFalcon352052

Note: The optimal concentration of PI may vary depending on the cell type and should be determined empirically. A common starting concentration is 50 µg/mL.[3][5]

Experimental Protocol

This protocol is designed for cells grown in a 6-well plate format. Adjust volumes and cell numbers accordingly for other culture vessels.

G Start Start Seed 1. Seed Cells (6-well plate) Start->Seed Treat 2. Treat with Compound (e.g., 24-48 hours) Seed->Treat Harvest 3. Harvest Cells (Trypsinization) Treat->Harvest Wash1 4. Wash with PBS Harvest->Wash1 Fix 5. Fix in Cold 70% Ethanol (≥2 hours at -20°C) Wash1->Fix Wash2 6. Wash with PBS (to remove ethanol) Fix->Wash2 Stain 7. Stain with PI/RNase Solution (30 min, RT, in dark) Wash2->Stain Analyze 8. Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Part 1: Cell Seeding and Treatment
  • Cell Seeding: Seed your chosen cancer cell line into 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting. This ensures that the cells are in an exponential growth phase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A high concentration (e.g., 10-50 mM) is recommended to minimize the final DMSO concentration in the cell culture medium.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound. It is advisable to perform a dose-response experiment. Include a vehicle control (DMSO only) with a DMSO concentration matching the highest concentration used for the test compound.

    • Expert Insight: The treatment duration is critical. A 24-48 hour incubation is a common starting point to observe effects on the cell cycle.[1]

  • Incubation: Incubate the treated cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

Part 2: Cell Preparation for Flow Cytometry
  • Harvesting:

    • Aspirate the culture medium from each well.

    • Wash the cells once with 1-2 mL of PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 1 mL of complete culture medium.

    • Transfer the cell suspension to a labeled 15 mL conical tube.

  • Cell Counting (Optional but Recommended): Perform a cell count to ensure you have an adequate number of cells for analysis (typically 1 x 10^6 cells per sample).

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[4] Aspirate the supernatant.

  • Resuspension: Resuspend the cell pellet in 0.5 mL of cold PBS. It is crucial to achieve a single-cell suspension by gently pipetting or vortexing. Cell clumps can lead to inaccurate data.[4]

  • Fixation:

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This gradual addition prevents cell aggregation.

    • Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks if necessary.[6]

    • Causality Explained: Ethanol fixation dehydrates and permeabilizes the cells, allowing the PI dye to enter and stain the DNA. It is preferred for DNA content analysis as it preserves DNA integrity well.[2]

Part 3: Staining and Flow Cytometry Analysis
  • Rehydration and Washing:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500-800 x g) for 5 minutes to pellet the fixed cells.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 5 mL of PBS and centrifuge again at 500-800 x g for 5 minutes.

    • Aspirate the supernatant.

  • Staining:

    • Prepare the PI/RNase staining solution. A common formulation is:

      • 50 µg/mL Propidium Iodide

      • 100 µg/mL RNase A

      • 0.1% Triton X-100 (optional, for further permeabilization) in PBS

    • Resuspend the cell pellet in 0.5 - 1 mL of the PI/RNase staining solution.

    • Incubate for 30 minutes at room temperature in the dark. PI is light-sensitive.[1]

  • Flow Cytometry Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Ensure the instrument is properly calibrated and compensated.

    • Acquire data for at least 10,000-20,000 events per sample for statistically robust analysis.

    • Use a linear scale for the fluorescence channel corresponding to PI (e.g., PE-Texas Red, PerCP-Cy5.5).

    • To exclude doublets and aggregates, gate on single cells using a plot of pulse height versus pulse area or pulse width versus pulse area for the DNA fluorescence signal.[5]

Data Analysis and Interpretation

The output of the flow cytometry analysis is a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of events (cells).

  • G0/G1 Peak: The first major peak represents cells with 2N DNA content.

  • G2/M Peak: The second peak, ideally at twice the fluorescence intensity of the G1 peak, represents cells with 4N DNA content.

  • S Phase: The region between the G1 and G2 peaks represents cells that are actively synthesizing DNA.

  • Sub-G1 Peak: A peak to the left of the G1 peak indicates apoptotic cells with fragmented DNA.

Specialized cell cycle analysis software (e.g., FlowJo, ModFit LT) can be used to deconvolute the histogram and quantify the percentage of cells in each phase.[3]

Expected Results:

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M% Cells in Sub-G1
Vehicle Control (DMSO)~50-60%~20-30%~10-15%<5%
This compound (Low Dose)VariableVariableVariableVariable
This compound (High Dose)Increased Decreased VariableIncreased

Table depicts a hypothetical outcome indicating G1 phase arrest and apoptosis induction.

An increase in the percentage of cells in a specific phase (e.g., G1, S, or G2/M) compared to the vehicle control suggests that this compound induces cell cycle arrest at that checkpoint. A significant increase in the sub-G1 population is indicative of apoptosis.

Troubleshooting

IssuePossible CauseSolution
High CV of G1/G2 Peaks - Inconsistent staining- Cell clumps- Improper instrument setup- Ensure thorough mixing during staining- Filter cell suspension before analysis- Check cytometer linearity and laser alignment
No distinct G2 peak - Cells are not proliferating- Low event count- Use exponentially growing cells- Acquire more events
Excessive Debris in Plot - Cell death during preparation- Harsh vortexing- Handle cells gently- Use a viability dye to exclude dead cells (if not fixing)
High Sub-G1 peak in control - Cells were overgrown- Rough handling- Harvest cells at 70-80% confluency- Optimize cell preparation steps

Conclusion

This application note provides a robust and detailed protocol for evaluating the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide staining. By understanding the principles behind each step and leveraging the provided insights, researchers can generate high-quality, reproducible data to elucidate the anti-proliferative mechanism of this novel compound. The potential for nitroindole derivatives to target fundamental cancer pathways underscores the importance of such analyses in the early stages of drug discovery and development.

References

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • Rothaeusler, K., & Baumgarth, N. (2007). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, Chapter 5: Unit 5.7. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

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Troubleshooting & Optimization

improving the yield of 1-Methyl-7-nitro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on optimizing the synthesis of 1-Methyl-7-nitro-1H-indole. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested advice to help you navigate the complexities of this challenging synthesis, improve your yields, and troubleshoot common experimental hurdles.

Introduction: The Challenge of Regioselective 7-Nitration

The synthesis of this compound is a significant challenge in organic chemistry. The indole nucleus is highly reactive towards electrophilic aromatic substitution. However, this reactivity is a double-edged sword. The pyrrole ring is exceptionally electron-rich, making the molecule sensitive to the strongly acidic conditions typically required for nitration.[1] This sensitivity often leads to undesirable side reactions, primarily polymerization and the formation of a complex mixture of constitutional isomers.

The C-3 position is the most nucleophilic site, but under nitrating conditions (e.g., HNO₃/H₂SO₄), protonation of the indole ring deactivates the pyrrole moiety.[1] This shifts the electrophilic attack to the benzene ring, where substitution typically favors the C-5 position. The target C-7 position is both sterically hindered and electronically less favored, making direct nitration a low-yield endeavor. This guide provides strategies and protocols to overcome these intrinsic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 1-methylindole to achieve the 7-nitro isomer so inefficient? The low efficiency is due to a combination of electronic and steric factors. The indole ring system's highest electron density is localized on the pyrrole ring, specifically at the C-3 position.[1] In the presence of strong acids, such as the sulfuric acid used in mixed-acid nitration, the indole nitrogen or the C-3 carbon becomes protonated. This protonation creates an indoleninium cation, which deactivates the pyrrole ring towards further electrophilic attack and often initiates acid-catalyzed polymerization, resulting in insoluble tars.[1] Consequently, nitration is forced onto the less reactive benzene portion of the molecule, where the C-5 and C-6 positions are electronically favored over the C-7 position.[1]

Q2: What are the major side products in this reaction, and how can they be minimized? The primary side products are other nitro-isomers, with 1-methyl-5-nitro-1H-indole and 1-methyl-3-nitro-1H-indole being the most common. Under strongly acidic conditions, the 5-nitro isomer is often the major product. Polymerization, leading to the formation of intractable black tars, is another major competing reaction that sequesters starting material and complicates purification.[1] Minimizing these side products requires:

  • Strict Temperature Control: Nitration is a highly exothermic process.[2] Maintaining very low temperatures (e.g., -10°C to 0°C) is critical to suppress the rate of polymerization and improve selectivity.

  • Choice of Nitrating Agent: Using milder nitrating agents or alternative synthetic routes can circumvent the harsh conditions that favor side reactions.

Q3: What are the most effective nitrating agents to consider? While the conventional mixed acid (a combination of concentrated nitric and sulfuric acid) is a potent nitrating system, its high acidity is often detrimental to the indole core.[3][4] More suitable alternatives include:

  • Acetyl nitrate (AcONO₂): Typically generated in situ from nitric acid and acetic anhydride, this reagent can perform nitration under less acidic conditions, reducing polymerization.

  • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in organic solvents, offering a non-acidic alternative, though its reactivity must be carefully controlled. For achieving high regioselectivity for the 7-position, indirect methods involving protection/deprotection strategies are generally far more effective than direct nitration.[1]

Q4: How critical is the purity of the 1-methylindole starting material? The purity of the starting material is paramount. Impurities from the synthesis of 1-methylindole (e.g., residual unmethylated indole or other isomers) can lead to a host of undesired side products during nitration, which will complicate the purification of the final product and lower the overall yield. It is highly recommended to purify the 1-methylindole, for instance by vacuum distillation, before proceeding with the nitration step.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Polymerization: Reaction temperature was too high, or the acid concentration was excessive. 2. Incorrect Isomer Formation: The reaction conditions favored nitration at other positions (e.g., C-5). 3. Decomposition: The indole starting material degraded under the harsh reaction conditions.1. Maintain Strict Low Temperature: Ensure the reaction is maintained at the specified low temperature (e.g., -10°C) throughout the addition of the nitrating agent. 2. Slow Addition: Add the nitrating agent dropwise with vigorous stirring to dissipate heat and avoid localized areas of high concentration. 3. Change Strategy: If direct nitration fails, switch to an indirect, multi-step synthesis involving a protecting group to direct nitration to the C-7 position.[1]
Formation of Black, Tar-Like Precipitate This is a classic sign of acid-catalyzed polymerization of the indole ring.[1] The cause is almost always excessive heat or acidity.1. Lower the Temperature: Perform the reaction at the lowest practical temperature. 2. Use a Milder Reagent: Avoid mixed acid (HNO₃/H₂SO₄). Use acetyl nitrate in acetic anhydride. 3. Dilution: Running the reaction at a higher dilution may help to reduce intermolecular polymerization reactions.
Complex Mixture of Isomers in Final Product The nitrating conditions were not selective for the C-7 position. This is the expected outcome for most direct nitration attempts on 1-methylindole.1. Optimize Temperature: Lowering the temperature can sometimes improve regioselectivity.[6] 2. Solvent Effects: Investigate the use of different solvents that may influence the regiochemical outcome. 3. Adopt an Indirect Method: This is the most reliable solution. A protecting group strategy is the industry standard for selectively functionalizing the 7-position of indoles.
Difficulty in Purifying the 7-Nitro Isomer The physical properties (e.g., polarity, boiling point) of the different nitro-isomers are often very similar, making separation challenging.1. Flash Column Chromatography: This is the most effective method. Use a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane).[7] 2. Recrystallization: If a solid, attempt recrystallization from various solvents to selectively crystallize the desired isomer. 3. Preparative HPLC: For high-purity material required in drug development, preparative HPLC may be necessary.[7]

Visualization of Key Processes

To better understand the challenges and solutions, the following diagrams illustrate the key decision-making and chemical processes.

G start Synthesis of this compound check_yield Is the yield of 7-nitro isomer acceptable? start->check_yield success Process Optimized check_yield->success Yes troubleshoot Troubleshooting Steps check_yield->troubleshoot No tar Is there significant tar/polymer formation? troubleshoot->tar isomers Is the main issue a mixture of isomers? troubleshoot->isomers reduce_temp Lower reaction temperature (-10°C or below). Use a milder nitrating agent (e.g., AcONO₂). tar->reduce_temp Yes indirect_method Adopt an indirect synthesis route. (e.g., Protection-Nitration-Deprotection) isomers->indirect_method Yes

Caption: A troubleshooting workflow for optimizing the synthesis.

ReactionPath cluster_0 Electrophilic Attack on 1-Methylindole Indole 1-Methylindole Ring (Positions of Attack) C3 C3: Most Reactive (Kinetic Product) C5 C5: Favored on Benzene Ring (Thermodynamic Product) C7 C7: Sterically Hindered (Target Position)

Caption: Relative reactivity of positions on the 1-methylindole ring.

Recommended Experimental Protocol: An Indirect Approach

Given the low yields and selectivity of direct nitration, an indirect, multi-step approach is the most robust and reliable method for preparing this compound in high yield and purity. This protocol is based on a protection-nitration-deprotection strategy.

Workflow Overview:

  • Protection: The pyrrole ring is protected to prevent its reaction and to direct the nitration to the benzene ring.

  • Nitration: The protected intermediate is nitrated, which now selectively occurs at the 7-position.

  • Deprotection: The protecting group is removed to yield the final product.

(Note: This is a representative protocol. Researchers should consult specific literature and perform appropriate risk assessments before conducting any experiment.)

Step 1: Synthesis of Starting Material (1-Methylindole)

This procedure follows a well-established method for the N-methylation of indole.[5]

  • Materials: Indole, liquid ammonia, sodium metal, methyl iodide, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • In a three-necked flask equipped with a stirrer and dry ice condenser, condense approximately 400-500 mL of liquid ammonia.

    • Add a catalytic amount of ferric nitrate nonahydrate.

    • Carefully add small pieces of sodium metal (5.0 g, 0.22 mol) until a persistent blue color is observed, then wait for the formation of a gray suspension of sodium amide.

    • Slowly add a solution of indole (23.4 g, 0.20 mol) in 50 mL of anhydrous ether.

    • After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mol) in 50 mL of anhydrous ether dropwise.

    • Stir for 15 minutes, then allow the ammonia to evaporate overnight in a well-ventilated fume hood.

    • Add 100 mL of water to the residue, followed by 100 mL of ether. Separate the layers.

    • Extract the aqueous layer with more ether. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting oil by vacuum distillation to obtain pure 1-methylindole (yields typically 85-95%).[5]

Step 2: A Representative Indirect Nitration Strategy

While specific protecting group strategies vary, the following illustrates the general concept.

  • Materials: 1-Methylindole, protecting agent (e.g., di-tert-butyl dicarbonate), nitrating agent (e.g., HNO₃), deprotection agent (e.g., TFA).

  • Procedure (Conceptual):

    • (Protection): Dissolve 1-methylindole in a suitable solvent (e.g., THF or DCM). Add the protecting agent (e.g., Boc-anhydride) and a base or catalyst as required. Stir until the reaction is complete (monitor by TLC). Work up to isolate the N-protected 1-methylindole.

    • (Nitration): Dissolve the protected intermediate in a solvent like acetic anhydride or dichloromethane and cool to a low temperature (e.g., -10°C). Slowly add a pre-cooled solution of the nitrating agent (e.g., fuming nitric acid in acetic anhydride). Maintain the low temperature for the duration of the reaction. Quench the reaction with ice water and extract the product.

    • (Purification): Purify the crude protected 7-nitro intermediate using flash column chromatography.

    • (Deprotection): Dissolve the purified intermediate in a suitable solvent and add the deprotection reagent (e.g., trifluoroacetic acid for a Boc group). Stir until the reaction is complete. Neutralize, extract, and purify the final product, this compound.

This indirect approach, while longer, provides a much more reliable and higher-yielding path to the desired C-7 isomer than direct nitration.

References

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 43, 68. Available at: [Link]

  • D'Acunto, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Molecules, 27(5), 1530. Available at: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 10(10), 996-1004. Available at: [Link]

  • Ferreira, I. C. (2015). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. University of Lisbon. Available at: [Link]

  • Plasse, K. M., & Török, B. (2022). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 10, 1084205. Available at: [Link]

  • Unknown. (n.d.). Nitration. Available at: [Link]

  • Reddy, B. V. S., et al. (2020). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 22(1), 238-242. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-7-nitro-1H-indole. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic substitution on the indole scaffold. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and validated experimental procedures to address the specific challenges associated with achieving regioselective 7-nitration.

The synthesis of this compound is a non-trivial endeavor primarily due to the electronic properties of the indole nucleus. The pyrrole ring is highly electron-rich and exquisitely sensitive to acidic conditions, often leading to undesirable side reactions.[1] Direct electrophilic attack, such as nitration, overwhelmingly favors the C-3 position, with C-5 and C-6 being secondary sites under various conditions.[1][2][3] The C-7 position is both sterically hindered and electronically less activated, making its selective functionalization a significant synthetic hurdle.[1]

This guide focuses on a strategic and reliable pathway to the target molecule, emphasizing control over regioselectivity and minimization of common pitfalls like polymerization and isomer formation.

Strategic Synthesis Planning

A critical first decision is the order of operations: N-methylation followed by nitration (Route A), or nitration followed by N-methylation (Route B). While direct nitration of 1-methylindole (Route A) may seem more straightforward, it presents substantial challenges in controlling the position of the nitro group. A more robust and selective approach is Route B, which involves the initial synthesis of 7-nitroindole via an indirect method, followed by N-methylation.

G start Start: Indole routeA Route A: Methylate First start->routeA routeB Route B: Nitrate First start->routeB methyl_indole 1-Methylindole routeA->methyl_indole e.g., NaH, MeI nitration_B Indirect Nitration (Protection Strategy) routeB->nitration_B See Protocol 1 nitration_A Direct Nitration methyl_indole->nitration_A e.g., HNO₃/H₂SO₄ isomers Mixture of Isomers (3-, 5-, 6-nitro) + Tar Formation nitration_A->isomers target_A This compound (Very Low Yield) isomers->target_A Difficult Purification nitro_indole 7-Nitroindole nitration_B->nitro_indole methylation_B N-Methylation nitro_indole->methylation_B See Protocol 2 target_B This compound (High Yield & Purity) methylation_B->target_B

Caption: Synthetic strategy decision tree for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 1-methylindole a poor strategy for obtaining the 7-nitro isomer?

Direct nitration is problematic for two primary reasons. First, the C-3 position of the indole ring is the most nucleophilic site, making it the kinetic site of electrophilic attack. Second, the use of strong mineral acids like H₂SO₄, often required to generate the nitronium ion (NO₂⁺), leads to protonation of the indole at C-3.[1] This deactivates the pyrrole ring and can trigger acid-catalyzed polymerization, resulting in the formation of intractable tars and significantly reducing the yield.[1] Any nitration that does occur on the benzene ring under these conditions typically favors the C-5 and C-6 positions.[1]

Q2: What is the mechanistic basis for the indirect nitration method via an indoline intermediate?

The most reliable method for synthesizing 7-nitroindole involves temporarily disrupting the aromaticity of the electron-rich pyrrole ring.[4] This is achieved by reducing indole to indoline and protecting the nitrogen, for example, as an N-acetyl derivative. The resulting N-acetylindoline behaves like an N-acylaniline. The acetyl group is an ortho-, para-director. The C-7 position of the indoline (para to the nitrogen) becomes sterically accessible and electronically activated for electrophilic substitution. After nitration, the protecting group is removed, and the indoline is re-aromatized to the indole, yielding 7-nitroindole with high regioselectivity.[4]

Q3: What are the critical safety precautions when performing nitration reactions?

Nitration reactions are highly exothermic and can be dangerous if not properly controlled.

  • Reagent Addition: Always add the nitrating agent (e.g., nitric acid or a pre-formed mixture like acetyl nitrate) slowly and dropwise to the substrate solution.

  • Temperature Control: Maintain strict temperature control using an ice bath or cryostat. Runaway reactions can occur if the temperature rises uncontrollably.

  • Personal Protective Equipment (PPE): Work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

  • Quenching: Quench the reaction carefully by slowly pouring the reaction mixture over crushed ice to dissipate heat and dilute the acids.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant tar/polymer formation during nitration. 1. Reaction temperature is too high. 2. Use of overly harsh acidic conditions (e.g., fuming HNO₃/H₂SO₄).1. Ensure the reaction temperature is maintained at or below the recommended value (e.g., 0-10°C) throughout the addition of the nitrating agent.[1] 2. Utilize the indirect nitration method (Protocol 1) which avoids direct exposure of the sensitive indole ring to strong acids.
Low yield of the desired 7-nitro isomer; formation of other isomers (5- and 6-nitro). 1. Ineffective protection of the pyrrole ring. 2. Attempting direct nitration of 1-methylindole.1. Confirm the successful formation of the N-acetylindoline intermediate via techniques like NMR or TLC before proceeding with nitration. 2. Avoid direct nitration. The indirect method is superior for achieving C-7 selectivity.
Incomplete or slow N-methylation of 7-nitroindole. 1. The base is not strong enough to fully deprotonate the N-H of 7-nitroindole. 2. Moisture is present in the solvent or on the glassware. 3. The methylating agent (e.g., methyl iodide) has degraded.1. Use a strong base like sodium hydride (NaH). Ensure you use a sufficient molar excess (e.g., 1.1-1.2 equivalents). 2. Use anhydrous solvent (e.g., dry DMF or THF) and flame-dry the glassware under vacuum before use. 3. Use a fresh bottle of the methylating agent or purify it by distillation if necessary.
Difficulty purifying the final product. 1. Presence of closely-eluting regioisomers. 2. Residual starting material or reaction byproducts.1. Use a high-resolution flash chromatography system. Test various solvent systems (e.g., gradients of ethyl acetate in hexanes) via TLC to achieve optimal separation. 2. Consider recrystallization as a final purification step. Test solvents like ethanol/water or ethyl acetate/hexanes.

Validated Experimental Protocols

Workflow for Indirect Synthesis of 7-Nitroindole

Caption: Experimental workflow for the regioselective synthesis of 7-nitroindole.

Protocol 1: Synthesis of 7-Nitroindole via Indoline Protection

This protocol is adapted from established literature procedures that prioritize safety and regioselectivity.[1][4]

Part A: Preparation of Sodium 1-acetylindoline-2-sulfonate

  • Sulfonation/Reduction: In a reaction vessel, suspend indole (1 equivalent) in an aqueous solution of sodium bisulfite (NaHSO₃, 1.5 equivalents). Heat the mixture with stirring (e.g., at 60-70°C) until the indole has fully dissolved and a clear solution is formed. This indicates the formation of sodium indoline-2-sulfonate.

  • Acetylation: Cool the solution in an ice bath. Add acetic anhydride (Ac₂O, 2.0 equivalents) dropwise while maintaining the temperature below 20°C.

  • Isolation: The product, sodium 1-acetylindoline-2-sulfonate, will precipitate from the solution. Stir for an additional 1-2 hours in the cold, then collect the solid by filtration. Wash the solid with cold ethanol and then ether, and dry under vacuum. The intermediate is typically used directly in the next step.

Part B: Nitration and Aromatization

  • Preparation of Nitrating Agent (Acetyl Nitrate): In a separate flask, cool acetic anhydride (approx. 5 equivalents based on the intermediate) to 0°C. Add 60-70% nitric acid (HNO₃, 1.1 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.[1] This mixture should be prepared fresh and used immediately.

  • Nitration Reaction: Suspend the sodium 1-acetylindoline-2-sulfonate from Part A in acetic acid. Cool the suspension to 5°C. Slowly add the freshly prepared acetyl nitrate solution dropwise, maintaining the reaction temperature at or below 10°C.[1]

  • Hydrolysis and Aromatization: After the addition is complete, stir the reaction for 1-2 hours at low temperature. Quench the reaction by pouring it onto crushed ice. Make the solution strongly alkaline by adding aqueous sodium hydroxide (NaOH) solution. Heat the mixture (e.g., to 80-90°C) for 30-60 minutes to effect hydrolysis of the acetyl and sulfonate groups and promote aromatization.

  • Workup and Purification: Cool the mixture to room temperature. The crude 7-nitroindole will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water to yield pure 7-nitroindole. A typical reported yield for this multi-step process is around 60-65%.[1]

Protocol 2: N-Methylation of 7-Nitroindole
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Add 7-nitroindole (1.0 equivalent).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Be cautious of hydrogen gas evolution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the sodium salt is often indicated by a color change.

  • Alkylation: Cool the mixture back to 0°C. Add methyl iodide (MeI, 1.2-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.

References

  • Organic Syntheses. (n.d.). 1-methylindole. Organic Syntheses Procedure. Retrieved from [Link]

  • Zhang, W., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • Montenegro, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]

  • ACS Publications. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters.
  • D'Alterio, C., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Molecules. Retrieved from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Examples of alkylation of indoles with nitroolefins. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Methyl-7-nitro-1H-indole. The information presented herein is curated from established synthetic protocols and troubleshooting methodologies to ensure scientific integrity and practical applicability in a laboratory setting.

I. Understanding the Chemistry: Common Byproducts and Impurities

The synthesis of this compound, typically achieved through the nitration of 1-methylindole, is often accompanied by the formation of several byproducts. The nature and quantity of these impurities are highly dependent on the reaction conditions, including the nitrating agent, temperature, and solvent system.

A primary challenge in this synthesis is controlling the regioselectivity of the nitration. The indole ring is susceptible to electrophilic attack at multiple positions. While the 7-position is a target, nitration can also occur at other positions, leading to a mixture of isomers.

Common reaction byproducts and impurities include:

  • Isomeric Mononitroindoles: Nitration of 1-methylindole can yield a mixture of isomers, with the major byproducts often being 1-methyl-3-nitro-1H-indole and 1-methyl-5-nitro-1H-indole. The separation of these isomers from the desired this compound is a principal purification challenge due to their similar polarities.

  • Dinitroindoles: Under harsh reaction conditions or with an excess of the nitrating agent, dinitration can occur, leading to the formation of various 1-methyl-dinitro-1H-indole isomers.[1]

  • Unreacted 1-Methylindole: Incomplete reactions will result in the presence of the starting material in the crude product mixture.

  • Acid-Catalyzed Polymerization Products: Indoles are known to be sensitive to strong acidic conditions, which can lead to polymerization and the formation of tar-like substances.[1] This is particularly problematic when using strong acids like sulfuric acid.[1]

  • Oxidation and Nitroso Compounds: Side reactions, including oxidation and the formation of nitroso compounds, can introduce colored impurities that are often difficult to remove.[1]

The following diagram illustrates the potential outcomes of the nitration of 1-methylindole.

Nitration_Byproducts cluster_products Potential Products 1-Methylindole 1-Methylindole Crude Product Mixture Crude Product Mixture 1-Methylindole->Crude Product Mixture Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Crude Product Mixture This compound This compound Crude Product Mixture->this compound Desired Product Isomeric Mononitroindoles (3-, 5-, etc.) Isomeric Mononitroindoles (3-, 5-, etc.) Crude Product Mixture->Isomeric Mononitroindoles (3-, 5-, etc.) Byproduct Dinitroindoles Dinitroindoles Crude Product Mixture->Dinitroindoles Byproduct Polymeric Tars Polymeric Tars Crude Product Mixture->Polymeric Tars Byproduct Oxidation/Nitroso Byproducts Oxidation/Nitroso Byproducts Crude Product Mixture->Oxidation/Nitroso Byproducts Byproduct

Caption: Potential products from the nitration of 1-methylindole.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions

Q1: My crude product is a dark, tarry material. What is the likely cause and how can I prevent it?

A1: The formation of a dark, insoluble tar is a strong indication of acid-catalyzed polymerization of the indole starting material.[1] This is a common issue when using strong acids like sulfuric acid in the nitration reaction.[1]

  • Causality: The indole nucleus is electron-rich and susceptible to protonation, particularly at the C3 position. The resulting indoleninium cation is a reactive electrophile that can attack another indole molecule, initiating a chain reaction that leads to high molecular weight polymers.[1]

  • Prevention:

    • Milder Nitrating Agents: Employ less acidic nitrating agents such as acetyl nitrate or benzoyl nitrate.[1] A non-acidic method involves the use of tetramethylammonium nitrate and trifluoroacetic anhydride.[2]

    • Low Temperatures: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of decomposition and polymerization.[1]

    • N-Protection: Protecting the indole nitrogen with groups like tert-butyloxycarbonyl (Boc) can modulate the reactivity of the indole ring and improve selectivity.[1]

Q2: I am observing multiple spots on my TLC, even after the reaction should be complete. How can I identify the major components?

A2: The multiple spots likely correspond to the desired product, unreacted starting material, and various isomeric byproducts.

  • Identification Strategy:

    • Co-spotting: Spot your crude reaction mixture alongside the 1-methylindole starting material on the same TLC plate.

    • Relative Polarity: Nitro compounds are generally more polar than their non-nitrated precursors. Therefore, the 1-methylindole spot should have a higher Rf value than the nitroindole products. The desired this compound and its isomers will likely have similar but distinct Rf values. Dinitroindoles will be significantly more polar and have lower Rf values.

Q3: My compound appears to be degrading during column chromatography on silica gel. What are my options?

A3: Degradation on silica gel is a known issue for some nitroindoles, often due to the acidic nature of the silica.[3][4]

  • Mitigation Strategies:

    • Deactivated Silica Gel: Pre-treat the silica gel with a basic modifier like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.[3]

    • Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina or Florisil.[4]

    • Solvent System Modification: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent can help suppress degradation during chromatography.[4]

Q4: I am having difficulty separating the 7-nitro isomer from other nitro-isomers. What purification techniques are most effective?

A4: The separation of closely related isomers is a significant challenge. A combination of techniques is often necessary.

  • Effective Techniques:

    • Column Chromatography: This is the primary method for separating isomers. Careful optimization of the solvent system is crucial. A shallow gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve resolution.[3]

    • Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective method for purifying the desired isomer. This relies on slight differences in solubility between the isomers.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can provide excellent separation of isomers.

III. Detailed Purification Protocols

The following protocols provide step-by-step guidance for the purification of this compound.

Protocol 1: Column Chromatography on Silica Gel

This is the most common and effective method for purifying the crude product.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 100-200 mesh)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

    • The optimal eluent system for column chromatography will give an Rf value of approximately 0.2-0.3 for the desired this compound.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent system identified in the TLC optimization.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packing.[5][6]

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry. [5][7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, non-polar solvent system.

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

The following diagram outlines the column chromatography workflow.

Column_Chromatography_Workflow A TLC Optimization (Find optimal solvent system) B Prepare Silica Gel Slurry A->B C Pack Chromatography Column B->C D Load Crude Sample C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Evaporate Solvent H->I J Purified this compound I->J

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-7-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the inherent solubility challenges of this compound in in vitro experimental settings. Our goal is to equip you with the knowledge and protocols to achieve consistent and reliable experimental results.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a small organic molecule characterized by a planar indole ring system, a nonpolar methyl group, and a polar nitro group. While no formal solubility data is publicly available, its structural similarity to 7-nitro-1H-indole (a crystalline solid with a melting point of 95-98°C) suggests that it is a hydrophobic, crystalline compound with low aqueous solubility.[1][2] Such "brick-dust" molecules, as they are often termed in pharmaceutics, present significant hurdles for dissolution in the aqueous buffers required for most in vitro assays.[3]

This guide provides a systematic approach to solubilizing this compound, from initial stock solution preparation to advanced formulation strategies, ensuring the integrity of your compound and the validity of your data.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[4] It is a standard solvent for compound libraries in high-throughput screening.[4][5]

Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A2: This is a common issue known as "precipitation upon dilution." While your compound is soluble in pure DMSO, its solubility dramatically decreases as the percentage of aqueous buffer increases. To mitigate this, it is crucial to perform serial dilutions in 100% DMSO before the final dilution into your aqueous medium.[6] This stepwise reduction in concentration can help keep the compound in solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells.[6] As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%.[6][7] For sensitive primary cell cultures, a final concentration of ≤ 0.1% is often recommended.[6] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[6]

Q4: Can I heat the solution to help dissolve the compound?

A4: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, be cautious, as excessive heat can degrade the compound. It is advisable to first assess the thermal stability of this compound if you plan to use heat.

Q5: Will adjusting the pH of my buffer help?

A5: The solubility of compounds with ionizable groups can be significantly influenced by pH.[8][9] While the this compound structure does not have strongly acidic or basic functional groups, the indole nitrogen has a very high pKa and is generally not protonated under physiological conditions. The nitro group is electron-withdrawing but does not typically ionize. Therefore, pH adjustments are unlikely to have a major impact on its solubility.[10][11]

Troubleshooting Guide: A Stepwise Approach to Solubilization

If you are still facing solubility issues after consulting the FAQs, this troubleshooting guide provides a more in-depth, systematic workflow.

Step 1: Optimizing DMSO-Based Stock Solutions

The first step is to ensure you have a stable, high-concentration stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Transfer the powder to a sterile, chemically resistant vial (e.g., glass or polypropylene).[12] Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for several minutes. If the compound does not fully dissolve, you can try the following:

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[13]

    • Gentle Warming: Warm the solution to 37°C in a water bath, with intermittent vortexing.

  • Storage: Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] DMSO is hygroscopic, so ensure vials are tightly sealed.[6]

Step 2: The Art of Dilution: Avoiding Precipitation

The transition from a 100% DMSO stock to a final aqueous solution is a critical step.

G cluster_0 DMSO-Based Dilution cluster_1 Aqueous Dilution A 10 mM Stock in 100% DMSO B 1 mM Intermediate in 100% DMSO A->B 1:10 dilution C 100 µM Intermediate in 100% DMSO B->C 1:10 dilution D Final Working Solution (e.g., 1 µM in <0.5% DMSO) C->D Final 1:100 dilution in Assay Buffer

Caption: Serial Dilution Workflow.

Protocol 2: Serial Dilution for Working Solutions

  • Intermediate DMSO Dilutions: From your 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) using 100% DMSO.[6] This ensures the compound's concentration is lowered while still in a favorable solvent environment.

  • Final Aqueous Dilution: For the final step, add the highest possible concentration intermediate stock to your pre-warmed (if applicable) assay buffer. Pipette the DMSO stock directly into the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

Step 3: Advanced Solubilization Strategies

If DMSO alone is insufficient, more advanced formulation techniques may be necessary. These should be approached with the understanding that they may introduce new variables into your experiment.

Co-Solvents

The use of a co-solvent can improve the solubility of hydrophobic compounds in aqueous solutions.[14][15]

Co-SolventProperties & Considerations
Ethanol Less toxic than DMSO for some cell lines. Can be used in combination with DMSO.
Polyethylene Glycol (PEG 400) A low-toxicity polymer that can enhance solubility.
N,N-Dimethylformamide (DMF) A strong solvent, but generally more toxic than DMSO. Use with caution.

Workflow for Co-Solvent Testing

G A 1. Prepare High-Concentration Stock in Co-Solvent (e.g., 10mM in Ethanol) B 2. Prepare Intermediate Dilutions in Co-Solvent A->B C 3. Final Dilution into Aqueous Assay Buffer B->C D 4. Assess for Precipitation (Visual, Light Scattering) C->D E 5. Test Vehicle Toxicity on Cells D->E If soluble

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Technical Support Center: Optimizing Reaction Conditions for the Methylation of 7-Nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful methylation of 7-nitroindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this specific synthetic transformation. This guide emphasizes the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the N-methylation of 7-nitroindole and offers targeted solutions in a question-and-answer format.

Q1: My reaction is resulting in a low yield or no conversion of the 7-nitroindole starting material. What are the likely causes and how can I improve the outcome?

A1: Low to no conversion is a frequent challenge and can often be traced back to several key factors related to the reagents and reaction conditions. The electron-withdrawing nature of the nitro group at the 7-position increases the acidity of the N-H proton, making deprotonation easier. However, it also deactivates the indole ring, which can impact overall reactivity.

Troubleshooting Steps:

  • Insufficient Basicity: The choice of base is critical for the deprotonation of the indole nitrogen. While the nitro group enhances acidity, a sufficiently strong base is still required to generate the indolide anion in a high enough concentration to drive the reaction forward.

    • Recommendation: Sodium hydride (NaH) is a common and effective choice for this transformation, typically used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1] If you are using a weaker base, such as a carbonate or hydroxide, consider switching to a stronger, non-nucleophilic base.

  • Purity of Starting Materials: Impurities in the 7-nitroindole, methylating agent, or solvent can significantly hinder the reaction. Water is a particularly detrimental impurity as it will quench the strong base.

    • Recommendation: Ensure all starting materials are pure and that solvents are anhydrous. Drying solvents over appropriate drying agents and using freshly opened reagents is highly recommended.

  • Reaction Temperature: While some N-alkylation reactions benefit from higher temperatures to overcome activation energy barriers, starting at a lower temperature and gradually increasing it is a prudent approach.[1]

    • Recommendation: Begin the reaction at 0 °C during the addition of the base and methylating agent, and then allow it to slowly warm to room temperature. If no reaction is observed, gentle heating can be applied, but monitor for potential side product formation.

Q2: I am observing the formation of multiple products, including potential C-alkylation. How can I improve the N-selectivity of the methylation?

A2: The competition between N-alkylation and C-alkylation at the C3 position is a well-known issue in indole chemistry.[1] The C3 position is often more nucleophilic than the nitrogen atom, especially under neutral or weakly basic conditions.

Strategies to Enhance N-Selectivity:

  • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is crucial for favoring N-alkylation.[1]

    • Mechanism: A strong base like NaH in DMF or THF will deprotonate the indole nitrogen, forming the indolide anion. This anion is a potent nucleophile and will readily attack the methylating agent. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

  • Protecting Groups: In cases where achieving high N-selectivity is particularly challenging, employing a protecting group strategy can be highly effective.[2][3][4]

    • Workflow: A protecting group is temporarily attached to the nitrogen to block its reactivity, allowing for other desired transformations. The protecting group is then removed in a subsequent step. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc).

Q3: The reaction is producing dark, insoluble tar-like materials, complicating purification. What is causing this and how can it be prevented?

A3: The formation of dark, tarry substances is often indicative of polymerization or degradation of the indole starting material or product. Indoles can be sensitive to strong acids and certain reaction conditions.

Preventative Measures:

  • Low Reaction Temperatures: Maintaining a low temperature throughout the reaction, especially during the addition of reagents, can minimize side reactions and degradation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation of the electron-rich indole ring.

  • Purity of Reagents: Ensure the purity of all reagents and solvents, as impurities can catalyze polymerization. Degassing solvents prior to use can also be beneficial.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended methylating agents for the N-methylation of 7-nitroindole?

A1: Several methylating agents can be employed, each with its own advantages and disadvantages.

  • Methyl Iodide (CH₃I): A highly reactive and common methylating agent. However, it is toxic and should be handled with care in a well-ventilated fume hood.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Another highly effective methylating agent, but it is also toxic and carcinogenic.[5]

  • Phenyl Trimethylammonium Iodide (PhMe₃NI): A safer, non-toxic, and easy-to-handle solid reagent that can be used for monoselective N-methylation under mildly basic conditions.[5][6]

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative, though it may require more forcing conditions (higher temperatures).[7]

Q2: How does the nitro group at the 7-position influence the reaction conditions?

A2: The electron-withdrawing nitro group has a significant electronic effect on the indole ring.

  • Increased Acidity: It increases the acidity of the N-H proton, making deprotonation by a base easier compared to unsubstituted indole.[8]

  • Deactivation of the Ring: The nitro group deactivates the aromatic ring towards electrophilic attack, which can be a consideration in certain side reactions.

Q3: What analytical techniques are best suited for monitoring the reaction progress and characterizing the product?

A3:

  • Thin-Layer Chromatography (TLC): An indispensable technique for monitoring the consumption of the starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the methylated product. The disappearance of the N-H proton signal and the appearance of a new N-CH₃ signal in the ¹H NMR spectrum are key indicators of successful methylation.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a methyl group.

III. Data Presentation and Protocols

Table 1: Comparison of Common Methylating Agents
Methylating AgentFormulaKey CharacteristicsSafety Considerations
Methyl IodideCH₃IHighly reactive, commonly used.Toxic, handle in a fume hood.
Dimethyl Sulfate(CH₃)₂SO₄Very effective methylating agent.Toxic and carcinogenic.[5]
Phenyl Trimethylammonium IodidePhMe₃NISafe, solid, easy to handle, monoselective.[5][6]Low toxicity.
Dimethyl Carbonate(CH₃)₂SO₄Green, less toxic alternative.Lower toxicity, may require higher temperatures.[7]
Experimental Protocol: General Procedure for N-Methylation of 7-Nitroindole using Sodium Hydride and Methyl Iodide

Materials:

  • 7-Nitroindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of 7-nitroindole (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-7-nitroindole.

IV. Visualizations

Diagram 1: General Workflow for Optimizing 7-Nitroindole Methylation

workflow Start Start: 7-Nitroindole Reagents Select Base & Methylating Agent Start->Reagents Conditions Optimize Reaction Conditions (Temp, Time) Reagents->Conditions Monitor Monitor Progress (TLC, LC-MS) Conditions->Monitor Workup Quench & Work-up Monitor->Workup Troubleshoot Troubleshooting Monitor->Troubleshoot Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Pure N-Methyl- 7-Nitroindole Characterize->Product Troubleshoot->Conditions Adjust Conditions

Caption: A logical workflow for the methylation of 7-nitroindole.

Diagram 2: Troubleshooting Decision Tree for Low Yield

troubleshooting Start Low Yield or No Reaction Base Is the base strong enough? Start->Base Purity Are reagents pure and anhydrous? Base->Purity Yes Sol_Base Use stronger base (e.g., NaH) Base->Sol_Base No Temp Is the reaction temperature optimal? Purity->Temp Yes Sol_Purity Purify starting materials & use anhydrous solvent Purity->Sol_Purity No Sol_Temp Gradually increase temperature Temp->Sol_Temp No Success Improved Yield Temp->Success Yes Sol_Base->Purity Sol_Purity->Temp Sol_Temp->Success

Caption: A decision tree for troubleshooting low yield outcomes.

V. References

  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation - Benchchem. Available at:

  • Optimizing reaction conditions for N-alkylation of indoles - Benchchem. Available at:

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. Available at:

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at:

  • Methylation of indole? - Sciencemadness Discussion Board. Available at:

  • Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis - Benchchem. Available at:

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole - Benchchem. Available at:

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. Available at: [Link]

  • 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides - MDPI. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. Chemistry. Available at: [Link]

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing). Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC - NIH. Available at: [Link]

  • N-methylation and O-methylation of indole and phenol respectively using... | Download Table - ResearchGate. Available at: [Link]

  • Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide | Request PDF - ResearchGate. Available at: [Link]

  • Unexpected 7-Methylation of Oxindoles - Semantic Scholar. Available at: [Link]

  • Method for producing 7-nitroindoles - Google Patents. Available at:

Sources

1-Methyl-7-nitro-1H-indole stability and degradation problems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-7-nitro-1H-indole

A Guide to Navigating Stability and Degradation Challenges

Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. As a substituted nitroindole, this molecule possesses unique electronic properties that make it valuable in various applications, including as a scaffold for pharmacologically active agents. However, these same properties contribute to potential stability issues. This document provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common degradation problems.

Part 1: Frequently Asked Questions - Storage, Handling, and Proactive Stability

This section addresses the most common initial questions regarding the handling and storage of this compound to prevent degradation before your experiment even begins.

Q1: What are the optimal storage conditions for solid this compound?

Answer: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at 2-8°C is ideal. For maximal protection, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of slow, long-term oxidation. The indole nucleus, while relatively stable, can be susceptible to oxidation, and nitroaromatic compounds can be light-sensitive.[1][2]

Q2: I'm preparing a stock solution for my assays. What is the best practice to ensure its stability?

Answer: The stability of this compound in solution is highly dependent on the solvent and storage conditions.

  • Solvent Choice: Use high-purity, anhydrous, aprotic solvents such as DMSO or DMF whenever possible. If your experiment requires a protic solvent like methanol or ethanol, prepare solutions fresh and use them immediately. Buffers containing nucleophiles should be used with caution.

  • Degassing: Prior to preparing the solution, it is best practice to degas your solvent to remove dissolved oxygen, a common culprit in oxidative degradation.[1]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Rationale: Repeated temperature fluctuations can accelerate degradation, while light can provide the energy needed to initiate photolytic decay pathways.[1] Dissolved oxygen can directly participate in oxidative reactions involving the electron-rich indole ring.

Q3: My compound appears to have changed color from a pale yellow to a darker brown. What does this indicate?

Answer: A color change, typically darkening, is a common visual indicator of degradation. This is often due to the formation of polymeric or oxidized byproducts. While the compound may still retain some activity, its purity is compromised, which can lead to inconsistent and unreliable experimental results. If you observe a significant color change, it is strongly recommended to acquire a fresh batch of the compound or re-purify the existing stock if possible. Analysis by HPLC or LC-MS should be performed to quantify the purity.

Part 2: Troubleshooting Guide - Identifying Degradation in Your Experiments

This section is designed to help you diagnose the root cause of instability when you observe unexpected results, such as new peaks in your chromatograms or a loss of biological activity.

Q4: My LC-MS/HPLC analysis shows new peaks that were not present in my initial standard. What are the likely degradation pathways?

Answer: The appearance of new, unexpected peaks is the most direct evidence of compound degradation. For this compound, the degradation can typically be traced to one of four primary pathways: reduction of the nitro group, pH-mediated hydrolysis, oxidation, or photolysis. The conditions of your experiment are the biggest clue to the underlying cause.

Potential Degradation Pathways

The primary points of reactivity on this compound are the nitro group and the electron-rich indole ring.

cluster_main Potential Degradation Pathways cluster_products Degradation Products / Conditions main This compound amine 1-Methyl-1H-indol-7-amine main->amine Reductive Conditions (e.g., reducing agents, some biological matrices) hydrolysis Ring-Opened Products main->hydrolysis Strong Acid/Base oxidized Oxidized Species (e.g., Oxindoles) main->oxidized Oxidative Stress (e.g., H₂O₂, air, light) photo Complex Photoproducts main->photo UV/Light Exposure

Caption: Potential degradation routes for this compound.

  • Cause 1: Reductive Degradation

    • Mechanism: The nitro group (-NO₂) is an electron-withdrawing group that is highly susceptible to reduction. This is one of the most common degradation pathways for nitroaromatic compounds. The reduction typically proceeds in steps, from the nitro group to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the amino (-NH₂) group.[3][4]

    • Common Triggers:

      • Chemical Reagents: Presence of reducing agents in your reaction (e.g., sodium borohydride, dithionite, H₂/Pd).

      • Biological Systems: Cellular assays containing nitroreductase enzymes can actively metabolize the compound, leading to the formation of the corresponding amine.[3]

    • How to Confirm: Using LC-MS, look for a peak with a mass corresponding to the amine derivative (M-30: loss of two oxygens, gain of two hydrogens).

  • Cause 2: pH-Mediated Hydrolysis

    • Mechanism: The indole ring system can be unstable under strongly acidic or basic conditions.[5][6] Strong acids can protonate the indole ring, leading to dimerization or polymerization, while strong bases can facilitate ring-opening reactions. Although the N-methylation provides some protection, extreme pH should still be avoided.

    • Common Triggers:

      • Using a highly acidic (pH < 2) or basic (pH > 12) mobile phase in chromatography.

      • Reaction workups involving strong acids or bases.

    • How to Confirm: This degradation often results in a complex mixture of products or a complete loss of the UV chromophore. Compare the stability of your compound in neutral buffer versus acidic and basic solutions.

  • Cause 3: Oxidative Degradation

    • Mechanism: The indole ring is electron-rich and can undergo oxidation, particularly at the C2 and C3 positions, to form oxindole or other oxidized species. This can be initiated by atmospheric oxygen, especially when catalyzed by light or trace metals.[1]

    • Common Triggers:

      • Dissolved oxygen in non-degassed solvents.

      • Presence of oxidizing agents (e.g., hydrogen peroxide, peracids).

      • Long-term storage of solutions in the presence of air.

    • How to Confirm: Look for peaks in your LC-MS with masses corresponding to the addition of one or more oxygen atoms (M+16, M+32).

  • Cause 4: Photodegradation

    • Mechanism: Nitroaromatic compounds can absorb UV and visible light. This absorbed energy can promote the molecule to an excited state, leading to complex rearrangements, radical reactions, or polymerization.[1]

    • Common Triggers:

      • Exposure of solutions to ambient laboratory light or direct sunlight.

      • Use of UV light for visualization (e.g., on a TLC plate) for extended periods.

    • How to Confirm: Prepare two samples. Keep one completely in the dark and expose the other to ambient or UV light for a set period. Analyze both by HPLC/LC-MS and compare the chromatograms for the appearance of new peaks in the light-exposed sample.

Part 3: Investigative Protocols and Analytical Workflows

If you suspect degradation, a systematic approach is required to identify the cause. The following protocols provide a framework for this investigation.

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is the definitive way to understand the stability profile of your compound. It involves intentionally exposing the compound to harsh conditions to rapidly identify its likely degradation pathways.[1][7]

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.

Methodology:

  • Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition as described in the table below. Include a control sample stored at 5°C in the dark.

  • Incubate: Run the stress tests for a defined period (e.g., 24 hours). Take time points at 0, 4, 8, and 24 hours.

  • Analyze: At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base samples), dilute it to a standard concentration, and analyze immediately by a stability-indicating HPLC-UV method.

Table 1: Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Rationale
Control Stock solution in solvent 5°C (Dark) Baseline for comparison
Acidic Hydrolysis 0.1 M HCl 60°C Simulates acidic environments
Basic Hydrolysis 0.1 M NaOH 60°C Simulates basic environments
Oxidative 3% H₂O₂ Room Temp Simulates oxidative stress

| Photolytic | Expose to UV light (254 nm) or direct sunlight | Room Temp | Simulates light exposure |

By comparing the chromatograms from the stressed samples to the control, you can definitively identify which conditions cause degradation and observe the corresponding degradation products.

Protocol 2: Analytical Workflow for Product Identification

Once degradation is confirmed, this workflow helps in identifying the resulting products.

A Symptom Observed: Unexpected peaks or loss of parent compound B Perform Forced Degradation Study (See Protocol 1) A->B C Analyze All Samples by LC-UV-MS B->C D Step 1: Compare UV Chromatograms - Note retention times of new peaks - Quantify % degradation vs. control C->D E Step 2: Analyze Mass Spectra - Extract MS for parent and new peaks - Determine m/z of degradation products D->E F Step 3: Propose Structures - Correlate mass shifts with likely pathways (e.g., M-30 for reduction, M+16 for oxidation) E->F G Diagnosis & Action - Identify problematic condition (e.g., light, pH) - Optimize experimental protocol to eliminate stressor F->G

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Technical Support Center: Strategic Synthesis of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of 1-Methyl-7-nitro-1H-indole. The unique electronic and steric properties of this molecule present significant synthetic challenges, primarily concerning regioselectivity and the prevention of undesirable side reactions. This document offers a structured approach to troubleshooting common issues and provides validated protocols to achieve a high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 1-methyl-1H-indole a poor strategy for synthesizing the 7-nitro isomer?

A1: Direct nitration of the 1-methyl-1H-indole scaffold is fundamentally problematic for targeting the C-7 position due to the inherent reactivity of the indole nucleus.

  • Electronic Factors: The pyrrole ring is exceptionally electron-rich, making the C-3 position the most nucleophilic and the primary site of electrophilic attack under mild or non-acidic conditions.[1]

  • Acid-Catalyzed Degradation: Under the strongly acidic conditions required for conventional nitration (e.g., HNO₃/H₂SO₄), the indole ring is highly susceptible to protonation, primarily at C-3. This deactivates the pyrrole ring and, more critically, initiates acid-catalyzed polymerization, leading to the formation of intractable tars and significantly reducing yields.[2][3]

  • Regioselectivity on the Benzene Ring: If the pyrrole ring is deactivated by protonation, electrophilic attack is forced onto the benzene ring. Under these conditions, nitration preferentially occurs at the C-5 and C-6 positions, which are electronically favored over the sterically hindered C-7 position.[2][4]

Q2: What is the most reliable overall synthetic strategy to obtain this compound?

A2: A multi-step, indirect approach is the most effective and highest-yielding strategy. Direct nitration is not a viable industrial or laboratory method for producing 7-nitroindole with any reasonable selectivity.[4] The scientifically validated pathway involves:

  • Protection and Modification: The indole starting material is protected and modified to block the highly reactive C-2 and C-3 positions. A common and effective precursor is sodium 1-acetylindoline-2-sulfonate.

  • Directed Nitration: Nitration is then performed on this protected substrate. The blocking groups effectively deactivate the rest of the molecule and direct the incoming nitro group to the C-7 position.

  • Deprotection and Aromatization: The protecting groups are removed to regenerate the indole ring system, now containing the desired 7-nitro substituent.

  • N-Methylation: The final step is the N-methylation of 7-nitro-1H-indole to yield the target compound.

This sequence ensures high regioselectivity and avoids the polymerization and side reactions common to direct nitration attempts.

Q3: What are the primary side reactions to anticipate even when using an indirect strategy?

A3: While an indirect strategy significantly minimizes side reactions, potential issues can still arise:

  • Over-Nitration: Use of excess nitrating agent or elevated temperatures can lead to the formation of dinitro- products.[4]

  • Incomplete Reaction: In any of the multi-step stages (protection, nitration, deprotection, methylation), incomplete conversion will lead to a mixture of starting material and product, complicating purification.

  • Oxidation: Polyhydroxylated or aminophenolic precursors, if used in alternative syntheses, can be sensitive to air oxidation, often resulting in dark-colored impurities.[5]

  • N-Nitroso Compounds: If nitrite impurities are present in the nitrating agent, N-nitrosoindoles can form as minor byproducts.[3]

Troubleshooting Guide: Common Experimental Issues

Problem 1: The nitration reaction produces a dark, insoluble tar with little to no desired product.
  • Likely Cause: Acid-catalyzed polymerization of the indole ring. This is the expected outcome when subjecting an unprotected or improperly protected indole to strong mineral acids like H₂SO₄.[2][3] The electron-rich pyrrole moiety readily undergoes uncontrolled electrophilic chain reactions.

  • Recommended Solution:

    • Abandon Direct Nitration: Immediately cease any attempts to nitrate unprotected 1-methylindole with strong acids.

    • Adopt a Regioselective Strategy: Implement the recommended indirect synthesis involving a protected indoline precursor (See Protocol 1). This strategy physically blocks the reactive sites prone to polymerization.

    • Strict Temperature Control: Ensure all reaction steps, especially nitration, are performed at the recommended low temperatures (e.g., 0-10°C) to minimize side reactions.[4]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent oxidative side reactions that can also contribute to colored impurities.[4]

Problem 2: A complex mixture of nitro-isomers (e.g., 5-nitro, 6-nitro) is formed, making purification difficult.
  • Likely Cause: Loss of regiocontrol during the electrophilic substitution step. This occurs when the directing effect of the protecting groups is insufficient or when reaction conditions are too harsh, overcoming the intended selectivity.

  • Recommended Solution:

    • Verify Precursor Integrity: Ensure the starting material (e.g., sodium 1-acetylindoline-2-sulfonate) is pure and correctly synthesized. The blocking groups at C-2 and N-1 are essential for directing nitration to C-7.

    • Control Nitrating Agent Stoichiometry: Use a minimal excess of the nitrating agent (e.g., acetyl nitrate). Carefully controlling the stoichiometry prevents non-selective reactions at other positions.[4]

    • Maintain Low Temperature: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically preferred pathway and reducing the energy available to overcome activation barriers for undesired isomer formation.

Problem 3: The final N-methylation of 7-nitro-1H-indole is sluggish or incomplete.
  • Likely Cause: The indole N-H proton is acidic, but requires a sufficiently strong base for complete deprotonation, especially with an electron-withdrawing nitro group on the ring. Other causes include wet reagents/solvents or an ineffective methylating agent.

  • Recommended Solution:

    • Use a Strong Base: Employ a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) to ensure complete deprotonation of the indole nitrogen.[6]

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, THF) and ensure all glassware is thoroughly dried. Any moisture will quench the strong base and inhibit the reaction.

    • Choose an Active Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are effective methylating agents for this purpose.

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the 7-nitro-1H-indole starting material. If the reaction stalls, a small, careful addition of more base or methylating agent may be required.

Data Presentation & Visualization

Table 1: Comparative Analysis of Nitration Strategies for Indole
StrategyTypical ReagentsRegioselectivityMajor Side ProductsSuitability for 7-Nitro Synthesis
Strong Acid Direct Nitration HNO₃ / H₂SO₄Poor (Favors C-5, C-6)Polymerization tars, mixed isomersNot Recommended [2][4]
Milder Direct Nitration Benzoyl Nitrate, Acetyl NitrateModerate (Favors C-3)Dinitro products, N-nitroso compoundsNot Recommended [3][7]
Indirect Synthesis (Protected Intermediate) Acetyl Nitrate on Protected IndolineExcellent (Favors C-7)Minimal; potential for over-nitrationHighly Recommended [4]
Diagrams of Synthetic Pathways

The following diagrams illustrate the problematic nature of direct nitration versus the recommended, controlled synthetic route.

G cluster_0 Problematic Direct Nitration Pathway S 1-Methyl-1H-indole R HNO₃ / H₂SO₄ S->R P1 Polymerization Tar R->P1 Major P2 3-Nitro Isomer R->P2 Side Product P3 5-Nitro Isomer R->P3 Major Isomer P4 6-Nitro Isomer R->P4 Major Isomer P5 7-Nitro Isomer (Trace) R->P5 Minor

Caption: Uncontrolled outcomes of direct nitration.

G cluster_1 Recommended Indirect Synthetic Pathway Start Indole Step1 Protection Start->Step1 Int1 Sodium 1-acetylindoline- 2-sulfonate Step1->Int1 Step2 Nitration (Acetyl Nitrate, <10°C) Int1->Step2 Int2 7-Nitro Protected Intermediate Step2->Int2 Step3 Hydrolysis/ Deprotection Int2->Step3 Int3 7-Nitro-1H-indole Step3->Int3 Step4 N-Methylation (NaH, CH₃I) Int3->Step4 Final This compound Step4->Final

Caption: A controlled, regioselective synthetic route.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1H-indole (Key Intermediate)

This protocol is adapted from a patented industrial method that ensures high regioselectivity.[4]

Part A: Preparation of the Nitrating Agent (Acetyl Nitrate)

  • In a flask equipped with a dropping funnel and a magnetic stirrer, place 50 g (0.5 mol) of acetic anhydride.

  • Cool the flask in an ice/salt bath to maintain a temperature below 10°C.

  • Slowly add 3.15 g (0.1 mol) of 60% nitric acid dropwise to the acetic anhydride with vigorous stirring.

  • Maintain the temperature below 10°C throughout the addition. The resulting solution of acetyl nitrate should be used immediately.

Part B: Nitration of Sodium 1-acetylindoline-2-sulfonate

  • In a separate reaction vessel, suspend the sodium 1-acetylindoline-2-sulfonate precursor in a suitable solvent like acetic acid.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add the freshly prepared acetyl nitrate solution from Part A to the suspension. Maintain the temperature at 5-10°C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by pouring it into ice water. The nitrated intermediate will precipitate.

  • Filter the solid, wash with cold water, and proceed to the hydrolysis step.

Part C: Hydrolysis to 7-Nitro-1H-indole

  • Suspend the crude nitrated intermediate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the acetyl and sulfonate groups.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl) to precipitate the 7-nitro-1H-indole.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude 7-nitro-1H-indole by recrystallization from an ethanol/water mixture.

Protocol 2: N-Methylation of 7-Nitro-1H-indole

This protocol is based on standard procedures for the N-alkylation of indoles.[6]

  • Setup: In a flame-dried, three-necked flask under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane to remove the oil, and then carefully add anhydrous DMF via syringe.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 7-nitro-1H-indole (1.0 equivalent) in anhydrous DMF dropwise. Stir the mixture at 0°C for 30 minutes, during which time hydrogen gas will evolve.

  • Methylation: Add methyl iodide (1.2-1.5 equivalents) dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding it to ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

References

  • BenchChem. (2025).
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • ResearchGate.
  • BenchChem. (2025).
  • Química Organica.org.
  • BenchChem.
  • Wikipedia. Bartoli indole synthesis.
  • Organic Syntheses. 1-methylindole.
  • BenchChem. (2025).
  • BenchChem. Optimizing reaction conditions for 1-Methyl-1H-indole-3,5,6-triol synthesis.

Sources

Technical Support Center: Optimizing 1-Methyl-7-nitro-1H-indole for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-7-nitro-1H-indole. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for the effective use of this compound in in vitro settings. As the specific biological activity of this compound is still under investigation, this guide is built upon the established principles of optimizing novel small molecules and the known characteristics of the broader nitroindole chemical class.

Nitroindole scaffolds are versatile pharmacophores found in compounds developed as anticancer agents and neuronal nitric oxide synthase (nNOS) inhibitors.[1] Their mechanisms can involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the binding and stabilization of unique DNA structures like G-quadruplexes in the promoter regions of oncogenes like c-Myc.[1] Given this background, careful optimization of its in vitro concentration is paramount to elucidating its specific mechanism and therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For any novel compound with unknown cytotoxicity or potency, it is essential to establish a full dose-response curve by testing a wide range of concentrations. A common and effective strategy is to perform a logarithmic or half-log serial dilution.[2] A recommended starting range would span from 1 nM to 100 µM.[3][4] This broad spectrum helps to identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) and defines the optimal window for subsequent mechanistic studies.[3]

Q2: How should I prepare a stock solution of this compound, especially if its solubility is unknown?

A2: Due to the aromatic indole core, this compound is predicted to have low aqueous solubility.[4][5] Therefore, a polar aprotic solvent is recommended for preparing a high-concentration stock solution (e.g., 10-50 mM). Dimethyl sulfoxide (DMSO) is the most common choice for its ability to dissolve a wide range of organic compounds.[2][5][6]

Causality: Using a high-concentration stock allows you to add a minimal volume to your cell culture medium, thereby keeping the final solvent concentration low.[2] This is critical because the solvent itself can impact cellular processes.

Q3: Why is the final DMSO concentration in the culture medium so important, and what is the maximum recommended level?

A3: DMSO is not biologically inert.[7] At concentrations above 1%, it can have direct cytotoxic effects on many cell types.[6][8] Even at lower concentrations (0.1% - 0.5%), DMSO can alter gene expression, induce cell differentiation, and affect the epigenetic landscape, potentially confounding your experimental results.[7][8][9] Therefore, it is crucial to keep the final DMSO concentration in all wells (including controls) constant and as low as possible, typically below 0.5% , with ≤0.1% being the safest concentration for many cell lines.[2][6][9] Always include a "vehicle control" (cells treated with the same final concentration of DMSO as your highest compound dose) to distinguish the effect of the compound from that of the solvent.[3]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the compound's mechanism of action and the cell line's doubling time. An effect might be observed in as little as a few hours or may require up to 72 hours.[1][3] If no effect is seen at a standard 24 or 48-hour timepoint, a time-course experiment is recommended.[2] This involves testing a key concentration (e.g., the presumed IC50) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to determine when the maximal effect is achieved.

Q5: What potential off-target effects should I be aware of?

A5: While the primary target of this compound is under investigation, it is critical to consider that small molecules can have off-target effects.[10] For the broader class of indole derivatives, off-target activities on various receptors or kinases have been noted.[11] It is crucial to validate that the observed phenotype is due to the intended mechanism. This can be done in later-stage experiments using techniques like CRISPR/Cas9 to knock out the putative target protein and confirm that the compound's effect is lost.[10]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No observable effect at any concentration. 1. Concentration Too Low: The effective range is higher than what was tested. 2. Compound Precipitation: The compound is not soluble in the culture medium at the tested concentrations. 3. Insufficient Incubation Time: The biological effect requires a longer duration to manifest. 4. Cell Line Resistance: The target pathway may not be active or essential in your chosen cell line.[4]1. Extend the dose-response curve to a higher concentration range (e.g., up to 200 µM).[12] 2. Visually inspect wells for precipitates using a microscope. Perform a formal solubility test (see Protocol 2). 3. Conduct a time-course experiment (e.g., test at 24, 48, and 72 hours).[2][3] 4. Confirm the expression of the putative target in your cell line or test a different, potentially more sensitive, cell line.[3]
High variability between replicate wells. 1. Uneven Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well. 2. Pipetting Inaccuracy: Inconsistent liquid handling during compound dilution or reagent addition. 3. "Edge Effects": Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations.[13]1. Ensure you have a single-cell suspension before plating. Mix gently but thoroughly. 2. Use calibrated pipettes and practice consistent technique. Consider reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the microplate. Fill them with sterile PBS or water to create a humidity barrier.[2][13]
High background signal or false positives in viability assays (e.g., MTT). 1. Microbial Contamination: Bacteria or yeast can reduce the MTT reagent.[14] 2. Phenol Red Interference: The pH indicator in many culture media can interfere with absorbance readings.[15] 3. Compound Interference: The compound itself may be colored or have reducing properties that interact with the assay reagents.1. Visually inspect plates for contamination. Practice sterile technique.[14] 2. Use phenol red-free medium for the duration of the assay incubation.[3][15] 3. Run a control plate with the compound in cell-free wells to measure its direct effect on the assay reagents. Subtract this background from your experimental wells.[13]
Cells appear stressed or die in vehicle (DMSO) control wells. 1. Solvent Toxicity: The final DMSO concentration is too high for the specific cell line.[2] 2. Extended Exposure: Some sensitive cell lines may not tolerate even low DMSO concentrations over long incubation periods ( > 48-72h).1. Reduce the final DMSO concentration to ≤0.1%. This may require preparing a lower concentration stock solution.[6] 2. Perform a solvent toxicity titration curve (e.g., 0.05% to 1% DMSO) to determine the highest tolerable concentration for your specific cell line and experiment duration.

Experimental Protocols & Workflows

Protocol 1: Determining the Optimal Concentration via Dose-Response Curve (MTT Assay)

This protocol outlines the standard workflow for assessing the cytotoxic or anti-proliferative effects of this compound. The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[1]

Materials:

  • Target cancer cell line

  • Complete culture medium (consider phenol red-free for the assay step)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Create a single-cell suspension and count the cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL).[1][3]

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 50 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of this stock in complete culture medium to create 2x working concentrations.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Crucial Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest final DMSO concentration).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.[16]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]

    • Visually confirm the formation of purple precipitate under a microscope.

    • Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.[16][17]

    • Incubate in the dark for at least 2 hours at room temperature, or overnight, ensuring complete dissolution. Gentle mixing may be required.[17][18]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[16]

    • Subtract the average absorbance of blank wells (medium, MTT, and solvent only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare 50 mM Stock in DMSO B Perform Serial Dilutions (2x concentration in medium) A->B C Seed Cells in 96-Well Plate D Incubate 24h (Attachment) C->D E Treat Cells with Compound Dilutions D->E F Incubate for Exposure Time (e.g., 48h) E->F G Add MTT Reagent (Incubate 2-4h) F->G H Add Solubilization Buffer (Incubate 2h-Overnight) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability & Determine IC50 I->J

Caption: Workflow for a cell viability dose-response experiment.

G node_sol node_sol Q2 Was incubation time sufficient? node_sol->Q2 Perform solubility test. Lower concentration. Start No biological effect observed? Q1 Is compound precipitated in medium? Start->Q1 Q1->node_sol Yes Q1->Q2 No Q3 Is the cell line known to be sensitive? Q2->Q3 Yes node_sol2 node_sol2 Q2->node_sol2 No End_Success Potential for success. Consider mechanism. Q3->End_Success Yes node_sol3 node_sol3 Q3->node_sol3 No node_sol2->Q3 Perform time-course (24, 48, 72h). node_sol3->End_Success Test on a different, more sensitive cell line.

Caption: Troubleshooting decision tree for a "no effect" result.

G Compound This compound Target Putative Target (e.g., Kinase or G-Quadruplex) Compound->Target Inhibits / Binds Target->Block Pathway Pro-Survival Signaling Pathway Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis Inhibition of this pathway leads to... Block->Pathway Blocks Activation

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-Methyl-7-nitro-1H-indole and 7-nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a nitro group at the 7-position of the indole ring fundamentally alters its electronic properties, creating a versatile pharmacophore for drug design. This guide provides a comparative analysis of the biological activities of 7-nitroindole and its N-methylated counterpart, 1-methyl-7-nitro-1H-indole. While 7-nitroindole is extensively studied, data on the biological profile of this compound is less direct. This guide will, therefore, juxtapose the well-established activities of 7-nitroindole with an evidence-based discussion on how N-methylation may modulate these properties, drawing from structure-activity relationship (SAR) studies on related indole derivatives.

Chemical Structures

CompoundStructure
7-Nitro-1H-indole 7-Nitro-1H-indole
This compound this compound

Comparative Biological Activities

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

7-Nitroindole:

7-Nitroindole is a well-established and potent inhibitor of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, making nNOS a key therapeutic target.[2] 7-nitroindole-based compounds act as competitive inhibitors at the active site of nNOS, blocking the production of NO.[2]

This compound: A Modulated Profile?

Anticancer Activity

7-Nitroindole:

The 7-nitroindole scaffold is a promising template for the design of novel anticancer agents.[2] Derivatives of 7-nitroindole have demonstrated cytotoxicity against various cancer cell lines.[2] One of the notable mechanisms of action is the stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc, leading to the suppression of tumor growth.[2]

This compound: Potential for Enhanced Potency

Studies on other substituted indoles have shown that N-methylation can significantly enhance anticancer activity.[3] For instance, in a series of anticancer indole derivatives, methyl substitution at the N-1 position of the indole ring led to a 60-fold increase in activity compared to the non-substituted counterparts.[3] This suggests that this compound and its derivatives could exhibit potent anticancer properties. The methyl group may improve cellular uptake or enhance the interaction with the molecular target.

Receptor Binding Activity: The Case of Melatonin Receptors

While not a primary activity for 7-nitroindole itself, a study on nitro-substituted melatonin analogues provides valuable insight into the differential effects of 7-nitro substitution and N-methylation on receptor binding. In this study, the 7-nitro analogue of melatonin lost affinity for the MT(3) receptor subtype while retaining good affinity for MT(1) and MT(2) receptors. Conversely, N-methylation of a 4-nitroindole melatonin analogue potentiated its affinity and selectivity for the MT(3) receptor. This highlights the nuanced and often unpredictable influence of these structural modifications on receptor interaction.

Quantitative Data Summary

The following table summarizes the known biological activities of 7-nitroindole derivatives. Direct comparative data for this compound is currently limited in the public domain.

Compound FamilyBiological Target/ActivityIC50/EC50 (µM)Cell Line/SystemReference
7-Nitroindole Derivatives Neuronal Nitric Oxide Synthase (nNOS) InhibitionVariesRat brain homogenate[2]
Pyrrolidine-substituted 5-nitroindole c-Myc G-quadruplex binder (Anticancer)5.08HeLa[2]
Substituted 7-nitroindole-2-carboxylic acid Fructose-1,6-bisphosphatase inhibitorVariesEnzyme assay[2]

Experimental Protocols

In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

This colorimetric assay quantifies nNOS activity by measuring the production of nitrite, a stable product of nitric oxide.

Materials:

  • Recombinant human nNOS enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (activator)

  • CaCl2

  • Test compounds (7-nitroindole and this compound)

  • Griess Reagent

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Nitrite Standard Curve: Create a series of sodium nitrite dilutions in the assay buffer.

  • Prepare Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, CaCl2, calmodulin, L-Arginine, and recombinant nNOS enzyme to each well.

  • Add Inhibitor: Add varying concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Color Development: Add Griess Reagent to each well to stop the reaction and initiate color development.

  • Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for each compound.[2]

Workflow for nNOS Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_standards Prepare Nitrite Standard Curve read_abs Measure Absorbance (540 nm) prep_standards->read_abs For Standard Curve prep_reaction Prepare Reaction Mixture (nNOS, Substrate, Cofactors) add_inhibitor Add Test Compounds (7-NI vs 1-Me-7-NI) prep_reaction->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_griess Add Griess Reagent incubate->add_griess add_griess->read_abs calc_ic50 Calculate % Inhibition and IC50 Values read_abs->calc_ic50

Caption: Workflow for the in vitro nNOS inhibition assay.

Anticancer Activity: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathway: nNOS Inhibition

G L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Downstream Downstream Signaling NO_Citrulline->Downstream Inhibitor 7-Nitroindole or This compound Inhibitor->nNOS Inhibition

Caption: Inhibition of nNOS by 7-nitroindole derivatives.

Conclusion

7-Nitroindole is a versatile scaffold with well-documented activity as an nNOS inhibitor and a template for anticancer agents. While direct biological data for this compound is limited, structure-activity relationship studies on related indole derivatives suggest that N-methylation can significantly modulate biological activity, potentially leading to enhanced potency in certain contexts, such as anticancer applications. Further experimental evaluation of this compound is warranted to fully elucidate its pharmacological profile and to determine its therapeutic potential in comparison to its parent compound, 7-nitroindole.

References

  • The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry - Benchchem. (URL: )
  • The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed. (URL: [Link])

  • Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3) - PubMed. (URL: [Link])

  • Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed. (URL: [Link])

  • 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed. (URL: [Link])

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (URL: [Link])

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed. (URL: [Link])

  • Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - NIH. (URL: [Link])

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (URL: [Link])

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed. (URL: [Link])

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (URL: [Link])

  • 7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice - WashU Medicine Research Profiles. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (URL: [Link])

  • Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles - Dr. Babasaheb Ambedkar Marathwada University. (URL: [Link])

  • Analysis of (a) non-cyclic nitroguanidines; (b) cyclic and N-methylated... - ResearchGate. (URL: [Link])

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed. (URL: [Link])

  • 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides - MDPI. (URL: [Link])

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (URL: [Link])

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - NIH. (URL: [Link])

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. (URL: [Link])

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The Methyl Switch: A Comparative Guide to the Structure-Activity Relationship of Methylated 7-Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for a vast array of therapeutic agents. The introduction of a nitro group at the 7-position profoundly alters the electronic landscape of the indole ring, bestowing unique biological activities.[1] This guide delves into a critical, yet nuanced, aspect of optimizing this privileged scaffold: the strategic placement of a methyl group. We will explore the structure-activity relationship (SAR) of methylated 7-nitroindoles, drawing comparisons with their unmethylated counterparts and other relevant analogs to provide a comprehensive understanding of how this seemingly simple modification can significantly impact biological efficacy.

While direct, extensive comparative studies on a homologous series of methylated 7-nitroindoles are not abundant in the public literature, by synthesizing data from closely related analogs and foundational chemical principles, we can construct a robust framework for understanding their SAR. This guide will focus primarily on two key therapeutic areas where 7-nitroindoles have shown considerable promise: neuronal nitric oxide synthase (nNOS) inhibition and anticancer activity.

The Unmethylated Foundation: Biological Profile of 7-Nitroindole

7-Nitroindole itself is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Overproduction of nitric oxide by nNOS is implicated in a range of neurological disorders, making selective inhibition a desirable therapeutic strategy.[2] The electron-withdrawing nature of the nitro group at the C7 position is crucial for this activity. Furthermore, the 7-nitroindole scaffold has been identified as a valuable starting point for the development of anticancer agents, with some derivatives exhibiting cytotoxicity against various cancer cell lines.[1]

The Impact of Methylation: Unlocking New Therapeutic Potential

Methylation, the addition of a methyl group, is a common and powerful tool in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a lead compound. A methyl group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. In the context of 7-nitroindoles, methylation can occur at the indole nitrogen (N1 position) or on the carbocyclic ring.

N1-Methylation: A Key to Enhanced Activity?

While specific data on N1-methyl-7-nitroindole is limited, studies on analogous nitroindoles strongly suggest that N-methylation can significantly enhance biological activity. For instance, in a series of 4-nitroindole derivatives designed as ligands for melatoninergic subtype receptors, N-methylation of the indole nucleus was found to potentiate the affinity and selectivity for the MT3 receptor. This highlights the potential for the N-methyl group to improve target engagement.

A compelling case study is found in the development of 5-nitroindole-based anticancer agents that target G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc.[3] In a study of pyrrolidine-substituted 5-nitroindoles, N-methylation was found to be a critical factor for improved G4 binding.[3] This suggests that the N-methyl group may contribute to a more favorable conformation for binding or enhance hydrophobic interactions within the binding pocket.

  • Hypothesized Advantages of N1-Methylation:

    • Increased Lipophilicity: May enhance cell membrane permeability and oral bioavailability.

    • Altered Conformation: Can orient substituents on the indole ring for optimal target interaction.

    • Blocked H-bond Donation: Prevents the N-H from acting as a hydrogen bond donor, which can be advantageous if the binding site is hydrophobic.

C-Methylation: Fine-Tuning Specificity and Potency
  • Methylation at C4, C5, or C6: Could influence the orientation of the nitro group and its interactions with the target protein.

  • Steric Hindrance: A methyl group near the nitro group could create steric hindrance, potentially affecting the binding mode.

Comparative Analysis: Methylated vs. Unmethylated Nitroindoles

To illustrate the potential impact of methylation, we can draw a comparative analysis based on data from related 5-nitroindole anticancer agents.

CompoundTargetIC50 (µM) against HeLa cellsKey Structural FeatureReference
Pyrrolidine-substituted 5-nitroindole (unmethylated N1)c-Myc G4 DNA> 10N-H at position 1[3]
N1-Methyl-pyrrolidine-substituted 5-nitroindole c-Myc G4 DNA 5.08 ± 0.91 N-CH3 at position 1 [3]

This data strongly suggests that N-methylation can lead to a significant increase in potency. The unmethylated analog showed weak activity, while the N1-methylated version exhibited potent anticancer effects.[3]

Experimental Protocols

To facilitate further research in this area, we provide detailed, exemplary protocols for the synthesis of a methylated 7-nitroindole derivative and a common assay for evaluating its biological activity.

Synthesis of N1-Methyl-7-nitroindole

This protocol is a representative method for the N-methylation of 7-nitroindole.

Workflow for the Synthesis of N1-Methyl-7-nitroindole

cluster_0 Reaction Setup cluster_1 Workup & Purification 7-Nitroindole 7-Nitroindole Reaction_Vessel Reaction Mixture in Anhydrous DMF 7-Nitroindole->Reaction_Vessel 1. Dissolve NaH Sodium Hydride (NaH) NaH->Reaction_Vessel 2. Add portion-wise at 0°C DMF Anhydrous DMF MeI Methyl Iodide (MeI) Add_MeI Add_MeI MeI->Add_MeI 5. Add dropwise Quench Quench with Water Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N1-Methyl-7-nitroindole Purify->Product Stir_30min Stir_30min Reaction_Vessel->Stir_30min 3. Stir for 30 min at 0°C Stir_30min->Add_MeI 4. Warm to RT Stir_Overnight Stir_Overnight Add_MeI->Stir_Overnight 6. Stir overnight at RT Stir_Overnight->Quench

Caption: Synthetic workflow for N1-methylation of 7-nitroindole.

Step-by-Step Protocol:

  • Preparation: To a solution of 7-nitroindole (1.0 eq) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Deprotonation: Stir the reaction mixture at 0°C for 30 minutes.

  • Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N1-methyl-7-nitroindole.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This is a common in vitro assay to determine the inhibitory potential of compounds against nNOS.

Workflow for nNOS Inhibition Assay

cluster_0 Assay Components cluster_1 Reaction & Detection cluster_2 Data Analysis nNOS Recombinant nNOS Incubation Incubate at 37°C nNOS->Incubation L-Arginine L-[3H]Arginine (Substrate) L-Arginine->Incubation Cofactors NADPH, BH4, CaM, Ca2+ Cofactors->Incubation Test_Compound Methylated 7-Nitroindole (Test Compound) Test_Compound->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Separation Separate L-[3H]Citrulline from L-[3H]Arginine (Ion-exchange resin) Stop_Reaction->Separation Detection Quantify L-[3H]Citrulline (Scintillation Counting) Separation->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc Start 7-Nitroindole Scaffold Biological_Activity nNOS Inhibition Anticancer Activity Start->Biological_Activity Methylation_Strategy Introduce Methyl Group Biological_Activity->Methylation_Strategy N1_Methylation N1-Methylation Methylation_Strategy->N1_Methylation Position C_Methylation C-Methylation Methylation_Strategy->C_Methylation Position N1_Effects Increased Lipophilicity Altered Conformation Blocked H-bond Donation N1_Methylation->N1_Effects C_Effects Electronic Modulation Steric Effects C_Methylation->C_Effects Outcome Enhanced Potency | Improved Selectivity | Favorable ADME N1_Effects->Outcome C_Effects->Outcome

Caption: Decision tree for methyl group introduction on the 7-nitroindole scaffold.

Conclusion and Future Directions

The strategic methylation of the 7-nitroindole scaffold represents a promising avenue for the development of novel therapeutics. While direct comparative data remains somewhat limited, the available evidence from analogous compounds strongly suggests that methylation, particularly at the N1 position, can significantly enhance biological activity, be it for nNOS inhibition or anticancer effects. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own series of methylated 7-nitroindoles, which will be crucial for building a more comprehensive understanding of the SAR. Future work should focus on a systematic exploration of both N- and C-methylated 7-nitroindoles to fully elucidate the impact of this simple yet powerful modification on therapeutic potential.

References

  • Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of neurochemistry, 64(2), 936–939. [Link]

  • Castagnoli, K., Palmer, S., Anderson, A., Bueters, T., & Castagnoli, N. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical research in toxicology, 10(4), 364–368. [Link]

  • Moore, P. K., & Handy, R. L. (1997). 7-Nitro indazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate. Stroke, 28(11), 2172-5. [Link]

  • Kelly, P. A., Ritchie, I. M., & Arbuthnott, G. W. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole: effects upon local cerebral blood flow and glucose use in the rat. Journal of cerebral blood flow and metabolism, 15(4), 590-597. [Link]

  • Peyton, J. L., & Johns, R. A. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1105–1112. [Link]

  • Haque, M. M., Mondal, S., Roy, S., & Das, S. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(12), 1184–1194. [Link]

  • Xu, B., Zhang, Y., Zhang, J., & Shen, Z. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & medicinal chemistry letters, 24(17), 4163–4167. [Link]

  • Wang, X., & Xiao, F. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. Angewandte Chemie International Edition, 53(1), 258-261. [Link]

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]

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Validating the Inhibitory Effect of 1-Methyl-7-nitro-1H-indole on Neuronal Nitric Oxide Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the inhibitory potency and selectivity of the novel compound, 1-Methyl-7-nitro-1H-indole, against neuronal nitric oxide synthase (nNOS). We will delve into the rationale behind experimental choices, present detailed protocols for robust validation, and compare its potential efficacy against established nNOS inhibitors.

The Rationale for Selective nNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[1][2][3] While eNOS is vital for cardiovascular homeostasis and iNOS plays a key role in immune responses, nNOS is primarily found in neuronal tissue, where it regulates synaptic plasticity and neurovascular coupling.[1][4][5]

However, the overproduction of NO by nNOS is strongly implicated in the pathophysiology of numerous neurological disorders, including stroke, neurodegenerative diseases like Parkinson's and Alzheimer's, and neuropathic pain.[1][4][6][7][8] This excess NO contributes to excitotoxicity and neuronal damage.[4] Consequently, the development of potent and, crucially, selective inhibitors of nNOS is a significant therapeutic strategy.[4][6][9][10] High selectivity is paramount to avoid interfering with the essential physiological functions of eNOS and iNOS, thereby minimizing potential side effects.[4][9]

The 7-nitroindole scaffold has emerged as a key pharmacophore for potent and selective nNOS inhibition.[8] Compounds based on this structure, such as the well-characterized 7-Nitroindazole (7-NI), have demonstrated efficacy in preclinical models of neurotoxicity.[11][12][13][14] They typically act by competing with the substrate L-arginine at the enzyme's active site.[8] This provides a strong scientific basis for investigating novel derivatives like this compound as potentially superior therapeutic candidates.

The Competitive Landscape: A Comparative Overview of nNOS Inhibitors

To contextualize the potential of this compound, it must be benchmarked against a panel of known inhibitors with varying degrees of potency and selectivity. The therapeutic value of a candidate is defined by its high potency for nNOS (low IC50/Ki) and high selectivity over eNOS and iNOS.

InhibitorTypenNOS IC50 / KieNOS IC50 / KiiNOS IC50 / KiSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
L-NAME Non-SelectiveKi: 15 nMKi: 39 nMKi: 4.4 µM~2.6x~293x
7-Nitroindazole (7-NI) nNOS SelectiveIC50: ~0.47 µMIC50: ~10 µMIC50: ~3.3 µM~21x~7x
Nω-Propyl-L-arginine (NPLA) nNOS SelectiveHigh PotencyModerate PotencyLow PotencyHighHigh
S-Methyl-L-thiocitrulline (Me-TC) nNOS SelectiveKd: 1.2 nMKi: 11 nMKi: 34 nM~9.2x~28x
1400W iNOS SelectiveModerate PotencyLow PotencyHigh PotencyLowLow
This compound Test Compound To Be Determined To Be Determined To Be Determined To Be Determined To Be Determined
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[4] Values for L-NAME[15], Me-TC[16] and general classifications are widely reported.

Experimental Validation Workflow

A robust validation strategy follows a logical progression from direct enzyme interaction to a more physiologically relevant cellular context. This multi-pillar approach ensures that the data is comprehensive and self-validating.

G cluster_0 Pillar 1: In Vitro Enzymatic Assays cluster_1 Pillar 2: Selectivity Profiling cluster_2 Pillar 3: Cell-Based Assay assay1 Citrulline Assay (Purified nNOS) ic50_n Determine IC50 for nNOS assay1->ic50_n assay2 Griess Assay (Purified nNOS) assay2->ic50_n ic50_ei Determine IC50 for eNOS & iNOS ic50_n->ic50_ei Compare Potency assay_e Citrulline/Griess Assay (Purified eNOS) assay_e->ic50_ei assay_i Citrulline/Griess Assay (Purified iNOS) assay_i->ic50_ei bioavailability Confirm Cell Permeability & Intracellular Activity ic50_ei->bioavailability Evaluate Selectivity in Context cell_model HEK 293T cells overexpressing nNOS cell_assay Griess Assay on Culture Media cell_model->cell_assay cell_assay->bioavailability G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_in Ca²⁺ Influx NMDAR->Ca_in Opens Channel Calmodulin Calmodulin (CaM) Ca_in->Calmodulin CaM_active Ca²⁺-CaM Complex Calmodulin->CaM_active Binds Ca²⁺ nNOS_inactive nNOS (inactive) CaM_active->nNOS_inactive nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activated by NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline Catalyzes Arginine L-Arginine Arginine->nNOS_active Substrate Inhibitor This compound Inhibitor->nNOS_active INHIBITS

Caption: nNOS activation pathway and the site of competitive inhibition.

This pathway begins with glutamate activating NMDA receptors, leading to an influx of calcium (Ca²⁺). [17]Calcium then binds to calmodulin (CaM), forming an active complex. [18]This Ca²⁺-CaM complex binds to and activates nNOS, which then catalyzes the five-electron oxidation of its substrate, L-arginine, to produce nitric oxide (NO) and L-citrulline. [19][17]this compound, like other 7-nitroindole derivatives, is hypothesized to act as a competitive inhibitor, binding to the active site of nNOS and preventing L-arginine from being converted to NO. [8]

Conclusion

Validating a novel nNOS inhibitor such as this compound requires a systematic and multi-faceted approach. By integrating direct enzymatic assays to determine potency (IC50) with parallel isoform profiling to establish selectivity, and culminating in cell-based assays to confirm physiological activity, researchers can build a comprehensive and compelling data package. This rigorous methodology is essential for identifying promising lead candidates for the treatment of a wide range of devastating neurological disorders.

References

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  • nNOS Signaling in Neurons. QIAGEN GeneGlobe. Available at: [Link]

  • Assay of neuronal nitric oxide synthase by HPLC determination of citrulline. PubMed. Available at: [Link]

  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. Available at: [Link]

  • Measurement of the nitric oxide synthase activity using the citrulline assay. PubMed. Available at: [Link]

  • Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay. Springer Link. Available at: [Link]

  • What are nNOS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • What are NOS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • The outcome of non-selective vs selective nitric oxide synthase inhibition in lipopolysaccharide treated rats. PubMed. Available at: [Link]

  • Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. ACS Publications. Available at: [Link]

  • Signal transduction of nNOS. nNOS is activated by a calcium-dependent... ResearchGate. Available at: [Link]

  • Selective and nonselective neuronal NOS inhibitors impair cognitive function in the three panel runway and passive avoidance tasks in rats. PubMed. Available at: [Link]

  • Nitric oxide synthase. Wikipedia. Available at: [Link]

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  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. Available at: [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central. Available at: [Link]

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  • Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed. Available at: [Link]

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  • Nitric Oxide Assay?. ResearchGate. Available at: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • Nitric oxide synthases: structure, function and inhibition. PubMed Central. Available at: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Available at: [Link]

  • Enhancement of 7-nitro indazole-induced inhibition of brain nitric oxide synthase by norharmane. PubMed. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Nature. Available at: [Link]

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  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link]

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  • 7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice. PubMed. Available at: [Link]

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A Researcher's Guide to Characterizing Off-Target Effects of 1-Methyl-7-nitro-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's biological interactions is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of off-target effects is critical for predicting potential toxicity, elucidating mechanisms of action, and identifying opportunities for drug repurposing.[1] This guide provides a comparative framework for evaluating the off-target profile of 1-Methyl-7-nitro-1H-indole, a member of the biologically active nitro-indole class of compounds. Given the limited publicly available data on this specific molecule, we will draw comparisons with known activities of the broader nitro-indole family and present a robust experimental strategy for its comprehensive profiling.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like the neurotransmitter serotonin and a multitude of therapeutic agents.[2] The introduction of a nitro group, as seen in this compound, can significantly modulate the electronic properties of the indole ring, influencing its binding affinities and metabolic stability. However, the presence of a nitro functional group also raises considerations regarding potential genotoxicity and mutagenicity through bioreductive activation, a known concern for some nitro-aromatic compounds.[3]

The Nitro-Indole Scaffold: A Double-Edged Sword in Biological Systems

Nitro-indole derivatives have been investigated for a range of therapeutic applications, from anticancer to antimicrobial agents.[2][4] For instance, certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, exhibiting anticancer properties by downregulating c-Myc expression and inducing cell-cycle arrest.[4][5][6] Other studies have explored 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase for potential antidiabetic applications.[7] This diversity in biological targets highlights the potential for a given nitro-indole compound to interact with multiple, structurally distinct proteins, leading to off-target effects.

Comparative Analysis of Potential Off-Target Liabilities

Potential Off-Target Class Rationale based on Structural Analogs Exemplary Alternative Compounds for Comparison Potential Biological Consequence
Kinases The indole scaffold is a common motif in kinase inhibitors. Off-target kinase inhibition is a frequent source of toxicity and unexpected efficacy.[8]Staurosporine (promiscuous kinase inhibitor), Sunitinib (multi-targeted tyrosine kinase inhibitor)Altered cell signaling, proliferation, and apoptosis.
G-Protein Coupled Receptors (GPCRs) The structural similarity of the indole nucleus to serotonin suggests potential interactions with serotonergic and other GPCRs.[2]Serotonin, various selective serotonin reuptake inhibitors (SSRIs)Neurological, cardiovascular, and gastrointestinal side effects.
DNA G-Quadruplexes Substituted 5-nitroindoles have demonstrated affinity for c-Myc promoter G-quadruplexes.[4][5]Telomestatin, BRACO-19Modulation of oncogene expression, potential for anticancer or cytotoxic effects.
Metabolic Enzymes Nitro-aromatic compounds can be substrates for various nitroreductases, potentially leading to the formation of reactive metabolites.Nitrotoluene, various nitro-containing drugsGenotoxicity, cytotoxicity.
hERG Channel A common off-target liability for many small molecules, leading to cardiotoxicity.Astemizole, CisaprideQT prolongation, cardiac arrhythmias.

Experimental Workflows for Comprehensive Off-Target Profiling

A multi-pronged approach is essential for a thorough evaluation of off-target effects. This typically combines computational predictions with a tiered experimental screening cascade.

Off_Target_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_proteomics Proteome-Wide Analysis cluster_validation Target Validation in_silico Computational Modeling (Structure-based & Ligand-based) biochemical Biochemical Assays (e.g., Kinase Panels, Receptor Binding) in_silico->biochemical Prioritize & Guide cell_based Cell-Based Assays (e.g., Phenotypic Screens, Reporter Assays) biochemical->cell_based Confirm Cellular Activity chemoproteomics Chemoproteomics (e.g., CETSA, ABPP) cell_based->chemoproteomics Identify Unbiased Targets validation Biophysical & Cellular Validation (e.g., SPR, ITC, CRISPR-KO) chemoproteomics->validation Validate Direct Interactions

Caption: A tiered workflow for identifying and validating off-target effects of small molecules.

Detailed Experimental Protocols

Rationale: To identify potential off-target interactions with a large and functionally diverse protein family. Kinase inhibition is a common off-target effect that can lead to significant toxicity.[8]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a concentration of 10 µM to identify potential hits.

  • Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that covers a broad representation of the human kinome.

  • Assay Principle: The assay typically measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a radiometric (³³P-ATP) or fluorescence-based method.

  • Data Analysis: Express results as the percentage of remaining kinase activity compared to a DMSO control. A common threshold for a "hit" is >50% inhibition at the screening concentration.

  • Follow-up: For any identified hits, perform dose-response studies to determine the IC₅₀ value.

Rationale: To identify direct protein targets of this compound in a cellular context. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anticancer effects are suspected) to ~80% confluency. Treat cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins, or by mass spectrometry for an unbiased, proteome-wide analysis (Thermal Proteome Profiling - TPP).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale: To definitively determine if the phenotypic effects of a compound are due to its interaction with a putative target.[10]

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative off-target protein into a Cas9-expressing vector.

  • Cell Line Engineering: Transfect the target cell line with the gRNA/Cas9 construct to generate a knockout (KO) cell line for the putative off-target.

  • Verification of Knockout: Confirm the absence of the target protein in the KO cell line by Western blotting or other suitable methods.

  • Comparative Drug Sensitivity Assay: Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) with this compound on both the wild-type and KO cell lines.

  • Data Analysis: If the KO cell line shows the same sensitivity to the compound as the wild-type cell line, it indicates that the compound's effect is independent of that specific protein, suggesting an off-target mechanism.[10]

CRISPR_Validation cluster_wt Wild-Type Cells cluster_ko Knockout Cells wt_cells Wild-Type Cells (Target Protein Present) wt_treat Treat with This compound wt_cells->wt_treat wt_phenotype Observe Phenotype (e.g., Cell Death) wt_treat->wt_phenotype comparison Compare Phenotypes wt_phenotype->comparison ko_cells CRISPR-KO Cells (Target Protein Absent) ko_treat Treat with This compound ko_cells->ko_treat ko_phenotype Observe Phenotype ko_treat->ko_phenotype ko_phenotype->comparison conclusion1 Off-Target Mechanism comparison->conclusion1 Phenotypes are Identical conclusion2 On-Target Mechanism comparison->conclusion2 KO Cells are Resistant

Caption: Logic diagram for CRISPR/Cas9-based validation of a compound's mechanism of action.

Conclusion

The comprehensive evaluation of off-target effects is a non-trivial but essential component of preclinical drug development. For novel chemical entities like this compound, a systematic and unbiased approach is required. By combining broad-panel biochemical screens, cell-based target engagement assays, and genetic validation methods, researchers can build a detailed "interaction map" of the compound. This not only de-risks the molecule for further development by identifying potential liabilities but also provides a deeper understanding of its biological activities, which may unveil novel therapeutic opportunities.

References

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(14), 2251-2260. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Kumar, A., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. ACS Chemical Biology, 13(7), 1740-1752. [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(14), 2251-2260. [Link]

  • Wang, L., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(8), 986-991. [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

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A Comparative Analysis of Nitric Oxide Synthase Inhibitors: The Non-Selective Workhorse L-NAME versus the Putative nNOS-Selective Agent 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Neuroscience and Drug Discovery

In the intricate world of cellular signaling, nitric oxide (NO) stands out as a pleiotropic messenger, orchestrating a vast array of physiological and pathological processes. From synaptic plasticity and vasodilation to neurotoxicity and inflammation, the biological effects of NO are dictated by its concentration, location, and timing of production. The synthesis of this ephemeral molecule is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). The ability to dissect the contributions of each isoform is paramount for advancing our understanding of disease and developing targeted therapeutics. This guide provides an in-depth comparative analysis of two key research tools in this endeavor: the classical, non-selective inhibitor L-NAME, and the more targeted, putative nNOS-selective inhibitor, 1-Methyl-7-nitro-1H-indole.

The Foundational Role of Nitric Oxide and its Synthases

Nitric oxide is synthesized through a five-electron oxidation of the guanidino nitrogen of L-arginine, yielding L-citrulline as a co-product.[1] The three NOS isoforms, while sharing this fundamental catalytic activity, differ in their regulation, expression, and physiological roles.

  • nNOS (NOS1): Primarily expressed in neuronal tissue, nNOS is a Ca²⁺/calmodulin-dependent enzyme. It plays a crucial role in neurotransmission and synaptic plasticity. However, its overactivation is implicated in excitotoxicity and neurodegenerative diseases.

  • eNOS (NOS3): Also Ca²⁺/calmodulin-dependent, eNOS is found in the endothelium. The NO it produces is a potent vasodilator, essential for regulating blood pressure and vascular tone.[1]

  • iNOS (NOS2): Unlike its constitutive counterparts, iNOS expression is induced by immunological stimuli such as cytokines. It produces large, sustained amounts of NO as part of the innate immune response to pathogens, but its dysregulation is associated with chronic inflammation and septic shock.[2]

Given these diverse roles, the choice of a NOS inhibitor is a critical experimental decision. A non-selective inhibitor can reveal the general involvement of NO, while an isoform-selective inhibitor is necessary to probe the function of a specific NOS enzyme.

cluster_0 Cell Membrane cluster_1 Cytosol Ca2+ Influx Ca2+ Influx Calmodulin Calmodulin Ca2+ Influx->Calmodulin Binds L-Arginine L-Arginine nNOS/eNOS (active) nNOS/eNOS (active) L-Arginine->nNOS/eNOS (active) Substrate nNOS/eNOS (inactive) nNOS/eNOS (inactive) nNOS/eNOS (inactive)->nNOS/eNOS (active) NO NO nNOS/eNOS (active)->NO L-Citrulline L-Citrulline nNOS/eNOS (active)->L-Citrulline CaM-Ca2+ CaM-Ca2+ Calmodulin->CaM-Ca2+ CaM-Ca2+->nNOS/eNOS (inactive) Activates sGC Soluble Guanylate Cyclase NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP Downstream Effects Downstream Effects cGMP->Downstream Effects cluster_0 NOS Active Site NOS Enzyme NOS Enzyme NO Production NO Production NOS Enzyme->NO Production Catalyzes Inhibition Inhibition NOS Enzyme->Inhibition Leads to L-Arginine L-Arginine L-Arginine->NOS Enzyme Binds L-NAME L-NAME L-NAME->NOS Enzyme Competitively Binds

Figure 2: Competitive Inhibition by L-NAME

Advantages:

  • Broad-spectrum inhibition: Useful for determining if a biological effect is NO-dependent.

  • Extensive literature: Its effects are well-documented across a vast range of experimental models.

  • In vivo utility: Widely used to induce hypertension in animal models for cardiovascular research.

Limitations:

  • Lack of selectivity: Its primary drawback is the inability to distinguish between the effects of different NOS isoforms. Inhibition of eNOS can lead to significant cardiovascular side effects, such as hypertension, which can confound the interpretation of results in non-cardiovascular studies. [3]* Prodrug nature: The rate of hydrolysis to the active L-NOARG can vary between tissues and experimental conditions, potentially leading to variability in its inhibitory potency. [4]

This compound: A Putative Selective nNOS Inhibitor

While direct experimental data on the NOS inhibitory activity of this compound is not readily available in the published literature, we can infer its likely properties based on extensive structure-activity relationship (SAR) studies of related nitroindole and 7-nitroindazole compounds. [5][6]The 7-nitroindazole scaffold, in particular, is a well-established pharmacophore for potent and selective inhibition of nNOS. [7][8] Inferred Mechanism of Action and Selectivity: Unlike arginine analogues, 7-nitro-substituted indoles and indazoles are believed to act as competitive inhibitors with respect to the cofactor tetrahydrobiopterin (BH4) and non-competitive or mixed-type inhibitors with respect to L-arginine. The selectivity for nNOS over eNOS and iNOS is thought to arise from specific interactions with amino acid residues within the active site that differ between the isoforms. [9]The addition of a methyl group at the 1-position of the indole ring, as in this compound, is a common modification in medicinal chemistry to modulate properties like solubility, metabolism, and target engagement. [10][11]Based on the known high selectivity of 7-nitroindazoles for nNOS, it is highly probable that this compound also functions as a selective nNOS inhibitor.

Anticipated Advantages:

  • nNOS Selectivity: The key advantage would be the ability to probe the specific roles of nNOS without the confounding cardiovascular effects associated with eNOS inhibition. This is particularly valuable in neuroscience research.

  • Direct-acting: Unlike L-NAME, it would not require metabolic activation, leading to more predictable pharmacokinetics.

Limitations:

  • Lack of Direct Data: The primary limitation is the absence of published IC50 or Ki values for this compound against the three NOS isoforms. Its selectivity profile is currently an educated supposition based on chemical similarity to other compounds.

  • Potential for Off-Target Effects: As with any small molecule, the possibility of off-target effects exists. For instance, 7-nitroindazole has been reported to also inhibit monoamine oxidase-B (MAO-B). [12]

Quantitative Comparison: A Side-by-Side Overview

The following table summarizes the known inhibitory characteristics of L-NAME and the extrapolated properties of this compound. It is imperative for researchers to experimentally validate the inhibitory profile of this compound before its use in definitive studies.

ParameterL-NAMEThis compound
Mechanism of Action Competitive with L-arginineLikely competitive with BH4, non-competitive/mixed with L-arginine (inferred)
Selectivity Profile Non-selective for all NOS isoformsPutatively selective for nNOS over eNOS and iNOS (inferred)
Inhibitory Potency (Ki) nNOS: ~15 nM, eNOS: ~39 nM, iNOS: ~4.4 µM (for L-NOARG, the active form)Not experimentally determined. Likely in the sub-micromolar to low micromolar range for nNOS (inferred).
Cell Permeability High (due to methyl ester)Expected to be good
Activation Prodrug, requires hydrolysis to L-NOARGDirect-acting inhibitor (inferred)
Primary Application General NO pathway blockade, induction of experimental hypertensionTargeted investigation of nNOS function in neurological models (proposed)
Key Disadvantage Confounding cardiovascular effects due to eNOS inhibitionLack of direct experimental validation of inhibitory profile

Experimental Protocols for Comparative Evaluation

To directly compare the inhibitory potential and selectivity of this compound and L-NAME, a series of well-established assays can be employed.

Protocol 1: In Vitro NOS Inhibition Assay using the Griess Reagent

This protocol measures the production of nitrite, a stable oxidation product of NO, from purified NOS enzymes.

Rationale: This assay provides a direct measure of enzyme activity and allows for the determination of IC50 values for each inhibitor against each purified NOS isoform.

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin and CaCl₂ (for nNOS and eNOS activation)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-NAME and this compound

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate and plate reader (540 nm)

Procedure:

  • Prepare Nitrite Standard Curve: Create a serial dilution of sodium nitrite in the assay buffer to generate a standard curve (e.g., 0-100 µM).

  • Prepare Reagent Master Mix: For each NOS isoform, prepare a master mix containing assay buffer, L-arginine, NADPH, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl₂.

  • Inhibitor Preparation: Prepare serial dilutions of L-NAME and this compound in assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Setup: To the wells of a 96-well plate, add the serially diluted inhibitors or vehicle control.

  • Initiate Reaction: Add the appropriate purified NOS enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B and incubate for another 5-10 minutes.

  • Read Absorbance: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each well using the standard curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value for each inhibitor against each NOS isoform.

Protocol 2: Cell-Based Assay for Intracellular NO Production

This protocol assesses the ability of the inhibitors to cross the cell membrane and inhibit NOS activity within a cellular context.

Rationale: This assay provides information on the cell permeability and intracellular efficacy of the inhibitors, which is crucial for interpreting in vivo studies. A cell line specifically overexpressing nNOS is ideal for this purpose. [13] Materials:

  • HEK293 cells stably transfected with an nNOS expression vector (293T/nNOS cells). [13]* Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium ionophore (e.g., A23187) to activate nNOS. [13]* L-NAME and this compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the 293T/nNOS cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of L-NAME or this compound for 1-2 hours.

  • nNOS Activation: Add a calcium ionophore (e.g., 5 µM A23187) to the wells to stimulate nNOS activity. [13]4. Incubation: Incubate the cells for an additional period (e.g., 8 hours) to allow for NO production and its accumulation as nitrite in the culture medium. [13]5. Sample Collection: Carefully collect the supernatant (culture medium) from each well.

  • Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in Protocol 1.

  • Data Analysis: Calculate the IC50 values based on the reduction in nitrite production in the treated cells compared to the vehicle-treated control.

cluster_0 Experimental Workflow Start Start InVitroAssay Protocol 1: In Vitro NOS Assay (Purified Enzymes) Start->InVitroAssay CellBasedAssay Protocol 2: Cell-Based Assay (nNOS-expressing cells) Start->CellBasedAssay DetermineIC50 Determine IC50 values for nNOS, eNOS, iNOS InVitroAssay->DetermineIC50 CellBasedAssay->DetermineIC50 CompareSelectivity Compare Selectivity Profiles (L-NAME vs. This compound) DetermineIC50->CompareSelectivity End End CompareSelectivity->End

Figure 3: Workflow for Comparative Inhibitor Validation

Conclusion and Future Directions

The choice between a non-selective NOS inhibitor like L-NAME and a potentially selective one such as this compound is entirely dependent on the experimental question. L-NAME remains an invaluable tool for establishing the general involvement of nitric oxide in a physiological or pathological process. Its extensive characterization provides a solid foundation for interpreting results.

However, for researchers aiming to delineate the specific contribution of nNOS, particularly in the central nervous system, a selective inhibitor is indispensable. While this compound is a promising candidate based on the well-established SAR of the 7-nitroindole scaffold, it is crucial to underscore that its inhibitory profile must be experimentally determined. The protocols outlined in this guide provide a clear path for such a validation. By directly comparing its effects against L-NAME on purified enzymes and in cell-based models, researchers can confidently establish its utility as a selective tool. The continued development and rigorous characterization of isoform-selective NOS inhibitors will undoubtedly pave the way for more precise and impactful discoveries in the field of nitric oxide biology.

References

  • Annedi, S. C., Maddaford, S. P., Ramnauth, J., Renton, P., Speed, J., Rakhit, S., Andrews, J. S., & Porreca, F. (2012). 3,5-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase (nNOS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1966-1969. [Link]

  • Renton, P., Speed, J., Maddaford, S., Annedi, S. C., Ramnauth, J., Rakhit, S., & Andrews, J. (2012). 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 723-727. [Link]

  • Renton, P., Speed, J., Maddaford, S. P., Annedi, S. C., Ramnauth, J., Rakhit, S., & Andrews, J. (2011). 1,5-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5301-5304. [Link]

  • Ribeiro, M. O., Antunes, E., de Nucci, G., Lovisolo, S. M., & Zatz, R. (1992). Chronic inhibition of nitric oxide synthesis. A new model of arterial hypertension. Hypertension, 20(3), 298-303.
  • Protocols.io. (2019). Protocol Griess Test. [Link]

  • ResearchGate. (n.d.). Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain. [Link]

  • Li, H., & Poulos, T. L. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Journal of Medicinal Chemistry, 57(15), 6337-6350. [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. [Link]

  • Handy, R. L., & Moore, P. K. (1998). A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity. British Journal of Pharmacology, 123(6), 1119-1126. [Link]

  • Tsikas, D. (2007). Measurement of nitric oxide production in biological systems by using Griess reaction assay. Free Radical Research, 41(1), 1-13. [Link]

  • He, Y., Liu, Y., & Zhang, W. (2006). A cellular model for screening neuronal nitric oxide synthase inhibitors. Journal of Biomolecular Screening, 11(8), 958-964. [Link]

  • Trujillo, J. L., & Akil, H. (1995). Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. European Journal of Pharmacology, 285(1), 101-104. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Schulz, J. B., Matthews, R. T., Jenkins, B. G., Henshaw, D. R., & Beal, M. F. (1995). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Annals of Neurology, 38(4), 638-643. [Link]

  • Peyrot, F., & Ducrocq, C. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1113-1119. [Link]

  • Roy, K., & Roy, P. P. (2008). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Current Pharmaceutical Design, 14(35), 3786-3825. [Link]

  • Proskuryakov, S. Y., Konoplyannikov, A. G., Skvortsov, V. G., Mandrugin, A. A., & Fedoseev, V. M. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry (Moscow), 70(1), 8-23. [Link]

  • Singh, P., Kaur, M., & Verma, P. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 7(7), 545-553. [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

  • Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939. [Link]

  • ResearchGate. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(5), 621-631. [Link]

  • Li, H., & Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. Trends in Pharmacological Sciences, 37(11), 947-960. [Link]

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  • Kehne, J. H., McCloskey, T. C., Taylor, V. L., Black, C. K., Fadayel, G. M., & Schmidt, C. J. (1996). 7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice. Neuropharmacology, 35(12), 1699-1707. [Link]

  • Hölscher, C., McGlinchey, L., Anwyl, R., & Rowan, M. J. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory, 2(6), 267-278. [Link]

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Confirming Target Engagement: A Comparative Guide to Validating the Binding of 1-Methyl-7-nitro-1H-indole to Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental confirmation. A critical milestone in this process is unequivocally demonstrating that the compound binds to its intended biological target. This guide provides an in-depth, comparative analysis of leading methodologies for confirming and quantifying the binding of the putative kinase inhibitor, 1-Methyl-7-nitro-1H-indole , to its protein kinase target.

Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, empowering researchers to select and implement the most appropriate techniques for their specific research questions. We will explore the nuances of label-free biophysical methods, cellular target engagement assays, and complementary biochemical approaches, providing not just the "how" but the critical "why" that underpins robust scientific inquiry.

The Compound of Interest: this compound

Nitroindoles are a class of heterocyclic compounds recognized for their diverse biological activities, including their potential as inhibitors for a range of enzymes, such as protein kinases. The subject of this guide, this compound, is a derivative that, for the purposes of our discussion, is hypothesized to target the ATP-binding pocket of a specific protein kinase, a common mechanism for kinase inhibitors.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Pale yellow solid (predicted)
Solubility Soluble in organic solvents like DMSO and ethanol
Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from indole: regioselective nitration followed by N-methylation.

Step 1: Synthesis of 7-Nitroindole

A common method for the nitration of indole to achieve the 7-nitro derivative involves the use of a nitrating agent under controlled conditions to favor substitution at the 7-position of the indole ring.

  • Protocol:

    • Dissolve indole in a suitable solvent such as acetic anhydride.

    • Cool the solution in an ice bath.

    • Slowly add a nitrating agent, such as nitric acid in acetic anhydride, while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Quench the reaction by pouring it into ice water.

    • The precipitated product, 7-nitroindole, can be collected by filtration, washed, and dried.

Step 2: N-methylation of 7-Nitroindole

The subsequent N-methylation of 7-nitroindole yields the final product, this compound.

  • Protocol:

    • Dissolve 7-nitroindole in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a base, such as sodium hydride (NaH), to deprotonate the indole nitrogen.

    • Introduce a methylating agent, for instance, methyl iodide (CH₃I).

    • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product into an organic solvent.

    • Purify the crude product by column chromatography to obtain pure this compound.

Core Methodologies for Confirming Target Binding

The gold standard for validating a direct interaction between a small molecule and its target protein involves a multi-pronged approach, employing techniques that provide orthogonal data. Here, we compare three powerful and widely adopted methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is a cornerstone in drug discovery for its ability to provide not only the binding affinity (K D) but also the kinetic parameters of the interaction, namely the association (k a ) and dissociation (k d ) rates.[1]

The Causality Behind SPR: The principle of SPR lies in the detection of changes in the refractive index at the surface of a sensor chip. When a protein (the ligand) is immobilized on the chip and a small molecule (the analyte) flows over the surface, the binding event causes an increase in mass at the surface, which in turn alters the refractive index. This change is measured in real-time and is proportional to the extent of binding. This real-time capability is what allows for the determination of kinetic rates, providing deeper insights into the binding mechanism. A slow dissociation rate, for example, can be a desirable property for a drug candidate, indicating a longer residence time on the target.

Figure 1: Workflow for SPR-based analysis of kinase-inhibitor binding.

Detailed Protocol: SPR Analysis of this compound Binding to a Protein Kinase

  • Protein Immobilization:

    • Equilibrate a sensor chip (e.g., a CM5 chip) with SPR running buffer (e.g., HBS-EP+).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein kinase at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.[2]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer containing a small percentage of DMSO to ensure solubility.

    • Inject the compound dilutions over the immobilized kinase surface, typically for a contact time of 60-180 seconds, followed by a dissociation phase of 180-600 seconds.

    • Include a buffer-only injection as a reference.

    • After each injection cycle, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Globally fit the kinetic data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[3] This allows for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding, in a single experiment.

The Causality Behind ITC: The foundation of ITC is the direct measurement of heat changes upon molecular interaction. When this compound is titrated into a solution containing the target kinase, the binding event will either release (exothermic) or absorb (endothermic) heat. The ITC instrument measures these minute temperature changes and relates them to the binding process. By measuring the heat change after each injection until the protein is saturated, a binding isotherm is generated. The shape of this curve provides the binding affinity, the midpoint gives the stoichiometry, and the magnitude of the heat change is the enthalpy. This complete thermodynamic profile is invaluable for understanding the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven), which can guide lead optimization efforts.

Figure 2: Workflow for ITC-based analysis of kinase-inhibitor binding.

Detailed Protocol: ITC Analysis of this compound Binding to a Protein Kinase

  • Sample Preparation:

    • Dialyze the purified protein kinase extensively against the ITC buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Dissolve the this compound in the same dialysis buffer. It is crucial that the buffer for the protein and the compound are identical to minimize heat of dilution effects. A small amount of DMSO may be used to solubilize the compound, but the same concentration must be present in the protein buffer.

    • Degas both the protein and compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein kinase solution (typically 20-50 µM) into the sample cell of the calorimeter.

    • Load the compound solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution.

  • Data Analysis:

    • Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K D , ΔH, and stoichiometry (n). The entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K A )), where K A = 1/K D .

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful method for verifying that a compound binds to its target within the complex environment of a living cell or tissue lysate.[4] It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.

The Causality Behind CETSA: When a protein is heated, it unfolds and aggregates. The temperature at which half of the protein population is denatured is its melting temperature (T m ). The binding of a small molecule to a protein typically increases its structural stability, resulting in a higher T m . CETSA exploits this phenomenon by treating cells or cell lysates with the compound of interest, heating them across a range of temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement in a cellular context. This is a crucial experiment as it bridges the gap between in vitro biophysical measurements and the physiological reality of the cell, where factors like cell permeability and off-target binding can influence a compound's efficacy.[5]

Figure 3: Workflow for CETSA-based analysis of target engagement.

Detailed Protocol: CETSA for this compound Target Engagement in Cells

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified incubation time.

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the aliquots in a thermal cycler across a range of temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Sample Processing:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein kinase in the soluble fraction using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the normalized amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Comparison of Core Binding Confirmation Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Change in refractive index upon mass changeDirect measurement of heat absorbed or releasedLigand-induced thermal stabilization of protein
Label Requirement Label-freeLabel-freeLabel-free (for target protein)
Throughput Medium to HighLow to MediumMedium to High
Data Obtained K D , k a , k dK D , ΔH, ΔS, Stoichiometry (n)Target engagement confirmation (ΔT m ), IC₅₀ (ITDRF-CETSA)
Sample Requirement Purified proteinPurified proteinIntact cells, cell lysates, or tissues
Key Advantage Provides kinetic information (on/off rates)Provides a complete thermodynamic profileConfirms binding in a physiological context
Key Limitation Requires protein immobilization which can affect activityRequires relatively large amounts of pure proteinIndirect measure of binding; throughput can be limited by detection method

Orthogonal and Complementary Assays for Robust Validation

To build a comprehensive and irrefutable case for target engagement, it is prudent to employ orthogonal assays that measure binding or its functional consequences through different mechanisms.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

  • Principle: A small, fluorescently labeled tracer molecule (e.g., a known fluorescent ligand for the kinase) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to the much larger kinase protein, its tumbling slows down, leading to an increase in fluorescence polarization. This compound can be tested for its ability to displace the fluorescent tracer in a competitive binding format. The decrease in polarization is proportional to the binding affinity of the test compound.

  • Why it's a good orthogonal assay: FP provides a direct measure of binding in solution, avoiding potential artifacts from protein immobilization (as in SPR). It is also amenable to high-throughput screening.

Kinase Activity Assays (e.g., Kinase-Glo®)

While the aforementioned techniques directly measure binding, it is often crucial to demonstrate that this binding translates into a functional effect, i.e., inhibition of kinase activity. Luminescence-based kinase activity assays, such as the Kinase-Glo® platform, are widely used for this purpose.

  • Principle: These assays quantify the amount of ATP remaining in solution after a kinase reaction. High kinase activity results in ATP consumption and a low luminescent signal, while inhibition of the kinase by a compound like this compound leads to less ATP consumption and a higher luminescent signal.

  • Why it's a valuable complementary assay: This assay directly links target binding to a functional outcome (inhibition of enzymatic activity), providing crucial evidence for the compound's mechanism of action. It also allows for the determination of the compound's potency (IC₅₀ value).

Conclusion

Confirming that a small molecule binds to its intended target is a foundational step in drug discovery. A multi-faceted approach, combining direct biophysical measurements with cell-based target engagement and functional assays, provides the most robust and reliable validation.

  • Surface Plasmon Resonance (SPR) offers unparalleled insight into the kinetics of the binding event, providing crucial information on the association and dissociation rates that can influence a drug's in vivo efficacy.

  • Isothermal Titration Calorimetry (ITC) stands as the gold standard for thermodynamic characterization, revealing the driving forces behind the interaction and guiding structure-activity relationship studies.

  • The Cellular Thermal Shift Assay (CETSA) provides the essential link to physiology, confirming that the compound can access and bind to its target within the complex milieu of a living cell.

By judiciously selecting and applying these complementary techniques, researchers can build a compelling and data-rich narrative of target engagement for promising molecules like this compound, paving the way for their successful development as next-generation therapeutics.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Schiele, F., & Fourquez, J. M. (2018). Isothermal Titration Calorimetry for the Study of Protein-Ligand Interactions. Methods in Molecular Biology, 1705, 1-22. [Link]

  • Patching, S. G. (2015). Surface plasmon resonance spectroscopy for characterization of membrane protein–ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(9), 1903-1927. [Link]

  • Gesellchen, F., & Hamm, G. (2012). Fluorescence polarization/anisotropy in diagnostics and screening. Current Medicinal Chemistry, 19(27), 4646-4667. [Link]

  • Winiewska, M., Bugajska, E., & Poznański, J. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS ONE, 12(3), e0173260. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combined Chemical & High Throughput Screening, 6(3), 167-176. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). A new 'SPR-centric' paradigm for fragment-based drug discovery. Future Medicinal Chemistry, 2(3), 479-494. [Link]

  • Pelago Bioscience. (n.d.). CETSA® Technology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Methylindole. Retrieved from [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). PLoS ONE, 9(6), e98800. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1478, 117-133. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad Laboratories, Inc. Tech Note, 6333. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

Sources

Navigating the Labyrinth of NOS Isoform Selectivity: A Comparative Guide to 7-Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of nitric oxide (NO) signaling, the selective inhibition of nitric oxide synthase (NOS) isoforms remains a critical objective. The three distinct isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—share a high degree of homology in their active sites, presenting a formidable challenge in the design of isoform-specific inhibitors.[1] This guide provides an in-depth comparison of NOS inhibitors, with a particular focus on the well-characterized nNOS inhibitor, 7-nitroindazole (7-NI). While direct experimental data on the cross-reactivity of 1-Methyl-7-nitro-1H-indole is not available in peer-reviewed literature, we will explore the established properties of its parent compound, 7-NI, and discuss the potential implications of N-methylation based on structure-activity relationship (SAR) principles.

Overproduction of NO by nNOS and iNOS has been implicated in a range of pathological conditions, from neurodegenerative diseases to septic shock, making the development of selective inhibitors a key therapeutic strategy.[2] Conversely, the physiological roles of eNOS in maintaining vascular tone necessitate the avoidance of its inhibition to prevent adverse cardiovascular effects.

The Challenge of Selectivity

The design of isoform-selective NOS inhibitors is a complex endeavor due to the highly conserved nature of the L-arginine binding pocket across the three isoforms. However, subtle differences in the surrounding architecture of the active site can be exploited to achieve selectivity. This guide will delve into the comparative cross-reactivity of established NOS inhibitors, providing a framework for understanding the nuances of their interactions with the different isoforms.

Comparative Analysis of NOS Inhibitors

To provide a clear comparison, the following table summarizes the inhibitory profiles of several key NOS inhibitors. This data, collated from various studies, highlights the diverse selectivity profiles that have been achieved.

InhibitorTarget NOS Isoform(s)K_i (nM)IC_50 (µM)Selectivity Profile
7-Nitroindazole (7-NI) Primarily nNOS-nNOS: 0.71 (rat)Selective for nNOS
L-N(G)-(1-iminoethyl)ornithine (L-NIO) nNOS, eNOS, iNOSnNOS: 1700, eNOS: 3900, iNOS: 3900-Non-selective
Nω-Propyl-L-arginine (NPA) Primarily nNOSnNOS: 57-Highly selective for nNOS over eNOS and iNOS

Note: The lack of specific K_i or IC_50 values for 7-NI against eNOS and iNOS in some reports underscores its primary characterization as an nNOS-selective inhibitor.

In Focus: 7-Nitroindazole and the Impact of N-Methylation

7-Nitroindazole (7-NI) is a well-established and widely used selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS). Its selectivity is a key attribute, allowing researchers to probe the specific roles of nNOS in various physiological and pathological processes without the confounding effects of inhibiting eNOS, which is crucial for cardiovascular homeostasis. The addition of a methyl group to the 1-position of the indole ring, creating this compound, raises important questions about its potential impact on potency and selectivity.

Based on structure-activity relationship (SAR) studies of other substituted indole derivatives as NOS inhibitors, the introduction of a substituent at the 1-position can influence the compound's interaction with the active site. For instance, studies on 1,6-disubstituted indole derivatives have shown that varying the substituent at the 1-position can significantly impact nNOS selectivity.[2] Generally, bulkier substituents at this position have been found to enhance selectivity for nNOS over eNOS and iNOS.[2]

While a methyl group is relatively small, its presence on the indole nitrogen of 7-NI could potentially:

  • Alter Binding Affinity: The methyl group could introduce steric hindrance or favorable hydrophobic interactions within the active site, thereby modifying the binding affinity for each isoform.

  • Modulate Selectivity: Depending on the specific conformational changes induced, the methyl group might enhance or diminish the selectivity for nNOS.

Without direct experimental data for this compound, these remain well-grounded hypotheses based on existing SAR trends. Researchers considering the use of this compound should be aware of the absence of a published cross-reactivity profile and may need to perform their own characterization.

Experimental Methodologies for Determining NOS Inhibition

To ensure scientific integrity, it is crucial to employ robust and validated methods for assessing the inhibitory activity and selectivity of compounds against NOS isoforms. The following provides a detailed, step-by-step protocol for a common in vitro NOS inhibition assay.

Workflow for In Vitro NOS Inhibition Assay

NOS Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Enzyme Purified NOS Isoform (nNOS, eNOS, or iNOS) Incubation Pre-incubate Enzyme, Inhibitor, and Cofactors Enzyme->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Cofactors Cofactors (NADPH, FAD, FMN, BH4, Calmodulin) Cofactors->Incubation Substrate [3H]-L-Arginine Reaction Initiate Reaction with [3H]-L-Arginine Substrate->Reaction Incubation->Reaction Quench Stop Reaction (e.g., with acidic buffer) Reaction->Quench Separation Separate [3H]-L-Citrulline from [3H]-L-Arginine (e.g., Dowex AG50W-X8 resin) Quench->Separation Quantification Quantify [3H]-L-Citrulline (Scintillation Counting) Separation->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

Sources

A Comparative Guide to Validating the Anticancer Mechanism of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of the novel compound, 1-Methyl-7-nitro-1H-indole. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2] The introduction of a nitro group, particularly at the 7-position, is hypothesized to confer unique electronic properties that can be exploited for therapeutic benefit, such as targeting unique DNA secondary structures or modulating key oncogenic signaling pathways.[3]

This document eschews a rigid template, instead presenting a logical, multi-pronged experimental strategy. We will outline a series of self-validating protocols designed to rigorously interrogate the biological activity of this compound. By comparing its performance against established compounds with known mechanisms of action, we can elucidate its therapeutic potential and position it within the landscape of modern cancer therapeutics.

Hypothesized Mechanisms and Comparative Framework

Based on extensive literature on related nitroindole derivatives, we propose three primary, non-mutually exclusive mechanisms of action for this compound that warrant experimental validation:

  • G-Quadruplex Stabilization & Oncogene Repression: Certain 5- and 7-nitroindole derivatives are known to bind and stabilize G-quadruplex (G4) DNA structures, particularly in the promoter region of the c-Myc oncogene, leading to its transcriptional repression.[3][4][5]

  • Induction of Cell Cycle Arrest & Apoptosis: A hallmark of many effective anticancer agents, including other functionalized indoles, is the ability to halt cell proliferation and trigger programmed cell death.[1][6][7]

  • Modulation of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer that promotes cell survival and proliferation.[3] Indole derivatives have been shown to inhibit this pathway.[6]

To provide context and rigor to our validation, we will compare the performance of this compound (hereafter Test Compound ) against the following alternatives:

  • Alternative 1 (G4-binder): A known 5-nitroindole c-Myc G-quadruplex binder (e.g., a compound analogous to 'ligand 7' from S. Müller, et al., 2021) to serve as a positive control for G4-stabilization assays.[4]

  • Alternative 2 (Standard Chemotherapy): Doxorubicin, a well-characterized DNA intercalator and topoisomerase II inhibitor, will serve as a benchmark for cytotoxicity, cell cycle arrest, and apoptosis induction.

Experimental Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols required to test each hypothesis. Each protocol is designed to generate quantitative, comparable data.

Phase 1: Foundational Cytotoxicity Screening

The initial step is to establish the dose-dependent antiproliferative activity of the Test Compound across a panel of relevant cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HepG2 - liver cancer).

Experimental Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Test Compound, Alternative 1, and Doxorubicin in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting viability against the log of the compound concentration and fitting to a dose-response curve.

Data Presentation: Comparative IC₅₀ Values

CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Test Compound Experimental DataExperimental DataExperimental Data
Alternative 1Experimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
Phase 2: Interrogating the G-Quadruplex Binding Hypothesis

If the Test Compound shows potent cytotoxicity, we next investigate its ability to directly interact with and stabilize G-quadruplex DNA. A Fluorescence Intercalator Displacement (FID) assay is a robust method for this purpose.

Experimental Workflow: G-Quadruplex FID Assay

FID_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis G4_DNA c-Myc G4 Oligonucleotide (Fluorescently Labeled) Mix Incubate G4 DNA + TO (Forms Fluorescent Complex) G4_DNA->Mix ThiazoleOrange Thiazole Orange (TO) (Intercalating Dye) ThiazoleOrange->Mix Buffer Assay Buffer (e.g., K⁺-containing) Add_Compound Add Test Compound or Alternative (Serial Dilutions) Mix->Add_Compound High Fluorescence Signal Incubate_RT Incubate at Room Temp Add_Compound->Incubate_RT Measure Measure Fluorescence (λex/λem for TO) Incubate_RT->Measure Plot Plot Fluorescence vs. Log[Compound] Measure->Plot Fluorescence Quenching Calculate Calculate DC₅₀ (Concentration for 50% displacement) Plot->Calculate

Caption: Workflow for the G-Quadruplex Fluorescence Intercalator Displacement (FID) Assay.

Experimental Protocol 2: G-Quadruplex FID Assay

  • Oligonucleotide Preparation: Anneal a G-quadruplex-forming oligonucleotide from the c-Myc promoter region in a potassium-containing buffer to pre-form the G4 structure.

  • Assay Setup: In a 96-well black plate, add the pre-formed G4 DNA and the fluorescent intercalator Thiazole Orange (TO). This mixture will yield a high fluorescence signal.

  • Compound Titration: Add serial dilutions of the Test Compound and Alternative 1 to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 10 minutes.

  • Measurement: Measure the fluorescence intensity. A compound that binds to the G4 DNA will displace TO, leading to a decrease in fluorescence.

  • Analysis: Calculate the DC₅₀ value, which is the concentration of the compound required to reduce the fluorescence signal by 50%.

Data Presentation: G-Quadruplex Binding Affinity

Compoundc-Myc G4 DC₅₀ (µM)
Test Compound Experimental Data
Alternative 1Experimental Data
DoxorubicinExperimental Data (Expected High/ND)
Phase 3: Validating Cell Cycle Arrest

To determine if the observed cytotoxicity is mediated by cell cycle disruption, we will use flow cytometry to analyze the DNA content of treated cells.

Signaling Pathway: Cell Cycle Checkpoints

Cell_Cycle_Pathway G1 G1 Phase (Growth) G1_S_Checkpoint G1/S Checkpoint (CDK4/6, CDK2) G1->G1_S_Checkpoint Progression S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 G2_M_Checkpoint G2/M Checkpoint (CDK1) G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 Cytokinesis G1_S_Checkpoint->S G2_M_Checkpoint->M Drug Anticancer Agent (e.g., Test Compound) Drug->G1_S_Checkpoint Induces Arrest Drug->G2_M_Checkpoint Induces Arrest

Caption: Key checkpoints in the cell cycle targeted by anticancer agents.

Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Culture cells (e.g., HeLa) and treat them with the IC₅₀ concentration of the Test Compound and Doxorubicin for 24 and 48 hours.

  • Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases.[8][9]

Data Presentation: Cell Cycle Distribution

Treatment (24h)% Sub-G1% G1% S% G2/M
Untreated ControlExperimental DataExperimental DataExperimental DataExperimental Data
Test Compound Experimental DataExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental DataExperimental Data
Phase 4: Confirmation of Apoptosis Induction

An increase in the Sub-G1 population suggests apoptosis. This must be confirmed with more specific assays, such as Annexin V staining and analysis of caspase cleavage.

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway Compound Test Compound Mito Mitochondrial Stress (Intrinsic Pathway) Compound->Mito Induces Casp9 Pro-Caspase-9 Mito->Casp9 Activates aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Caption: Simplified intrinsic apoptosis pathway showing key caspase activation events.

Experimental Protocol 4: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells with the Test Compound and Doxorubicin as in Protocol 3. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Cleaved Caspase-3 and Cleaved PARP. Use an antibody for β-actin or GAPDH as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Apoptosis Marker Expression

Results will be presented as representative blot images showing an increase in the cleaved (active) forms of Caspase-3 and PARP in treated cells compared to the untreated control.

Phase 5: Elucidating Pro-Survival Pathway Modulation

Finally, we investigate whether the Test Compound affects key nodes in the PI3K/Akt/mTOR survival pathway.

Experimental Protocol 5: Western Blot for PI3K/Akt Pathway

This protocol follows the same steps as Protocol 4, but utilizes a different set of primary antibodies.

  • Immunoblotting: Follow steps 1-5 from Protocol 4.

  • Antibodies: Probe membranes with primary antibodies against Phospho-Akt (Ser473), Total Akt, Phospho-mTOR (Ser2448), and Total mTOR. Use β-actin or GAPDH as a loading control.

  • Detection: Follow step 6 from Protocol 4.

A decrease in the ratio of phosphorylated protein to total protein would indicate inhibition of the pathway, a mechanism consistent with anticancer activity.[3][6]

Conclusion

This guide provides a logical and robust framework for the initial validation of this compound's anticancer mechanism. By systematically progressing from broad cytotoxicity screening to specific molecular target engagement and pathway analysis, researchers can build a comprehensive data package. The inclusion of comparative controls is critical; by benchmarking against compounds with well-defined mechanisms, the novelty and specific advantages of this compound can be clearly articulated. The collective results from these experiments will provide a strong foundation for further preclinical development and establish the scientific rationale for its potential as a novel therapeutic agent.

References

  • Müller, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link][4]

  • Müller, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link][5]

  • Müller, S., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link][10]

  • Singh, R., et al. (2010). Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells. Journal of Experimental Therapeutics and Oncology, 8(3), 195-207. [Link][6]

  • Al-Ostoot, F.H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5851. [Link][1]

  • Kaur, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114278. [Link][2]

  • Perchellet, J.P., et al. (2012). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research, 32(11), 4885-4900. [Link][11]

  • Das, U., et al. (2016). Study of cell cycle arrest in MCF-7 cells. ResearchGate. [Link][8]

  • Perchellet, J.P., et al. (2012). Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. PubMed. [Link][7]

  • Abusaliya, A., et al. (2023). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. Nutrients, 15(15), 3407. [Link][12]

  • Griffero, F., et al. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. Journal of Visualized Experiments, (124), 55702. [Link][9]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-Methyl-7-nitro-1H-indole. As a nitroaromatic compound, this substance requires careful management to mitigate risks to personnel and the environment. The procedures outlined below are synthesized from established laboratory safety protocols and chemical waste management guidelines, ensuring a self-validating system for your laboratory's operational safety.

Core Principles: Hazard Assessment and Safety First

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound, like its parent compound 7-nitroindole, should be treated with caution. The nitro functional group significantly influences its chemical properties and potential hazards.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and ANSI-rated safety goggles.[1][2] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

  • Hazard Identification: While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the closely related 7-Nitroindole indicates it is "Suspected of causing genetic defects"[3]. Therefore, it is prudent to handle this compound as a potential mutagen. All personnel must be trained on these potential hazards before working with the compound.[4][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1][6] Nitro compounds can react violently with certain substances; therefore, dedicated waste streams are essential to prevent accidental mixing.[4][7]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct identification and segregation at the point of generation.[8] Never mix different waste streams.[9] The primary causality for this rule is to prevent unforeseen chemical reactions within the waste container, which could lead to pressure buildup, toxic gas release, or fire.[7][10]

Table 1: Waste Stream Identification and Segregation

Waste FormDescriptionRecommended Container
Solid Waste Pure compound, residual powder, or mixtures with other non-reactive solids.Labeled, sealable, wide-mouth plastic container.
Organic Solvent Waste Solutions of the compound in flammable organic solvents (e.g., acetone, DCM, ethyl acetate).Labeled, sealable, chemically-resistant container.
Aqueous Waste Unlikely due to low water solubility, but includes any aqueous solutions or first rinses of glassware.Labeled, sealable plastic (polyethylene) carboy.
Contaminated Sharps Needles, scalpels, or broken glass contaminated with the compound.Puncture-proof, designated sharps container.
Contaminated Lab Supplies (Non-Sharps) Gloves, bench paper, weigh boats, pipette tips, etc.Labeled, double-bagged plastic waste bags.

Step-by-Step Disposal Protocols

All chemical waste is considered hazardous until confirmed otherwise by an environmental health and safety (EHS) professional.[5] Evaporation in a fume hood is not an acceptable method of disposal.[5][9] All waste must be collected and disposed of through your institution's official hazardous waste program.

Protocol 3.1: Handling Solid Waste
  • Collection: Carefully sweep or scrape residual solid this compound into a designated, compatible waste container.[3] Avoid generating dust.[3]

  • Container: Use a sturdy, wide-mouth plastic container with a screw-top lid. Ensure the container is clean, dry, and compatible with the chemical.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ," the full chemical name ("this compound"), and the approximate quantity.[8]

  • Storage: Keep the container tightly sealed except when adding waste.[9] Store it in a designated Satellite Accumulation Area (SAA) within the lab.[7][10]

Protocol 3.2: Handling Liquid Waste (Organic Solvents)
  • Collection: Pour liquid waste containing this compound into a designated organic waste container.

  • Segregation: This waste stream should be kept separate from other organic wastes if it contains significant concentrations of the nitro compound. At a minimum, do not mix with acidic waste.[7]

  • Container: Use a chemically-resistant container (e.g., polyethylene or a safety-coated glass bottle) with a secure, screw-top cap. Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

  • Labeling: Label the container with "HAZARDOUS WASTE ," and list all chemical constituents with their estimated percentages (e.g., "Methanol: 95%, this compound: 5%").[8]

  • Storage: Store in the SAA, using secondary containment (such as a spill tray) to prevent leaks.[9]

Protocol 3.3: Handling Contaminated Labware and PPE
  • Gross Decontamination: If possible, scrape off any visible solid residue into the solid waste container.

  • Rinsing Glassware: For glassware that will be reused, perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone). This first rinseate is considered hazardous and must be collected in the appropriate liquid waste container.[9] Subsequent rinses can typically be handled as normal solvent waste, pending institutional guidelines.

  • Disposables: Place non-sharp disposables like gloves, weigh paper, and contaminated wipes into a plastic bag. Seal the bag, then place it inside a second bag (double-bagging) for security. Label the outer bag as "HAZARDOUS WASTE: Solid Debris contaminated with this compound ."

  • Storage: Store the sealed bag in the SAA for pickup.

Decontamination of Surfaces and Equipment

For cleaning work surfaces and non-disposable equipment, a multi-step process adapted from hazardous drug handling protocols provides a robust framework for ensuring thorough decontamination.[11]

  • Deactivation (Optional but Recommended): Prepare a 10% bleach solution (sodium hypochlorite). Gently wipe the surface and allow a contact time of 5-10 minutes. The oxidative properties of bleach can help degrade the nitroaromatic structure.

  • Neutralization: To prevent corrosion of surfaces like stainless steel, the bleach must be neutralized.[11] Wipe the surface with a sterile water rinse, followed by 70% isopropanol.

  • Cleaning: Use a germicidal detergent to remove any remaining residue.

  • Final Rinse: Wipe the surface one last time with sterile water or 70% isopropanol to remove any detergent residue.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal route of waste generated from working with this compound.

G Disposal Workflow for this compound cluster_waste_type 1. Characterize Waste Type cluster_containment 2. Select & Label Container start Waste Generation (this compound) solid Solid Residue or Powder start->solid liquid Liquid Solution (Organic Solvent) start->liquid ppe Contaminated PPE & Disposables start->ppe sharps Contaminated Sharps start->sharps solid_cont Wide-mouth, sealed plastic container. Label as Solid Nitro Waste. solid->solid_cont liquid_cont Solvent-rated bottle. Label with all constituents and percentages. liquid->liquid_cont ppe_cont Double plastic bags. Label as Contaminated Debris. ppe->ppe_cont sharps_cont Puncture-proof sharps container. sharps->sharps_cont saa 3. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_cont->saa liquid_cont->saa ppe_cont->saa sharps_cont->saa pickup 4. Schedule Pickup by Environmental Health & Safety (EHS) saa->pickup

Caption: Decision workflow for segregating and containerizing waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert others in the area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Secure: Prevent entry into the affected area.

  • Report: Notify your laboratory supervisor and institutional EHS immediately.

  • Cleanup (if trained): For minor spills, and only if you are trained to do so, don appropriate PPE. Cover the spill with an absorbent material (for liquids) or gently wet a paper towel to wipe up solids to prevent dust. Place all cleanup materials in a sealed, labeled hazardous waste container.[5]

Disclaimer: This guide provides general procedures based on available safety information. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety (EHS) department for definitive guidance, as local regulations may vary.

References

  • Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL
  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL
  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL
  • Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL
  • Title: 7-Nitroindole - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: SAFETY DATA SHEET (Methyl indole-7-carboxylate)
  • Title: SAFETY DATA SHEET (1-Methyl-1H-indole-6-carbaldehyde)
  • Title: Hazardous Waste Disposal Guide Source: Dartmouth Policy Portal URL
  • Title: Keeping Your Cleanroom Clean: A Four Step Process Source: Guardian Medical Systems URL
  • Title: Organic Nitro Compounds Waste Compatibility Source: CP Lab Safety URL
  • Title: Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide Source: Defense Centers for Public Health URL
  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue Engineering URL
  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. This guide provides a detailed operational framework for the safe handling of 1-Methyl-7-nitro-1H-indole, a nitroaromatic indole derivative. The protocols outlined here are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. We will move beyond a simple checklist to understand the causality behind each recommendation, empowering you to work with confidence and security.

Foundational Risk Assessment: Understanding the Hazard

While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure as a nitroaromatic compound demands a high degree of caution. Compounds in this class are often associated with potential hazards such as skin irritation, allergic reactions, and risks of systemic toxicity upon absorption, inhalation, or ingestion. Therefore, our safety posture must be proactive, treating it as a substance with significant potential health effects.

A thorough risk assessment is mandatory before any work begins. Consider the scale of your work, the physical form of the chemical (solid vs. solution), and the specific manipulations involved (e.g., weighing, dissolving, heating). Each step presents a unique exposure potential that must be managed.

Core Protective Measures: Selecting Your Personal Protective Equipment

The selection of Personal Protective Equipment (PPE) is your primary defense against direct exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Protection Type Specification Rationale & Expert Insight
Hand Protection Nitrile Gloves (ensure appropriate thickness)Nitrile provides good chemical resistance against a range of organic compounds. Always double-glove when handling the neat (undiluted) compound or concentrated solutions. This provides a critical buffer; if the outer glove is compromised, you can remove it without breaking containment. Check for tears or punctures before use.
Eye Protection ANSI Z87.1-rated Safety Glasses with Side Shields or Chemical Splash GogglesProtects against accidental splashes of solutions or contact with airborne powder. Goggles should be used when there is a significant splash hazard, such as during bulk transfers or when heating solutions.
Body Protection Flame-Resistant (FR) Laboratory CoatA lab coat is the primary barrier against spills and contamination of personal clothing. A flame-resistant coat is recommended as a best practice when working with organic compounds. Ensure the coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection Use in a Certified Chemical Fume HoodAll manipulations of solid this compound and its volatile solutions must be performed inside a properly functioning chemical fume hood. This engineering control is the most critical step in preventing respiratory exposure. A disposable N95 respirator may be considered as a secondary precaution when weighing fine powders, even within a fume hood, to minimize inhalation risk from transient eddies.

Operational Plan: A Step-by-Step Protocol for PPE Usage

The sequence of donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself. A flawed procedure can lead to self-contamination. The following workflow is designed to ensure a clean and safe transition in and out of the work area.

PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Glasses / Goggles Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses / Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Exit Exit & Wash Hands Doff4->Exit Final Step Entry Enter Lab Entry->Don1 Start Donning Waste_Disposal Source Contaminated Materials (Gloves, Wipes, Pipette Tips) WasteBag Designated Hazardous Solid Waste Bag (Inside Fume Hood) Source->WasteBag Place immediately Seal Seal Bag Securely WasteBag->Seal When finished or full Label Label with Contents & Hazard Information Seal->Label Storage Place in Satellite Hazardous Waste Accumulation Area Label->Storage Pickup Scheduled EHS Pickup Storage->Pickup

Caption: Step-by-step process for managing solid hazardous waste.

Disposal Protocol:

  • Solid Waste: All disposable items, such as gloves, weighing papers, and contaminated paper towels, must be placed into a dedicated, labeled hazardous waste container immediately after use. This container should be kept inside the chemical fume hood to contain any residual vapors.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Never dispose of this chemical down the drain.

  • Decontamination: After completing your work, decontaminate the work surface within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as solid hazardous waste.

By adhering to these rigorous protocols, you establish a multi-layered safety system that protects you and ensures the integrity of your research. Safety is not an impediment to science; it is an integral part of it.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.